1-Phenylcyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFURHRJUWYDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239452 | |
| Record name | 1-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-44-4 | |
| Record name | 1-Phenylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 935-44-4 | |
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| Record name | 1-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.094 | |
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| Record name | 1-PHENYLCYCLOPROPANECARBONITRILE | |
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Foundational & Exploratory
1-Phenylcyclopropanecarbonitrile CAS number 935-44-4 properties
An In-Depth Technical Guide to 1-Phenylcyclopropanecarbonitrile (CAS 935-44-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Strained Ring System
This compound, identified by CAS Number 935-44-4, is a pivotal chemical intermediate whose significance in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, cannot be overstated.[1][2] Its molecular architecture is distinguished by the unique combination of a strained cyclopropane ring, a phenyl group, and a reactive nitrile moiety.[1] This trifecta of structural features makes it a highly versatile building block, offering chemists a robust platform for constructing complex molecular frameworks and introducing specific functionalities essential for biological activity.[1] The inherent ring strain of the cyclopropane group and the electronic properties of the phenyl and nitrile substituents create a molecule primed for strategic chemical manipulation, serving as a gateway to novel therapeutic agents and advanced materials.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylcyclopropane-1-carbonitrile | [4][5] |
| Synonyms | 1-Phenylcyclopropyl cyanide, 1-Cyano-1-phenylcyclopropane | [5][6][7] |
| CAS Number | 935-44-4 | [4][6] |
| Molecular Formula | C₁₀H₉N | [4][6] |
| Molecular Weight | 143.19 g/mol | [4][6] |
| Appearance | Clear colorless to slightly yellow liquid | [8][9] |
| Boiling Point | 133-137 °C @ 30 mmHg; 70 °C @ 0.5 Torr | [5][6][8][9] |
| Density | ~1.0 g/mL @ 25 °C | [9] |
| Refractive Index | n²⁰/D 1.539 | [9] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| InChIKey | ZHFURHRJUWYDKG-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | N#CC1(C2=CC=CC=C2)CC1 | [5][6] |
Spectroscopic Data Interpretation
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a multiplet in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl group. The four protons on the cyclopropane ring are chemically non-equivalent and typically appear as two distinct multiplets further upfield, resulting from complex spin-spin coupling.[4][10]
-
¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) around 120 ppm. Additional key signals include the quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups, four distinct signals for the phenyl carbons (ipso, ortho, meta, para), and a signal for the two equivalent methylene carbons of the cyclopropane ring.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band is expected in the range of 2230-2250 cm⁻¹ due to the C≡N stretching vibration.[4][11] Other significant peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the cyclopropane ring (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring around 1600 cm⁻¹.[11]
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.
Synthesis Methodologies: Forging the Strained Ring
The primary synthetic route to this compound involves the cyclopropanation of phenylacetonitrile. This method is efficient and widely adopted for its reliability.
Core Synthesis: Phase-Transfer Catalyzed Cyclopropanation
The most common synthesis involves the reaction of phenylacetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst (PTC).[12][13][14] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, is critical for shuttling the base from the aqueous phase to the organic phase, thereby facilitating the deprotonation of phenylacetonitrile and subsequent nucleophilic substitution to form the cyclopropane ring.
Caption: Workflow for Phase-Transfer Catalyzed Synthesis.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methods.[12][14]
-
Reaction Setup : To a stirred mixture of phenylacetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.03 eq) in an aqueous solution of potassium hydroxide (40-50%), slowly add 1,2-dibromoethane (2.0 eq) dropwise.
-
Temperature Control : The rate of addition should be controlled to maintain the internal reaction temperature at approximately 50-60 °C. The exothermic nature of the reaction requires careful monitoring.
-
Reaction Monitoring : After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Treat the mixture with cold water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Final Purification : Purify the crude oil by flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., 2-5% ethyl acetate in hexane), to yield pure this compound.[12]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its two primary functional components: the nitrile group and the cyclopropane ring.
Caption: Key Reaction Pathways of the Core Molecule.
Nitrile Group Transformations
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.
-
Hydrolysis : The most significant reaction in its application is the hydrolysis of the nitrile to a carboxylic acid. Refluxing this compound in a mixture of strong acids like sulfuric acid and acetic acid with water yields 1-phenylcyclopropanecarboxylic acid.[12] This acid is a crucial precursor for the synthesis of corresponding amides and esters, which are frequently explored in drug discovery programs.[13]
Cyclopropane Ring Reactivity
While stable under many conditions, the three-membered ring is thermodynamically strained. The presence of the electron-withdrawing nitrile and phenyl groups polarizes the ring, making it susceptible to nucleophilic ring-opening reactions under specific conditions, thus acting as a potent σ-electrophile.[3] This reactivity allows for the generation of γ-functionalized nitrile products, providing an alternative pathway to linear carbon chains with defined stereochemistry.
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it a highly sought-after intermediate in several fields.
-
Pharmaceutical Intermediate : This compound is a cornerstone for introducing the phenylcyclopropyl motif into target molecules.[1] The cyclopropyl group is often used by medicinal chemists as a "bioisostere" for phenyl rings or other bulky groups. Its rigid structure can lock a molecule into a specific conformation required for optimal binding to a biological target, while its metabolic profile is often more favorable than that of a simple alkyl chain. Its derivatives are precursors to a wide range of biologically active compounds.[13]
-
Agrochemicals : It serves as a starting material for the synthesis of novel fungicides and pesticides, where the specific stereoelectronic properties of the cyclopropane ring can contribute to enhanced efficacy and target specificity.[2]
-
Materials Science : The ability to build complex and rigid molecular architectures from this starting material makes it valuable in the development of advanced organic materials.[1]
Safety and Handling
As with any active chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [4][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][15] |
Handling and Storage Recommendations:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]
-
Storage : Store in a cool, dry, and dark place away from incompatible materials.[9] The container should be kept tightly sealed.[15][17] It is incompatible with strong oxidizing agents.[15][16][17]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
This compound (CAS 935-44-4) is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it an indispensable building block for chemists aiming to create novel and complex molecules. For professionals in drug development and materials science, a deep understanding of this compound's characteristics and potential opens up a multitude of possibilities for designing next-generation products with enhanced function and efficacy.
References
- Vertex AI Search. (n.d.). Key Applications and Synthesis of this compound (CAS 935-44-4).
- Guidechem. (2021, March 14). What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid?.
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- ChemBK. (2024, April 10). 1-Phenyl-1-cyclopropanecarbonitrile.
- Molbase. (n.d.). Cas 935-44-4,1-PHENYL-1-CYCLOPROPANECARBONITRILE.
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- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 935-44-4.
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An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopropanecarbonitrile from Phenylacetonitrile
This guide provides a comprehensive technical overview for the synthesis of 1-phenylcyclopropanecarbonitrile, a valuable chemical intermediate in the pharmaceutical and advanced materials sectors.[1] Its unique structural combination of a cyclopropane ring, a phenyl group, and a nitrile moiety makes it a versatile building block for complex molecular architectures.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and critical safety considerations.
I. Foundational Principles: Reaction Viability and Mechanistic Underpinnings
The synthesis of this compound from phenylacetonitrile and 1-bromo-2-chloroethane is predicated on the pronounced acidity of the benzylic protons of phenylacetonitrile and the principles of intramolecular nucleophilic substitution. The presence of the electron-withdrawing nitrile group significantly increases the acidity of the alpha-carbon protons, facilitating their removal by a strong base.
The reaction proceeds through a well-defined, multi-step mechanism:
-
Deprotonation: A strong base, such as sodium amide (NaNH₂), abstracts a proton from the carbon alpha to both the phenyl ring and the nitrile group of phenylacetonitrile. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the carbon atom and the nitrogen atom of the nitrile group, enhancing the stability of this intermediate.
-
Nucleophilic Attack (SN2): The newly formed carbanion acts as a potent nucleophile. It attacks one of the electrophilic carbon atoms of 1-bromo-2-chloroethane in a classic SN2 reaction. Given that the carbon-bromine bond is generally more labile than the carbon-chlorine bond, the initial attack preferentially displaces the bromide ion.
-
Intramolecular Cyclization: The intermediate resulting from the initial nucleophilic attack now possesses a pendant chloroethyl group. The molecule is primed for a subsequent intramolecular SN2 reaction. The carbanionic center, which can be reformed under the basic conditions, attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered cyclopropane ring. This intramolecular cyclization is a type of 3-exo-trig reaction.[2]
Reaction Mechanism Diagram
Caption: The reaction mechanism for the synthesis of this compound.
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagent and Solvent Data
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Phenylacetonitrile | C₈H₇N | 117.15 | 233.5 | -23.8 | 1.021 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107-108 | -16.6 | 1.723 |
| Sodium Amide | NaNH₂ | 39.01 | 400 | 210 | 1.39 |
| Toluene | C₇H₈ | 92.14 | 110.6 | -95 | 0.867 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | -116.3 | 0.713 |
Note: Data sourced from various chemical databases and supplier information.[1][3][4][5][6][7][8][9][10][11]
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: In the reaction flask, suspend sodium amide (1.5 to 3 molar equivalents relative to phenylacetonitrile) in dry toluene (3 to 5 mL per gram of phenylacetonitrile).
-
Reactant Addition: Prepare a solution of phenylacetonitrile (1 molar equivalent) and 1-bromo-2-chloroethane (1 to 1.5 molar equivalents) in a small amount of dry toluene. Add this solution dropwise to the stirred suspension of sodium amide at a temperature of 16-30°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 16-30°C for 1.5 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up:
-
Once the reaction is complete, cautiously add an equal volume of toluene to the reaction mixture.
-
Slowly add glacial acetic acid dropwise to neutralize the excess base, aiming for a pH of 5-6.
-
Raise the temperature to 50-60°C and stir for 1 hour.
-
Pour the reaction mixture into a container with ice water, stir, and separate the layers.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for the synthesis.
III. Safety and Handling
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Sodium Amide (NaNH₂): A highly reactive and corrosive solid.[3][5][8][12][13] It reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[3][8][13] It can form explosive peroxides upon exposure to air and should be handled under an inert atmosphere.[3][13] In case of fire, use a Class D extinguisher or dry sand; do not use water.[14] Personal protective equipment, including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[14][15][16]
-
Phenylacetonitrile: A toxic liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[4][10][17] It may cause irritation to the skin, eyes, and respiratory tract.[4] Handle in a well-ventilated fume hood.
-
1-Bromo-2-chloroethane: A toxic and potentially carcinogenic liquid.[18] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[9][11][18] Use with adequate ventilation and appropriate PPE.
All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
IV. Conclusion
The synthesis of this compound from phenylacetonitrile is a robust and mechanistically well-understood process. The success of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture due to the reactivity of sodium amide, and strict adherence to safety protocols. This guide provides the foundational knowledge and a detailed protocol to enable researchers to safely and efficiently produce this valuable chemical intermediate.
V. References
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Softschools.com. (n.d.). Sodium amide Uses, Properties, Structure and Formula. Retrieved from [Link]
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CAS. (n.d.). Phenylacetonitrile. In CAS Common Chemistry. Retrieved from [Link]
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SD Fine-Chem Limited. (n.d.). PHENYL ACETONITRILE. Retrieved from [Link]
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Chemister.ru. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]
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Sciencemadness Wiki. (2020, August 30). Sodium amide. Retrieved from [Link]
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chemeurope.com. (n.d.). Sodium amide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7849, 1-Bromo-2-chloroethane. Retrieved from [Link]
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Mąkosza, M., & Jonczyk, A. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091
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Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
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Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A NEW tert-BUTOXYCARBONYLATING REAGENT, 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 57, 23. doi:10.15227/orgsyn.057.0023
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Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
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AML. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Retrieved from [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]
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Technical Guide: Systematic IUPAC Nomenclature of 1-Phenylcyclopropanecarbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound identified by CAS Number 935-44-4. Moving beyond a simple statement of the name, this document elucidates the hierarchical rules and chemical logic that culminate in the systematic name: 1-Phenylcyclopropane-1-carbonitrile . By detailing the principles of functional group priority, parent structure selection, and locant assignment, this guide serves as an authoritative reference for chemists in research and development, ensuring clarity and precision in scientific communication.
Compound Identification and Core Descriptors
For any rigorous scientific endeavor, unambiguous identification of a chemical entity is paramount. The subject of this guide is a disubstituted cyclopropane derivative with significant applications as an intermediate in organic synthesis.[1][2] Its fundamental identifiers are summarized below.
| Identifier | Value | Source |
| Definitive IUPAC Name | 1-phenylcyclopropane-1-carbonitrile | PubChem, Thermo Fisher Scientific[3][4] |
| Commonly Used Name | 1-Phenylcyclopropanecarbonitrile | Multiple Chemical Suppliers[1][5] |
| CAS Number | 935-44-4 | PubChem, Thermo Fisher Scientific[3][4][5] |
| Molecular Formula | C₁₀H₉N | PubChem[4] |
| SMILES | C1CC1(C#N)C2=CC=CC=C2 | PubChem[4] |
| InChI Key | ZHFURHRJUWYDKG-UHFFFAOYSA-N | Thermo Fisher Scientific[3] |
(Image Source: PubChem CID 70288)
The Logic of Systematic Nomenclature: A Step-by-Step Deconstruction
The IUPAC system is built on a foundation of hierarchical rules designed to produce a unique and descriptive name for any given structure. The naming of this compound is a clear illustration of this process.
2.1 Pillar 1: The Principle of Priority - Identifying the Principal Functional Group
Organic molecules can contain multiple functional groups. A core principle of IUPAC nomenclature is the assignment of priority to these groups to determine the compound's class and the appropriate suffix for its name.[6][7]
In this molecule, we have two distinct functional elements attached to the cyclopropane ring:
-
A nitrile group (-C≡N)
-
A phenyl group (-C₆H₅)
According to IUPAC priority rules, the nitrile group is significantly higher in precedence than an alkyl or aryl (phenyl) group.[8][9] The phenyl group is therefore always treated as a substituent. This critical first step dictates that the compound will be named as a nitrile, and its name will end with a suffix indicative of this group.
2.2 Pillar 2: Defining the Parent Structure - The "-carbonitrile" Suffix
Once the principal functional group is identified, the parent hydrocarbon structure to which it is attached must be named. Here, the nitrile group is bonded to a cyclopropane ring.
A crucial rule applies when a nitrile's cyano group (-CN) is attached to a cyclic structure: the suffix "-carbonitrile" is appended to the name of the cycloalkane.[10][11][12] This suffix signifies the entire -C≡N group, and importantly, the carbon atom of the nitrile is not counted as part of the parent ring's numbering system.[11]
Therefore, the base name of the parent structure is cyclopropanecarbonitrile .
2.3 Pillar 3: Locant Assignment - Numbering the Cyclopropane Ring
With the parent structure established, we must assign locants (numbers) to the atoms of the cyclopropane ring to specify the positions of all attached groups.
The rule for cyclic systems is to assign position "1" to the carbon atom bearing the principal functional group.[13][14][15] In this case, the carbon atom of the cyclopropane ring bonded to the "-carbonitrile" group is designated as C1.
2.4 Pillar 4: Assembling the Full Systematic Name
The final step involves identifying the remaining substituents and assembling the full name in the standard format: (Locant)-(Substituent)(Parent Name).
-
Principal Group and Parent: As determined, the principal group is on C1, giving us cyclopropanecarbonitrile.
-
Substituent: The phenyl group is also attached to the same C1 carbon.
-
Assembly: We prefix the parent name with the substituent and its locant.
This leads to the definitive name: 1-Phenylcyclopropane-1-carbonitrile .
The locant "-1-" before "carbonitrile" explicitly confirms the attachment point of the principal functional group to the ring, making the name maximally descriptive and unambiguous. While the name "this compound" is commonly used and understood, the inclusion of the second "1" is the most formally correct representation according to systematic principles.
Visualization of the Nomenclature Workflow
To further clarify the logical process, the following workflow diagram illustrates the decision-making steps involved in naming this compound according to IUPAC rules.
Caption: Generalized synthesis pathway for this compound.
This alkylation reaction first forms a carbanion at the benzylic position of phenylacetonitrile, which then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the stable cyclopropane ring. [16][17]
Conclusion
The systematic name 1-Phenylcyclopropane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, correctly identifying the parent cyclic structure with the "-carbonitrile" suffix, and assigning locants based on the principal group, a precise and universally understood descriptor is achieved. This guide serves to reinforce these foundational principles for professionals in the chemical and pharmaceutical sciences.
References
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Phenylcyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopropanecarbonitrile, a fine chemical intermediate with the CAS number 935-44-4, is a molecule of significant interest in the realms of organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, which combines a strained cyclopropane ring with the electronic influences of a phenyl group and a cyano moiety, imparts a versatile reactivity profile. This makes it a valuable building block for the construction of complex molecular frameworks, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Notably, this compound serves as a key precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, milnacipran, and its more active enantiomer, levomilnacipran. This guide provides a comprehensive technical overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Bonding
The intriguing reactivity of this compound stems from its distinct structural and electronic properties. The molecule consists of a cyclopropane ring with a phenyl group and a nitrile group attached to the same carbon atom.
Conformational Analysis
The orientation of the phenyl group relative to the cyclopropane ring is a key determinant of the molecule's conformational energetics. The two limiting conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, the plane of the phenyl ring aligns with the C1-C2 and C1-C3 bonds of the cyclopropane ring, maximizing the interaction between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. The perpendicular conformation, in contrast, has the phenyl ring plane orthogonal to the C2-C1-C3 plane. Computational studies on similar phenylcyclopropane systems suggest a preference for the bisected conformation, which allows for greater electronic delocalization and stabilization.
Bonding and Electronic Effects
The cyclopropane ring is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles (approximately 60°) from the ideal sp³ tetrahedral angle of 109.5°. This strain results in the C-C bonds having a higher p-character than in typical alkanes, imparting them with partial π-character. These "Walsh orbitals" can interact with adjacent π-systems.
The phenyl group, an aromatic system, can engage in electronic communication with the cyclopropane ring. The electron-withdrawing nature of the cyano group (-CN) further influences the electronic distribution within the molecule. The nitrile group is a strong dipole and can participate in various chemical transformations. The interplay of these electronic effects—the strain of the cyclopropane ring, the aromaticity of the phenyl group, and the inductive and mesomeric effects of the cyano group—governs the molecule's reactivity, making it a versatile synthetic intermediate.
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the molecular geometry of this compound can be reliably predicted using computational chemistry methods. Geometry optimization using Density Functional Theory (DFT) provides valuable insights into bond lengths and angles.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C(cyclopropane)-C(cyclopropane) | ~1.51 |
| C(cyclopropane)-Phenyl | ~1.50 |
| C(cyclopropane)-CN | ~1.47 |
| C≡N | ~1.16 |
| **Bond Angles (°) ** | |
| C-C-C (in ring) | ~60 |
| Phenyl-C-CN | ~115 |
Note: These are estimated values from computational modeling and may vary slightly with different levels of theory and basis sets.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane.[3] This reaction is typically carried out under phase-transfer catalysis conditions, which facilitates the reaction between the aqueous base and the organic reactants.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
Phenylacetonitrile
-
1,2-dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a stirred solution of phenylacetonitrile and a catalytic amount of tetrabutylammonium bromide in the chosen organic solvent, add a 50% aqueous solution of sodium hydroxide.
-
Slowly add 1,2-dibromoethane to the reaction mixture, maintaining the temperature at a controlled level (e.g., 60°C).[3]
-
Continue stirring the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Figure 1: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound exhibit characteristic signals that correspond to the different types of protons and carbons in the molecule.
-
¹H NMR: The protons on the cyclopropane ring are diastereotopic and typically appear as a complex multiplet in the upfield region of the spectrum, a characteristic feature of cyclopropyl protons which are shielded by the ring current effect.[4] The aromatic protons of the phenyl group will be observed in the downfield region (typically 7.0-7.5 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the cyclopropane ring attached to the phenyl and cyano groups, the methylene carbons of the cyclopropane ring, the carbons of the phenyl ring, and the carbon of the nitrile group. The nitrile carbon typically appears in the range of 115-125 ppm.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane CH₂ | ~1.5-2.0 (multiplet) | ~15-25 |
| Quaternary Cyclopropane C | - | ~20-30 |
| Phenyl H | ~7.2-7.5 (multiplet) | ~125-135 |
| Nitrile C | - | ~120 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and the specific spectrometer frequency.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about the functional groups present in the molecule.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2250-2230 cm⁻¹, which is characteristic of a nitrile group.
-
C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The C-H stretches of the cyclopropane ring are expected at slightly higher wavenumbers (around 3080-3040 cm⁻¹) than those of typical alkanes due to the increased s-character of the C-H bonds.
-
C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways include the loss of the cyano group, cleavage of the cyclopropane ring, and fragmentation of the phenyl ring.
Figure 2: A plausible fragmentation pathway for this compound in mass spectrometry.
Application in Drug Development: Synthesis of Milnacipran
A prime example of the utility of this compound in drug development is its role as a key intermediate in the synthesis of milnacipran. Milnacipran is an SNRI used for the treatment of fibromyalgia and depression. The synthesis involves the conversion of the nitrile group of this compound to an aminomethyl group and subsequent derivatization.
The synthesis of levomilnacipran, the more potent (1S, 2R)-enantiomer, often starts from phenylacetonitrile and utilizes chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry early in the synthetic sequence.[5]
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Introduction: The Significance of 1-Phenylcyclopropanecarbonitrile and Its Solubility
An In-Depth Technical Guide to the Solubility Profile of 1-Phenylcyclopropanecarbonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a valuable building block in modern medicinal chemistry and organic synthesis. Recognizing the current scarcity of public quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, presents known qualitative data, and furnishes a detailed experimental protocol for its quantitative determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to enable its effective application in reaction design, purification, and formulation.
This compound (CAS No. 935-44-4) is a bifunctional molecule incorporating a phenyl ring, a strained cyclopropyl group, and a polar nitrile moiety.[1][2] The cyclopropane ring is a particularly noteworthy structural feature. In the realm of drug discovery, the incorporation of a cyclopropyl fragment is a widely used strategy to enhance metabolic stability, improve binding potency, and confer conformational rigidity to drug candidates, often leading to improved therapeutic profiles.[3][4][5]
The solubility of a compound in various organic solvents is a fundamental physical property that dictates its utility across numerous applications:
-
Synthetic Chemistry: The choice of solvent is paramount for controlling reaction kinetics, yield, and purity. Reactants must be sufficiently solubilized for a reaction to proceed efficiently in a homogeneous phase.
-
Purification and Isolation: Techniques such as crystallization and chromatography are critically dependent on differential solubility. A robust solubility profile is essential for developing effective purification protocols.[6][7]
-
Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility influences bioavailability, formulation options, and the ultimate efficacy of a drug product. Understanding solubility in organic solvents is a key step in developing suitable delivery systems and predicting in vivo behavior.
Given its importance, a detailed understanding of the solubility profile of this compound is not merely academic but a practical necessity for its successful application.
Theoretical Framework: Predicting Solubility
The solubility of a substance is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guiding principle.[8] The molecular structure of this compound offers several clues to its expected solubility:
-
Nonpolar Character: The presence of the phenyl group and the hydrocarbon cyclopropane ring imparts significant nonpolar, lipophilic character. This suggests good solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and other nonpolar solvents (e.g., ethers).
-
Polar Character: The nitrile (-C≡N) group possesses a strong dipole moment, introducing a polar element to the molecule. This polarity suggests that the compound will be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor (via the nitrogen atom of the nitrile group) but not a donor. Its solubility in polar protic solvents (e.g., alcohols) will depend on the balance between the nonpolar bulk of the molecule and the favorability of these hydrogen bonding interactions.
Based on this structural analysis, it is predicted that this compound will exhibit poor solubility in highly polar protic solvents like water, but will be readily soluble in a wide range of common organic solvents of low to moderate polarity.
Qualitative Solubility of this compound
While quantitative data is sparse, existing literature and chemical database entries provide some qualitative insights into the solubility of this compound.
| Solvent | Solubility | Source |
| Water | Insoluble | [9] |
| Benzene | Soluble | [9] |
| Ether | Soluble | [9] |
| Diisopropyl Ether | Soluble | [1] |
Furthermore, a structurally similar compound, 1-phenyl-1-cyclopentanecarbonitrile, is described as being readily soluble in common organic solvents, which strengthens the predictions made for this compound.[10]
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The following section details a standardized method for determining the equilibrium solubility of this compound.
Objective
To determine the equilibrium solubility (in g/L and mol/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Solute: this compound (>97% purity)
-
Solvents: A diverse set of analytical grade solvents, such as:
-
Methanol (Polar Protic)
-
Ethanol (Polar Protic)
-
Acetone (Polar Aprotic)
-
Ethyl Acetate (Polar Aprotic)
-
Dichloromethane (Polar Aprotic)
-
Toluene (Nonpolar Aromatic)
-
n-Hexane (Nonpolar Aliphatic)
-
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Step-by-Step Methodology
-
Preparation of Stock Standard (for HPLC/UV-Vis):
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. Causality Insight: This extended agitation ensures that the dissolution process has reached a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, yielding the true maximum solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for approximately 2 hours to allow the excess solid to settle.
-
For finer particles, centrifuge the vials at a moderate speed to pellet the undissolved solid. Trustworthiness Check: This step is critical to prevent contamination of the supernatant with undissolved solute, which would lead to an overestimation of solubility.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or a volumetric flask. Self-Validating System: Filtering removes any remaining microscopic solid particles. The initial portion of the filtrate should be discarded to saturate the filter material and prevent loss of analyte due to adsorption.
-
Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis method.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in both g/L and mol/L.
-
Visualization of the Experimental Workflow
Caption: Figure 1: A stepwise diagram illustrating the protocol for determining the equilibrium solubility of a compound.
Interpreting and Visualizing the Solubility Profile
The data obtained from the experimental protocol can be used to construct a comprehensive solubility profile. The relationship between solvent properties and the solubility of this compound can be visualized as a logical flow.
Caption: Figure 2: The interplay between molecular features and solvent properties that dictates solubility.
A high solubility in toluene and hexane would confirm the dominance of the nonpolar characteristics of the phenyl and cyclopropyl groups. Conversely, significant solubility in acetone and dichloromethane would highlight the contribution of the polar nitrile group. The relative solubility values across the solvent spectrum provide a quantitative measure of the molecule's overall polarity and interaction potential, which is invaluable for predictive modeling and process design.
Conclusion
While a definitive quantitative solubility profile for this compound in common organic solvents is not yet established in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of its structural motifs—the nonpolar phenyl and cyclopropyl groups and the polar nitrile function—researchers can make informed predictions about its behavior. The detailed experimental protocol provided herein offers a clear and reliable path to generating the precise data required for optimizing synthetic reactions, developing purification strategies, and advancing pharmaceutical research. The generation and dissemination of this data will be a valuable contribution to the scientific community, enabling the full potential of this important chemical building block to be realized.
References
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Phenylcyclopropanecarbonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclopropanecarbonitrile is a versatile chemical intermediate recognized for its utility in the synthesis of complex molecular architectures prevalent in pharmaceutical and agrochemical development.[1] The inherent strain of the cyclopropane ring coupled with the electronic influence of the phenyl and nitrile moieties imparts unique reactivity to this molecule. However, these same structural features raise critical questions regarding its thermal stability and decomposition profile. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safe handling, process development, and predicting shelf-life. This guide provides a comprehensive analysis of the thermal stability of this compound, including predictive assessments of its decomposition pathway and potential hazards. While direct experimental thermal analysis data for this specific compound is not widely published, this document synthesizes information from analogous structures and functional groups to provide a robust, scientifically grounded perspective.
Introduction to this compound
This compound (CAS 935-44-4) is a substituted cyclopropane containing both a phenyl group and a nitrile group attached to the same carbon atom of the cyclopropane ring.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The strained three-membered ring can undergo ring-opening reactions, providing pathways to various functionalized molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic versatility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Boiling Point | 133-137 °C at 30 mmHg | [2] |
| Density | ~1 g/mL at 25 °C | [2] |
Thermal Stability Assessment
The thermal stability of a compound is a critical parameter that dictates its safe handling, storage, and use in chemical reactions. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal behavior of materials.
Predicted Thermal Behavior
In the absence of direct experimental DSC/TGA data for this compound, we can infer its likely thermal behavior by examining related compounds. The thermal stability will be primarily influenced by the strained cyclopropane ring. The presence of the phenyl and nitrile groups will also play a significant role.
-
Cyclopropane Ring: The inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) makes it susceptible to thermal rearrangement at elevated temperatures. For example, unsubstituted cyclopropane isomerizes to propene at temperatures above 500 °C. Substituted cyclopropanes can undergo similar rearrangements at lower temperatures.
-
Phenyl Group: The phenyl group can stabilize adjacent radicals or carbocations, which may be formed during thermal decomposition. This could potentially lower the activation energy for ring-opening.
-
Nitrile Group: Aromatic nitriles are known to have strong dipolar interactions, which may influence the intermolecular forces and bulk thermal properties of the material.[3] Upon decomposition, nitrile-containing compounds can be a source of toxic fumes, including hydrogen cyanide.
Based on studies of other substituted cyclopropanes, it is plausible that the thermal decomposition of this compound would commence in the range of 170-250 °C.[4]
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, the following experimental protocols are recommended:
2.2.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.
-
Methodology:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.
-
2.2.2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
Place the sample pan into the TGA instrument.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram to identify the onset of mass loss and the different stages of decomposition.
-
Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a complex mechanism involving the opening of the strained cyclopropane ring.
Proposed Decomposition Mechanism
A plausible decomposition pathway involves the homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate. This diradical can then undergo rearrangement to form more stable unsaturated products.
A likely initial step is the isomerization to a more stable alkene. Based on the decomposition of cyclopropyl cyanide, which isomerizes to crotonitrile and allyl cyanide at high temperatures, we can predict a similar ring-opening for this compound.[5] The presence of the phenyl group will likely influence the regioselectivity of the bond cleavage and subsequent rearrangement.
Potential Decomposition Products:
-
Isomeric Alkenes: Ring-opening followed by hydrogen shifts could lead to various isomeric phenyl-substituted butenenitriles.
-
Fragmentation Products: At higher temperatures, further fragmentation could occur, leading to the formation of smaller molecules. The release of hydrogen cyanide (HCN) is a significant concern due to the presence of the nitrile group.
Runaway Reaction Potential
A runaway reaction is an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[6] The decomposition of this compound is expected to be exothermic. If the heat generated by the decomposition is not effectively removed, a runaway reaction could occur.
Factors increasing the risk of a runaway reaction:
-
Scale: Larger quantities of the material will have a smaller surface area-to-volume ratio, making heat dissipation more difficult.
-
Contamination: The presence of impurities can catalyze or accelerate the decomposition reaction.
-
Inadequate Cooling: Insufficient cooling capacity during a chemical process can lead to a buildup of heat.
It is crucial to have a thorough understanding of the reaction kinetics and thermodynamics before scaling up any process involving this compound.
Experimental Workflow for Hazard Assessment
A systematic approach to assessing the thermal hazards of this compound is essential for ensuring safety in a research and development setting.
Conclusion and Recommendations
While specific experimental data on the thermal stability of this compound is limited in publicly available literature, a comprehensive analysis of its structural components and analogous compounds allows for a reasoned assessment of its potential hazards. The strained cyclopropane ring is the primary determinant of its thermal instability, with decomposition likely commencing in the 170-250 °C range. The decomposition is expected to be exothermic and may proceed via a diradical mechanism, leading to isomeric alkenes and, at higher temperatures, fragmentation products including hydrogen cyanide.
Recommendations for safe handling and use:
-
Avoid High Temperatures: Do not subject this compound to high temperatures unless in a controlled reaction environment with adequate temperature monitoring and cooling.
-
Inert Atmosphere: When heating, the use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative decomposition.
-
Small-Scale First: Always conduct initial experiments on a small scale to assess the reactivity and thermal behavior before scaling up.
-
Thorough Hazard Assessment: For any process development involving this compound, a thorough thermal hazard assessment, including DSC, TGA, and reaction calorimetry, is strongly advised.
This guide serves as a foundational document for researchers and professionals working with this compound. The principles and methodologies outlined herein provide a framework for the safe and effective utilization of this valuable chemical intermediate.
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The Analytical Imperative: Structurally Interrogating 1-Phenylcyclopropanecarbonitrile
An In-depth Guide to the Spectroscopic Characterization of 1-Phenylcyclopropanecarbonitrile
Abstract: this compound (PCPN), a versatile chemical intermediate with CAS number 935-44-4, is pivotal in the synthesis of pharmaceuticals and advanced materials.[1] Its unique molecular architecture, featuring a strained cyclopropane ring, a phenyl group, and a reactive nitrile moiety, demands rigorous structural verification.[1] This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality assessment of PCPN. Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and self-validating experimental protocols.
This compound serves as a critical building block in organic synthesis.[1] The strained three-membered ring and the electronically active phenyl and nitrile groups offer multiple reaction pathways for creating complex molecules.[1][2] However, these same features can give rise to isomeric impurities during synthesis, such as ring-opened products or constitutional isomers. Therefore, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring the material's structural integrity, purity, and suitability for downstream applications. This guide establishes a baseline for the spectroscopic identity of PCPN.
Synthesis Context and Sample Preparation for Analysis
2.1 Synthesis Overview
A prevalent laboratory-scale synthesis involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions.[2][3] In this process, a strong base like sodium hydroxide facilitates the cyclization.[2] The resulting crude product is then typically purified via column chromatography to yield pure this compound.[3]
2.2 Standardized Protocol for Sample Preparation
The validity of spectroscopic data is contingent upon meticulous sample preparation. This protocol ensures reproducibility and minimizes artifacts.
Objective: To prepare this compound for NMR, IR, and GC-MS analysis.
Materials:
-
This compound (PCPN), purity >97%
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
NMR tubes (5 mm)
-
GC vials with septa
Procedure:
-
NMR Sample Preparation: a. Accurately weigh approximately 10-20 mg of PCPN directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm. e. Cap the NMR tube securely. The sample is now ready for both ¹H and ¹³C NMR analysis.
-
IR Sample Preparation (Neat Liquid): a. As PCPN is a liquid at room temperature, a neat sample is ideal for Attenuated Total Reflectance (ATR) FT-IR.[4] b. Place one to two drops of the PCPN liquid directly onto the ATR crystal. c. Acquire the spectrum immediately. d. Post-acquisition, thoroughly clean the ATR crystal with methanol and allow it to dry completely.
-
GC-MS Sample Preparation: a. Prepare a 1 mg/mL stock solution of PCPN in methanol. b. Perform a serial dilution to a final concentration of approximately 10-50 µg/mL in a GC vial. c. Cap the vial, ensuring a tight seal. The sample is now ready for injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The unique electronic environment of the cyclopropyl ring protons, which are highly shielded due to ring current effects, makes NMR a powerful diagnostic tool.[5][6]
3.1 Experimental Protocol: NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
-
3.2 Data Interpretation: Decoding the Spectra
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by two distinct regions: the aromatic region (downfield) and the aliphatic cyclopropyl region (upfield). The upfield chemical shifts for the cyclopropyl protons are a hallmark of this strained ring system.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.45 - 7.30 | Multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |
| 1.76 - 1.71 | Multiplet (AA' part of AA'BB') | 2H | -CH₂- (cyclopropyl) | Diastereotopic methylene protons cis to the phenyl group. |
| 1.41 - 1.36 | Multiplet (BB' part of AA'BB') | 2H | -CH₂- (cyclopropyl) | Diastereotopic methylene protons trans to the phenyl group. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the presence of all 7 unique carbon environments in the molecule. The chemical shift of the cyclopropyl carbons is notably shielded compared to more conventional sp³ carbons.[7]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 138.1 | Quaternary Ar-C | Phenyl carbon directly attached to the cyclopropyl ring. |
| 128.9 | Ar-C H | ortho and meta phenyl carbons (signal overlap). |
| 128.0 | Ar-C H | para phenyl carbon. |
| 125.8 | Ar-C H | ortho and meta phenyl carbons (signal overlap). |
| 121.9 | C ≡N | Quaternary carbon of the nitrile group. |
| 17.5 | Quaternary C | Quaternary cyclopropyl carbon attached to Ph and CN groups. |
| 16.2 | -C H₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is exceptionally effective for identifying key functional groups. For PCPN, the most diagnostic absorption is the nitrile (C≡N) stretching vibration.
4.1 Experimental Protocol: FT-IR Data Acquisition
-
Instrument: FT-IR Spectrometer with an ATR accessory
-
Mode: Attenuated Total Reflectance (ATR)
-
Sample: Neat liquid
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
4.2 Data Interpretation: Identifying Key Vibrations
The IR spectrum provides a clear fingerprint of the molecule's functional groups. The nitrile stretch is particularly intense and sharp, appearing in a relatively uncongested region of the spectrum.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2235 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 750, 695 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |
Expert Insight: The nitrile stretching frequency for aromatic nitriles typically appears between 2240 and 2220 cm⁻¹.[8] The observed value of ~2235 cm⁻¹ is consistent with a nitrile group conjugated with an aromatic system, a phenomenon that slightly lowers the frequency compared to saturated aliphatic nitriles.[8][9]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.
5.1 Experimental Protocol: GC-MS Data Acquisition
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Injection Mode: Split
-
Mass Range: m/z 40 - 300
5.2 Data Interpretation: Molecular Ion and Fragmentation Pathway
The mass spectrum confirms the molecular weight and reveals characteristic fragmentation. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]
| m/z | Relative Intensity | Ion Identity | Proposed Fragmentation |
| 143 | High | [M]⁺ | Molecular Ion |
| 142 | Moderate | [M-H]⁺ | Loss of an α-hydrogen |
| 116 | High | [M-HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |
| 115 | High | [C₉H₇]⁺ | Loss of H from the m/z 116 fragment, likely forming a stable indenyl or phenylallenyl cation. |
Proposed Fragmentation Pathway of this compound The primary fragmentation under EI conditions involves the loss of neutral molecules like hydrogen cyanide (HCN) and hydrogen radicals, leading to stable carbocations.
Caption: Key EI fragmentation pathway for this compound.
Integrated Spectroscopic Analysis Workflow
Confirming the identity of this compound is a process of logical convergence, where each technique provides a piece of the structural puzzle.
Caption: Integrated workflow for the structural elucidation of PCPN.
Conclusion
The spectroscopic characterization of this compound is definitive when employing a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, including the diagnostic upfield shifts of the cyclopropyl moiety. FT-IR provides unambiguous evidence of the key nitrile functional group, with its frequency reflecting conjugation with the phenyl ring. Finally, Mass Spectrometry validates the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This integrated, multi-technique approach provides a robust and self-validating system for identity confirmation and purity assessment, which is indispensable for quality control in research and industrial applications.
References
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- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
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reactivity of the nitrile group in 1-Phenylcyclopropanecarbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 1-Phenylcyclopropanecarbonitrile
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Beyond a Simple Functional Group
This compound is a molecule of significant interest, primarily as a precursor to pharmacologically active compounds, including antidepressants and monoamine oxidase (MAO) inhibitors.[1][2] Its structure is a compelling juxtaposition of three distinct chemical motifs: a stable aromatic phenyl ring, a highly strained cyclopropane ring, and an electrophilic nitrile group. This guide moves beyond a cursory overview to dissect the nuanced reactivity of the nitrile moiety, as profoundly influenced by the unique electronic and steric environment imposed by its neighbors. The inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol) and the inductive and resonance effects of the phenyl group are not passive bystanders; they actively modulate the chemical behavior of the nitrile.[3][4] Understanding this interplay is paramount for designing efficient synthetic routes and unlocking the full potential of this versatile chemical scaffold.
The Electronic Landscape: Influence of the Cyclopropyl and Phenyl Groups
The reactivity of a nitrile is fundamentally dictated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen lone pair.[5][6] In this compound, this is not straightforward.
-
Ring Strain and Hybridization: The C-C bonds of the cyclopropane ring possess a high degree of p-character, a consequence of the severe angle strain forcing the C-C-C bond angles to be 60° instead of the ideal 109.5° for sp³ hybridized carbons.[7][8] This imparts alkene-like properties to the ring and results in the exocyclic bonds (including the one to the nitrile carbon) having a higher degree of s-character. This increased s-character has an electron-withdrawing inductive effect, which enhances the electrophilicity of the nitrile carbon.
-
Phenyl Group Conjugation: The phenyl group is in direct conjugation with the cyclopropane ring. This electronic communication can further influence the nitrile group, stabilizing intermediates and affecting reaction pathways.
This unique electronic environment makes the nitrile group in this compound a versatile handle for a variety of chemical transformations.
Key Transformations of the Nitrile Group
The primary reactions involving the nitrile group are hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. Each pathway offers a strategic entry point to different classes of valuable compounds.
Hydrolysis: Accessing the Carboxylic Acid
The conversion of the nitrile to 1-phenylcyclopropanecarboxylic acid is a foundational transformation, providing a key intermediate for the synthesis of various esters and amides. The hydrolysis can be performed under either acidic or basic conditions, proceeding through an amide intermediate.[9][10]
Base-catalyzed hydrolysis is often preferred for its operational simplicity. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[11]
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Acid-catalyzed hydrolysis often requires more forcing conditions but can be effective.[12]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 69.8 mmol).
-
Reagents: Add 50 mL of a 1:1 mixture of concentrated sulfuric acid and water. Caution: This addition is exothermic and should be done slowly in an ice bath.
-
Reaction: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice. The carboxylic acid product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-phenylcyclopropanecarboxylic acid.
Reduction: Synthesis of the Primary Amine
The reduction of this compound to (1-phenylcyclopropyl)methanamine is a critical step in the synthesis of many drug candidates.[1][2] This transformation is most reliably achieved using powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][9]
The process involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting diamino-aluminum complex.[11]
Caption: Experimental Workflow for LiAlH₄ Reduction of a Nitrile.
-
Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Reagents: Suspend lithium aluminum hydride (LiAlH₄) (3.98 g, 105 mmol, 1.5 equiv.) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition: Dissolve this compound (10.0 g, 69.8 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add 4 mL of water, 4 mL of 15% aqueous NaOH, and finally 12 mL of water. Stir vigorously for 30 minutes until a granular white precipitate forms.
-
Isolation: Filter the aluminum salts and wash the filter cake with THF. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amine can be purified by vacuum distillation or column chromatography to yield (1-phenylcyclopropyl)methanamine.
Reaction with Grignard Reagents: Ketone Synthesis
The addition of organometallic reagents, such as Grignard reagents, provides a robust method for C-C bond formation, converting the nitrile into a ketone after acidic hydrolysis of the intermediate imine.[13] This reaction underscores the electrophilic nature of the nitrile carbon.[6]
Caption: Reaction of a Nitrile with a Grignard Reagent.
Cycloaddition Reactions
While less common, the nitrile triple bond can participate as a 2π component in cycloaddition reactions, particularly with 1,3-dipoles like azides to form five-membered heterocycles (tetrazoles).[14] This reactivity is often catalyzed by Lewis acids or metals to activate the nitrile group.
Summary of Reactivity
The following table summarizes the key transformations of this compound, providing a comparative overview for synthetic planning.
| Reaction Type | Reagents & Conditions | Product Functional Group | Key Considerations |
| Hydrolysis | H₂SO₄/H₂O, reflux; or NaOH/H₂O, reflux | Carboxylic Acid | Forcing conditions often required; proceeds via an amide intermediate.[9][12] |
| Reduction | 1. LiAlH₄, THF, reflux; 2. H₂O workup | Primary Amine | Powerful, non-selective reduction. Requires anhydrous conditions.[6][11] |
| Grignard | 1. R-MgBr, Et₂O; 2. H₃O⁺ workup | Ketone | Forms a new C-C bond. Requires strictly anhydrous conditions.[15] |
| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole | Forms a heterocyclic ring; useful for creating bioisosteres. |
Conclusion and Outlook
The nitrile group of this compound is a deceptively versatile functional group. Its reactivity is a finely tuned interplay between the inherent electrophilicity of the C≡N bond and the profound electronic influences of the adjacent strained cyclopropane and aromatic phenyl rings. A thorough understanding of its behavior under hydrolytic, reductive, and organometallic conditions allows the synthetic chemist to strategically navigate pathways to valuable carboxylic acids, primary amines, and ketones. These products serve as crucial building blocks in medicinal chemistry and materials science, making the study of this molecule's reactivity a continued area of practical and academic importance.
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potential hazards and safety precautions for 1-Phenylcyclopropanecarbonitrile
An In-Depth Technical Guide to the Safe Handling of 1-Phenylcyclopropanecarbonitrile
Abstract: this compound is a versatile chemical intermediate with applications in pharmaceutical synthesis and materials science.[1] Its unique structure, combining a phenyl group, a strained cyclopropane ring, and a nitrile functional group, imparts valuable reactivity but also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the toxicological profile, physical and chemical hazards, and requisite safety protocols for this compound. It is intended for researchers, chemists, and drug development professionals to establish a robust framework for risk assessment and safe laboratory practice when handling this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-Cyano-1-phenylcyclopropane, is a clear, colorless to slightly yellow liquid at room temperature.[2] The presence of the nitrile group and the strained three-membered cyclopropane ring are key determinants of its chemical reactivity and toxicological profile.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 935-44-4 | [2][6][7] |
| Molecular Formula | C₁₀H₉N | [2][6][7] |
| Molecular Weight | 143.19 g/mol | [2][6][7] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 133-137 °C @ 30 mm Hg | [2][7] |
| Density | 1.00 g/mL at 25 °C | [2][7] |
| Refractive Index | n20/D 1.539 | [2][7] |
| Flash Point | >110 °C (>230 °F) | [2][7] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][7] |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound stem from its classification as an acute toxicant and an irritant.[6][7][8] The nitrile functional group is of particular concern, as many organonitriles can be metabolized in the body to release cyanide, a potent metabolic poison. This metabolic pathway is a critical consideration in understanding the compound's systemic toxicity.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][9][10] |
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful by all three major routes of exposure.[6] This necessitates the use of comprehensive personal protective equipment (PPE) and engineering controls to prevent any direct contact, ingestion, or inhalation. The potential for metabolic release of cyanide means that any exposure should be treated as serious, with immediate medical attention sought.
-
Skin and Eye Irritation: Direct contact with the liquid can cause significant skin irritation and serious eye irritation.[8][9][10] Prolonged or repeated skin contact may lead to dermatitis.[11]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[8][9][10] Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is mandatory before commencing any work with this compound. This process involves identifying hazards, evaluating potential exposure scenarios, and implementing appropriate control measures.
Caption: Risk Assessment Workflow for this compound.
Standard Operating Protocol for Safe Handling
This protocol outlines the minimum requirements for safely handling this compound in a laboratory setting.
4.1. Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][9][12]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and exhausted.[8][9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][13]
4.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9][11]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][14]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn at all times in the laboratory.[9]
4.3. Handling and Experimental Procedure
-
Preparation: Designate a specific area within the fume hood for the experiment. Cover the work surface with absorbent, disposable bench paper.
-
Pre-Experiment Check: Ensure all necessary equipment, including waste containers, is inside the fume hood before starting.
-
Aliquotting: When transferring the liquid, use a syringe or pipette. Avoid pouring directly from the bottle to minimize splashing.
-
During Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Post-Experiment: Upon completion, carefully quench any reactive materials according to established laboratory procedures.
-
Decontamination: Wipe down the designated work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
-
Personal Hygiene: Immediately after the procedure and upon leaving the laboratory, wash hands thoroughly with soap and water.[9]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep it segregated from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.[8][9] Follow all local, regional, and national regulations for hazardous waste disposal. Do not empty into drains.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.[15]
Table 3: Emergency First Aid and Spill Response
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13][16] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][16][17] Seek medical attention if irritation persists or if a large area is exposed. |
| Inhalation | Move the victim to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately. |
| Minor Spill | (Contained within a fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill pillow.[16] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly. |
| Major Spill | (Outside of a fume hood or a large volume) Evacuate the laboratory immediately and alert others.[16] Close the laboratory door and prevent entry. Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[16] |
Conclusion
This compound is a valuable chemical reagent, but its handling demands respect for its potential hazards. A comprehensive understanding of its acute toxicity and irritant properties, coupled with the diligent application of engineering controls, appropriate PPE, and established safe handling protocols, is essential for mitigating risk. By adhering to the principles and procedures outlined in this guide, researchers can work safely with this compound, fostering a culture of safety and scientific integrity.
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The Unveiling of a Strained Ring: A Technical Guide to the Fundamental Reaction Mechanisms of 1-Phenylcyclopropanecarbonitrile
Introduction: The Strategic Importance of a Strained Scaffold
In the landscape of modern synthetic chemistry and drug discovery, the pursuit of novel molecular architectures with precisely controlled three-dimensional structures is paramount. Among the myriad of building blocks available to the discerning chemist, 1-phenylcyclopropanecarbonitrile stands out as a versatile and powerful intermediate.[1] Its unique structural amalgamation of a strained cyclopropane ring, a conjugating phenyl group, and an electron-withdrawing nitrile moiety bestows upon it a rich and diverse reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering a blend of theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals. The strategic manipulation of this strained system opens avenues to a vast array of complex molecules, making a thorough understanding of its mechanistic pathways an invaluable asset in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2]
The inherent ring strain of the cyclopropane ring, coupled with the electronic influence of its substituents, renders this compound susceptible to a variety of transformations. This guide will dissect the fundamental mechanisms governing its reactivity, including nucleophilic ring-opening, radical-mediated transformations, photochemical isomerizations, and cycloaddition reactions, as well as the chemistry of the nitrile functional group.
I. Synthesis of this compound: A Practical Approach
The most common and efficient synthesis of this compound involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane.[2] This reaction is typically carried out under phase-transfer catalysis conditions, which facilitate the reaction between the organic substrate and the aqueous base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-phenylacetonitrile and a catalytic amount of the phase-transfer catalyst in toluene.
-
Heat the mixture to a gentle reflux.
-
Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel.
-
After the addition is complete, add 1,2-dibromoethane dropwise.
-
Continue refluxing the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
II. Nucleophilic Ring-Opening: A Gateway to Functionalized Propanes
The inherent strain of the cyclopropane ring, combined with the electron-withdrawing nature of the nitrile group, makes this compound a "donor-acceptor" cyclopropane, highly susceptible to nucleophilic ring-opening reactions. This process provides a powerful method for the stereospecific synthesis of γ-functionalized propane derivatives. The reaction generally proceeds via an SN2-type mechanism, where the nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond.
The regioselectivity of the attack is influenced by both steric and electronic factors. The phenyl and nitrile groups at the C1 position direct the nucleophilic attack to the C2 or C3 positions. The stereochemistry of the reaction is typically characterized by an inversion of configuration at the carbon atom undergoing nucleophilic attack.
Caption: Mechanism of nucleophilic ring-opening.
III. Radical Reactions: Harnessing the Cyclopropylcarbinyl Rearrangement
The 1-phenylcyclopropylcarbinyl radical, which can be generated from this compound via various radical initiation methods, is a key intermediate in a number of transformations. A fundamental reaction of cyclopropylcarbinyl radicals is their rapid ring-opening to form the corresponding homoallylic radical. This rearrangement is an extremely fast process and is often used as a "radical clock" to time other radical reactions.[3]
The rate of ring-opening is influenced by the substituents on the cyclopropane ring. The phenyl group at the C1 position can stabilize the radical intermediate, thereby influencing the kinetics of the ring-opening process.
Kinetic Data for Related Phenyl-Substituted Cyclopropylcarbinyl Radical Reactions
| Radical System | Reaction | Rate Constant (s⁻¹) at 20°C |
| 1-Phenylcyclopropylcarbinyl | Ring Opening | ~1 x 10⁸ |
| trans-4-Phenyl-3-butenyl | Cyclization | 5.4 x 10⁶ |
Data is for related systems and serves as an estimate for the reactivity of the this compound derived radical.[3]
Caption: Radical-mediated ring-opening of this compound.
IV. Photochemical Transformations: Light-Induced Isomerization and Ring-Opening
The absorption of ultraviolet light can promote this compound to an electronically excited state, opening up pathways to photochemical reactions. While specific mechanistic studies on this compound are not abundant, analogous systems suggest that photochemical isomerization and ring-opening are plausible reaction channels.[4][5] These reactions often proceed through conical intersections, which are points of degeneracy between electronic states, allowing for efficient non-radiative decay back to the ground state, but to a different isomeric form.[5]
The phenyl group can act as a chromophore, facilitating the absorption of UV light. The subsequent electronic rearrangement can lead to the cleavage of one of the C-C bonds in the cyclopropane ring, resulting in the formation of a diradical intermediate, which can then rearrange to various isomeric products or revert to the starting material.
V. Cycloaddition Reactions: Building Complexity through Ring Formation
While the cyclopropane ring is prone to opening, this compound can also participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. The strained C-C bonds of the cyclopropane can act as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings.[6][7]
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of these reactions, including the determination of transition state geometries and activation energies.[8] These studies can help predict the regioselectivity and stereoselectivity of the cycloaddition.
Caption: [3+2] Cycloaddition of this compound with phenyl azide.
VI. Chemistry of the Nitrile Group: A Versatile Functional Handle
The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other important functional groups.
A. Reduction to a Primary Amine
The reduction of the nitrile to a primary amine is a synthetically valuable transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group.[9]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.[10]
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the primary amine.
B. Hydrolysis to a Carboxylic Acid
The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is useful for introducing a carboxylic acid functionality into a molecule.
VII. Applications in Drug Development: The Value of Conformational Constraint
The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group and is increasingly incorporated into drug candidates. Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The metabolic stability of the cyclopropane ring is also a desirable feature in drug design. This compound, as a readily available and versatile building block, serves as an excellent starting material for the synthesis of complex drug-like molecules that incorporate this valuable motif.[2]
Conclusion
This compound is a molecule of significant synthetic utility, owing to the unique reactivity conferred by its strained cyclopropane ring and versatile nitrile functionality. A thorough understanding of its fundamental reaction mechanisms—nucleophilic ring-opening, radical rearrangements, photochemical transformations, and cycloadditions—is crucial for its effective application in the synthesis of complex organic molecules. This guide has provided a detailed overview of these core mechanisms, supported by practical protocols and theoretical insights, to empower researchers in their pursuit of novel chemical entities with applications in medicine and beyond. The continued exploration of the rich chemistry of this strained ring system will undoubtedly lead to further innovations in the field of organic synthesis.
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- THEORETICAL STUDY OF 1, 3-D IPOLAR CYCLOADDITIONS OF PHENYL AZIDE WITH DIFFERENT OLEFINS USING DFT-BASED REACTIVITY INDEXES. (URL not available)
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A Theoretical and Computational Guide to the Electronic Structure of 1-Phenylcyclopropanecarbonitrile
Abstract
1-Phenylcyclopropanecarbonitrile is a molecule of significant interest, embodying a unique confluence of structural motifs: a strained three-membered aliphatic ring, an aromatic phenyl group, and a strongly electron-withdrawing nitrile moiety. This unique combination imparts fascinating electronic properties that are crucial for its application as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Understanding the electronic landscape of this molecule at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential intermolecular interactions. This guide provides a comprehensive framework for performing and interpreting theoretical calculations on this compound, leveraging Density Functional Theory (DFT) to elucidate its core electronic characteristics. We will explore the causality behind methodological choices, detail a robust computational workflow, and translate the calculated quantum mechanical properties into chemically intuitive insights for researchers, medicinal chemists, and materials scientists.
Introduction: The Structural Intricacies of this compound
The cyclopropane ring is a cornerstone of many biologically active molecules, prized for its ability to introduce conformational rigidity and unique metabolic profiles.[2] Its inherent ring strain, approximately 27.5 kcal/mol, results in C-C bonds with significant p-character, often described as "banana bonds," which can interact with adjacent π-systems.[3][4] In this compound, this strained ring is directly attached to two electronically demanding groups:
-
The Phenyl Group: An aromatic system that can engage in π-stacking and other non-covalent interactions, while also conjugating with the cyclopropane's Walsh orbitals.
-
The Nitrile Group (-C≡N): A potent electron-withdrawing group due to the high electronegativity of nitrogen and the sp-hybridization of the carbon atom.[5][6] It significantly polarizes the molecule and serves as a key site for nucleophilic attack or reduction.[6][7]
The interplay between these three components—the strain of the cyclopropane, the aromaticity of the phenyl ring, and the inductive/mesomeric effects of the nitrile—creates a complex electronic environment that dictates the molecule's chemical behavior. Computational chemistry provides an indispensable toolkit for dissecting these interactions with a level of detail that is often inaccessible through experimental means alone.[3]
Designing the Computational Strategy
The reliability of any theoretical study hinges on the judicious selection of computational methods and parameters. Our goal is to accurately model the molecule's geometry and electronic properties without incurring prohibitive computational costs. Density Functional Theory (DFT) offers an excellent balance of accuracy and efficiency for systems of this nature.[8][9]
Methodological Choices: Rationale and Justification
-
Theory Level (DFT Functional): For organic molecules featuring both strained rings and π-systems, hybrid functionals are often a robust choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used functional that provides reliable geometries and electronic properties for a broad range of systems. For potentially more accurate energy calculations, especially where non-covalent interactions might be subtle, a meta-hybrid GGA functional like M06-2X is recommended.
-
Basis Set: The basis set defines the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is a suitable choice. Let's break down its components:
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
+: Adds diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, important for the lone pairs on the nitrile nitrogen and the π-system of the phenyl ring.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of bonding, particularly in the strained cyclopropane ring and the triple bond of the nitrile.[4]
-
The Computational Workflow Protocol
A self-validating and systematic computational protocol is essential for reproducible and trustworthy results. The following step-by-step workflow ensures a thorough investigation.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound (CAS 935-44-4)[10][11] using a molecular builder. Ensure correct initial connectivity and stereochemistry.
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule, relaxing all bond lengths, angles, and dihedrals to their equilibrium values.
Step 3: Vibrational Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory used for optimization. This step is critical for two reasons:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical IR spectrum.
-
Step 4: Single-Point Energy and Property Calculations
-
With the validated optimized geometry, perform a single-point energy calculation. This step is often done with a more robust level of theory or basis set if needed. From this calculation, we derive the key electronic properties.
Step 5: Analysis and Visualization
-
Analyze the output to extract data on molecular orbitals, atomic charges, and the electrostatic potential. Visualize these properties to gain chemical insight.
Caption: Computational workflow for electronic structure analysis.
Analysis of Key Electronic Properties
The output of the DFT calculations provides a wealth of data. Here, we focus on the properties most relevant to understanding the molecule's role in chemical and biological systems.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive and can be more easily polarized.
For this compound, we expect the HOMO to have significant contributions from the phenyl ring's π-system and the strained C-C bonds of the cyclopropane. The LUMO is anticipated to be localized primarily on the phenyl ring and the electron-deficient nitrile group.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution, providing a powerful visual guide to intermolecular interactions.
-
Negative Potential (Red/Yellow): Regions of high electron density, such as around the nitrile nitrogen, are prone to electrophilic attack and are favorable sites for hydrogen bond donation.
-
Positive Potential (Blue): Regions of low electron density (electron-poor), such as the hydrogens on the phenyl ring, are favorable for nucleophilic attack.
The MEP is invaluable in drug design for predicting how a ligand might interact with the active site of a receptor.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It calculates charges on each atom (Natural Population Analysis) and describes the hybridization of bonds. This allows us to quantify the electron-withdrawing effect of the nitrile group by examining the partial positive charge on the attached carbon and the polarization of the C-C bonds within the cyclopropane ring. It can also reveal hyperconjugative interactions between the cyclopropane's "banana bonds" and the phenyl π-system.[4]
Caption: Relationship between molecular structure and calculated properties.
Tabulated Data: Representative Results
The following tables summarize the type of quantitative data obtained from a DFT calculation at the B3LYP/6-311+G(d,p) level. (Note: These are representative values for illustrative purposes).
Table 1: Key Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.85 eV | Electron-donating capability |
| LUMO Energy | -0.75 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.10 eV | High kinetic stability, low reactivity |
| Dipole Moment | 4.15 Debye | Significant molecular polarity |
Table 2: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Comparison |
|---|---|---|---|
| Bond Length | C-C (ring avg.) | 1.50 Å | Shorter than typical alkane C-C |
| Bond Length | C-CN | 1.45 Å | Shortened due to sp-hybridization |
| Bond Length | C≡N | 1.16 Å | Typical for a nitrile |
| Bond Angle | C-C-C (ring) | 60° | Highly strained |
Table 3: Natural Population Analysis (NPA) Charges
| Atom | NPA Charge (e) | Interpretation |
|---|---|---|
| N (nitrile) | -0.48 | High electron density, nucleophilic |
| C (nitrile) | +0.15 | Electron deficient, electrophilic |
| C (ipso-phenyl) | -0.12 | Electron-rich due to ring current |
| C (ipso-cyclopropane) | +0.25 | Highly electron-deficient |
Significance for Drug Development and Materials Science
The theoretical data provides actionable insights:
-
For Drug Development: The MEP map identifies regions for potential hydrogen bonding with protein residues. The HOMO/LUMO analysis can hint at sites of metabolic vulnerability (e.g., oxidation at electron-rich sites). The molecule's defined conformation, a result of the rigid cyclopropane ring, is crucial for understanding its fit within a receptor's binding pocket.[3] Its derivatives, such as 1-Phenyl-1-cyclopropanecarboxylic acid, are noted for their utility in the pharmaceutical industry.[12][13]
-
For Materials Science: The large HOMO-LUMO gap and significant dipole moment suggest potential applications in nonlinear optics or as components in organic electronic materials. The nitrile group provides a handle for polymerization or surface functionalization.[5]
By providing a detailed, atom-level understanding of the electronic structure, these computational methods accelerate the rational design of new molecules with tailored properties, reducing the time and cost associated with experimental trial-and-error.[8]
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Methodological & Application
Application Notes and Protocols for 1-Phenylcyclopropanecarbonitrile in Multi-Step Organic Synthesis
Abstract
1-Phenylcyclopropanecarbonitrile (1-PCCN) is a versatile chemical intermediate prized for its unique molecular architecture, which combines a strained cyclopropane ring with a synthetically malleable nitrile group.[1] This structure serves as a powerful linchpin in multi-step organic synthesis, enabling the construction of complex scaffolds, particularly those relevant to pharmaceutical and agrochemical development.[1][2] The inherent ring strain of the cyclopropane moiety and the diverse reactivity of the nitrile functional group provide chemists with multiple pathways for molecular elaboration. This guide provides an in-depth exploration of 1-PCCN's core reactivity and demonstrates its application in the synthesis of high-value motifs such as cyclopropylamines and conformationally restricted amino acid analogues, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of this compound
In the landscape of fine chemical intermediates, this compound (CAS No. 935-44-4) emerges as a building block of significant strategic importance.[1] Its utility is rooted in two primary structural features:
-
The Strained Cyclopropane Ring: This three-membered carbocycle possesses significant ring strain, making it susceptible to controlled ring-opening reactions. This transforms the cyclopropane into a 1,3-difunctionalized propane synthon, a valuable transformation in linear scaffold construction.[3] Furthermore, the rigidity of the ring is exploited to create conformationally restricted molecules, a key strategy in modern drug design to enhance binding affinity and selectivity for biological targets.[2][4]
-
The Nitrile Functional Group: The cyano group is a cornerstone of synthetic versatility. It can be readily hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or participate in a variety of carbon-carbon bond-forming reactions.[1][2] This allows for the introduction of critical pharmacophoric elements.
The synthesis of 1-PCCN itself is commonly achieved through the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis conditions, a method that is both efficient and scalable.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 935-44-4 | [5] |
| Molecular Formula | C₁₀H₉N | [5] |
| Molecular Weight | 143.19 g/mol | [5] |
| Appearance | Clear colorless to slightly yellow liquid | [6] |
| Boiling Point | 133-137 °C at 30 mm Hg | [6] |
| Solubility | Soluble in benzene and ether; insoluble in water | [6] |
Core Reactivity Pathways
The synthetic utility of 1-PCCN stems from predictable and high-yielding transformations of its core functional groups. The phenyl substituent plays a key electronic role, stabilizing intermediates in both nitrile transformations and ring-opening reactions.
Caption: Core synthetic transformations of this compound.
Application Note I: Synthesis of 1-Phenylcyclopropylamine Scaffolds
Field Insight: The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry.[7] Its incorporation into drug candidates can enhance metabolic stability, increase brain permeability, and reduce plasma clearance by sterically shielding adjacent bonds from enzymatic degradation.[2] 1-PCCN serves as a direct and reliable precursor to 1-phenylcyclopropylamine, a key building block for these advanced therapeutic agents. While direct methods like the Kulinkovich-Szymoniak reaction exist for forming cyclopropylamines from nitriles, the reduction of pre-formed 1-PCCN is often preferred for its predictability, scalability, and high yields when the nitrile is readily available.[8][9]
Protocol 1: Reduction of 1-PCCN to 1-Phenylcyclopropylamine
This protocol details the reduction of the nitrile using lithium aluminum hydride (LiAlH₄), a robust and highly effective method for this transformation.
Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of 1-PCCN.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add lithium aluminum hydride (LiAlH₄, 1.2 eq.) and suspend it in 50 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in 25 mL of anhydrous THF.
-
Initial Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the solution of 1-PCCN dropwise via an addition funnel over 30 minutes. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction between LiAlH₄ and the nitrile.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether (Et₂O) or ethyl acetate (EtOAc).
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropylamine. The product can be further purified by vacuum distillation or column chromatography.
Table 2: Expected Results for Protocol 1
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (GC) | >95% after purification |
| ¹H NMR (CDCl₃) | Consistent with 1-phenylcyclopropylamine structure |
| IR (neat, cm⁻¹) | ~3360, 3280 (N-H stretch) |
Application Note II: Synthesis of Conformationally Restricted GABA Analogues
Field Insight: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[10][11] Its analogues are critical drugs for treating conditions like epilepsy, neuropathic pain, and anxiety.[10] By incorporating the 1-phenylcyclopropane core, researchers can create conformationally restricted GABA analogues. This rigidity can lock the molecule into a bioactive conformation, leading to enhanced selectivity for specific GABA transporter subtypes (e.g., BGT1).[12] The synthetic pathway hinges on the hydrolysis of 1-PCCN to 1-phenylcyclopropanecarboxylic acid, which then serves as the linchpin for further derivatization.
Protocol 2: Acid-Catalyzed Hydrolysis of 1-PCCN
This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid, a robust transformation that sets the stage for amide bond formation.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq.), glacial acetic acid (2.5 vol.), water (2.5 vol.), and concentrated sulfuric acid (2.5 vol.).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours.[13] Causality Note: The combination of a strong mineral acid (H₂SO₄) and a high boiling point co-solvent (acetic acid) ensures the complete hydrolysis of the intermediate amide to the desired carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine) (2 x 50 mL).[13]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-phenylcyclopropanecarboxylic acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Table 3: Expected Results for Protocol 2
| Parameter | Expected Value | Reference |
| Yield | >85% | [13] |
| Melting Point | ~88-91 °C | [14] |
| ¹H NMR (CDCl₃) | Consistent with 1-phenylcyclopropanecarboxylic acid structure | |
| IR (KBr, cm⁻¹) | ~3000 (broad O-H), ~1690 (C=O) |
Synthetic Workflow to GABA Analogues
Caption: Multi-step pathway from 1-PCCN to carboxamide-based GABA analogues.
Safety and Handling
This compound is an organic chemical and should be handled with appropriate precautions in a well-ventilated fume hood.[6] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All chemical manipulations should adhere strictly to established laboratory safety protocols and regulations.[6]
Conclusion
This compound is a demonstrably valuable and versatile building block for multi-step organic synthesis. Its dual reactivity, centered on the nitrile group and the strained cyclopropane ring, provides access to a wide array of complex and medicinally relevant structures. The protocols detailed herein for the synthesis of 1-phenylcyclopropylamine and 1-phenylcyclopropanecarboxylic acid represent reliable and scalable methods for producing key intermediates for drug discovery programs, particularly in the development of conformationally restricted neuroactive compounds. By understanding the causality behind the reaction conditions and work-up procedures, researchers can confidently and safely leverage 1-PCCN to advance their synthetic targets.
References
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- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- ChemBK. (2024, April 10). 1-Phenyl-1-cyclopropanecarbonitrile.
- Williams, R. M., & Fegley, G. J. (1993). Asymmetric Synthesis of (1S,2R)-(+)-2-Phenyl-1-aminocyclopropane-1-carboxylic Acid. The Journal of Organic Chemistry, 58(25), 6933–6935. [Link]
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- Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
- Kakei, H., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(22), 5890-5898. [Link]
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- Strieth-Kalthoff, F., et al. (2020). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. Angewandte Chemie International Edition, 59(31), 12769-12774. [Link]
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1322–1326. [Link]
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Protocol for the Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives: Strategies and Methodologies
An Application Note for Drug Development Professionals
Abstract
The 1-phenylcyclopropane carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, valued for the unique conformational rigidity and electronic properties conferred by the strained cyclopropane ring.[1][2] This core is present in a range of biologically active agents, including compounds with applications as antidepressants, treatments for cystic fibrosis, and inhibitors of the NLRP3 inflammasome.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-phenylcyclopropane carboxamide derivatives. We present two primary, validated synthetic routes, detail the critical amide coupling step with a comparative analysis of reagents, and offer field-proven insights to navigate common experimental challenges.
Introduction: The Significance of the 1-Phenylcyclopropane Moiety
The design of novel therapeutics often relies on the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The cyclopropane ring, particularly when substituted with a phenyl group, serves as a bioisostere for other chemical groups, offering a rigid, three-dimensional structure that can precisely orient substituents for optimal interaction with biological targets.[5] This rigidity can lead to enhanced binding affinity and reduced off-target effects. Derivatives of 1-phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, making this scaffold a focal point for the development of new chemical entities.[1][6]
Retrosynthetic Analysis and Strategic Overview
The synthesis of 1-phenylcyclopropane carboxamide derivatives can be logically dissected into two primary stages: the formation of the core 1-phenylcyclopropane carboxylic acid and the subsequent amide bond formation with a desired amine.
Caption: Retrosynthetic analysis of 1-phenylcyclopropane carboxamides.
This guide details two robust strategies for constructing the key carboxylic acid intermediate:
-
Route A: Cyclopropanation via α-alkylation of 2-phenylacetonitrile, followed by hydrolysis.
-
Route B: Titanium-mediated cyclopropanation of a phenylacetate ester (the Kulinkovich reaction) to form a cyclopropanol, followed by oxidation.
Synthetic Strategy A: Nitrile Alkylation Pathway
This approach offers a generally applicable and reliable method for constructing the cyclopropane ring, starting from readily available 2-phenylacetonitrile.[1] The key steps involve the formation of a carbanion, which then acts as a nucleophile in a reaction with a 1,2-dielectrophile like 1,2-dibromoethane.
Caption: Workflow for the nitrile alkylation pathway (Route A).
Protocol 3.1: Synthesis of 1-Phenyl-1-cyanocyclopropane
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Add a strong base (e.g., 1.2 equivalents of Sodium Hydride, 60% dispersion in mineral oil).
-
Carbanion Formation: Cool the suspension to 0 °C. Slowly add 2-phenylacetonitrile (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 25 °C. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-phenyl-1-cyanocyclopropane.
Protocol 3.2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid
The hydrolysis of nitriles to carboxylic acids can be achieved under harsh acidic or basic conditions, which effectively proceeds via an intermediate primary amide.[7]
-
Setup: In a round-bottom flask, dissolve 1-phenyl-1-cyanocyclopropane (1.0 equivalent) in concentrated hydrochloric acid (e.g., 6 M) or an aqueous solution of sodium hydroxide (e.g., 25% w/v).
-
Reaction: Heat the mixture under reflux for 12-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if basic) or by TLC.
-
Work-up (Acidic Hydrolysis): Cool the mixture and extract with an organic solvent. Dry the organic phase and concentrate to yield the crude acid.
-
Work-up (Basic Hydrolysis): Cool the mixture and acidify with cold concentrated HCl to a pH of ~2. The carboxylic acid will often precipitate and can be collected by filtration. Alternatively, extract the acidified solution with an organic solvent.
-
Purification: The crude 1-phenylcyclopropane carboxylic acid can be purified by recrystallization (e.g., from a water/ethanol mixture).
Synthetic Strategy B: Kulinkovich Hydroxycyclopropanation Pathway
The Kulinkovich reaction is a powerful organometallic transformation that synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[8][9] This method provides a regioselective route to 1-substituted cyclopropanols, which are versatile intermediates.[10]
Caption: Simplified mechanism of the Kulinkovich reaction.[9][11]
Protocol 4.1: Synthesis of 1-Phenylcyclopropanol
-
Setup: In a flame-dried, argon-purged flask, dissolve the starting ester (e.g., methyl phenylacetate, 1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Catalyst Addition: Add titanium(IV) isopropoxide (Ti(OiPr)₄, typically 0.1-1.0 equivalent).
-
Grignard Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Ethylmagnesium bromide, ~2.2 equivalents) dropwise over 1.5-2 hours, ensuring the internal temperature remains low.[12]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride or dilute HCl.[12] Filter the resulting mixture through a pad of Celite® to remove titanium salts.
-
Extraction & Purification: Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude 1-phenylcyclopropanol is purified by flash column chromatography.
Protocol 4.2: Oxidation to 1-Phenylcyclopropane Carboxylic Acid
The secondary alcohol of the cyclopropanol can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. A two-step process involving oxidation to the ketone followed by further oxidation is often employed, though direct methods can be used. A common and effective method is the Jones oxidation.
-
Setup: Dissolve the 1-phenylcyclopropanol (1.0 equivalent) in acetone in a flask equipped with a dropping funnel and thermometer.
-
Oxidation: Cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color remains.
-
Quenching: Quench the excess oxidant by adding a small amount of isopropanol until the solution turns green.
-
Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-phenylcyclopropane carboxylic acid, which can be further purified by recrystallization.
Core Methodology: Amide Bond Formation
The coupling of the 1-phenylcyclopropane carboxylic acid with a primary or secondary amine is the final, crucial step. Due to the potential steric hindrance of the cyclopropane ring, selecting the appropriate coupling reagent and conditions is vital for achieving high yields.[13]
Caption: General mechanism for amide coupling via an activated intermediate.[14]
Comparative Analysis of Common Coupling Reagents
| Reagent | Full Name | Class | Advantages | Disadvantages |
| EDC/EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Carbodiimide | Water-soluble byproducts, easy work-up.[14] | Can cause racemization; often used with HOBt.[15] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove completely.[16] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, fast reaction times, low racemization, good for hindered substrates.[13][15] | More expensive. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Similar to HATU, very popular in peptide synthesis.[15] | Can be less effective than HATU for extremely difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for reducing racemization, no reaction with free amine groups.[17] | Byproducts can sometimes be difficult to remove. |
Protocol 5.1: General Amide Coupling (using HATU)
This protocol is recommended for coupling with sterically hindered or electron-deficient amines where other methods may fail.[13]
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve 1-phenylcyclopropane carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the amine (1.1 equivalents), HATU (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).[15]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.
Troubleshooting and Field Insights
-
Low Yield in Cyclopropanation (Route A): Ensure the base is of high quality and the solvent is completely anhydrous. The dropwise addition of reagents at low temperatures is critical to control exotherms and side reactions.
-
Incomplete Hydrolysis of Nitrile: If the reaction stalls, adding a phase-transfer catalyst (for basic hydrolysis) or extending the reflux time may be necessary. Be aware that prolonged harsh conditions can potentially lead to ring-opening or other side reactions, although the 1-phenylcyclopropane system is relatively stable.
-
Low Yield in Kulinkovich Reaction: The quality of the Grignard reagent is paramount. Use of freshly prepared or titrated Grignard reagent is recommended. Ensure strict anhydrous and anaerobic conditions, as titanium reagents are highly sensitive to moisture and air.
-
Failed Amide Coupling: For unreactive amines, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[][19] Alternatively, switching to a more potent coupling reagent like HATU or using elevated temperatures can improve yields.[13]
Conclusion
The synthesis of 1-phenylcyclopropane carboxamide derivatives is an achievable goal for medicinal chemists through well-established synthetic routes. The choice between the nitrile alkylation pathway and the Kulinkovich hydroxycyclopropanation depends on starting material availability, scalability, and the chemist's familiarity with the techniques. Careful selection of the amide coupling conditions is essential for the final step, particularly when dealing with challenging substrates. The protocols and insights provided herein offer a robust framework for the successful synthesis and exploration of this valuable class of compounds.
References
- Kulinkovich reaction - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.Heliyon. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9898299/
- Kulinkovich reaction - Grokipedia. Grokipedia. URL: https://grokipedia.org/Kulinkovich_reaction
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob02129d
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL: https://www.bachem.com/knowledge-center/technologies-products/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis.Organic & Biomolecular Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/22932906/
- Kulinkovich Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm
- Kulinkovich Reaction: Mechanism & Examples. NROChemistry. URL: https://www.nrochemistry.com/named-reactions/kulinkovich-reaction/
- Design strategy adopted to design novel 1-phenylcyclopropane Carboxamide Derivatives. ResearchGate. URL: https://www.researchgate.
- Coupling Reagents. Aapptec Peptides. URL: https://www.aapptec.com/coupling-reagents-synthesis-sp-10.html
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.Molecules. URL: https://www.mdpi.com/1420-3049/27/17/5594
- Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. URL: https://www.researchgate.net/publication/352211993_Discovery_of_N-phenyl-1-phenylsulfonamidocyclopropane-1-carboxamide_analogs_as_NLRP3_inflammasome_inhibitors
- Pharmaceutical drugs in the market with 1-Phenylcyclopropane... ResearchGate. URL: https://www.researchgate.net/figure/Pharmaceutical-drugs-in-the-market-with-1-Phenylcyclopropane-carboxamide-as-a-core_fig1_368582419
- Process for the preparation of (±)-(1r(s), 2s(r))-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. Google Patents. URL: https://patents.google.
- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem. URL: https://www.benchchem.com/pro-application/applications-of-cyclopropane-1-2-dicarbohydrazide-in-medicinal-chemistry
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. URL: https://www.bocsci.
- Making Amides from Carboxylic Acids. Khan Academy. URL: https://www.khanacademy.
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- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. URL: https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry-2329-6798-1000194.pdf
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The Strategic Utility of 1-Phenylcyclopropanecarbonitrile in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide
Introduction: The Cyclopropane Motif and the Versatility of a Key Precursor
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. 1-Phenylcyclopropanecarbonitrile, a readily accessible and versatile building block, has emerged as a critical precursor for introducing this valuable motif into a variety of pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The utility of this compound stems from the presence of two key reactive centers: the nitrile group and the strained cyclopropane ring.[1] The nitrile can be readily transformed into a primary amine or a carboxylic acid, both of which are cornerstone functional groups in a vast array of pharmaceuticals. The phenyl group provides a scaffold for further functionalization, while the cyclopropane ring imparts conformational rigidity and can influence metabolic stability and binding affinity.
This document will delve into the synthesis of this compound and its subsequent conversion into high-value pharmaceutical intermediates, with a focus on the synthesis of cyclopropylamines and their application in the development of antidepressant and psychoactive drug analogues.
Synthesis of this compound
The preparation of this compound is typically achieved through the cyclopropanation of phenylacetonitrile. A common and effective method involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
Protocol 1: Synthesis of this compound
Materials:
-
Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a stirred solution of phenylacetonitrile and benzyltriethylammonium chloride in toluene, slowly add a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70°C.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Maintain the reaction at 70°C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.[3]
Key Synthetic Transformations and Applications
The true value of this compound lies in its ability to be converted into a variety of pharmaceutical intermediates. The following sections detail the most critical transformations and their applications.
Reduction of the Nitrile Group: Access to Primary Cyclopropylamines
The reduction of the nitrile functionality to a primary amine is arguably the most important transformation of this compound.[4][5][6] Cyclopropylamines are key components in several classes of drugs, including antidepressants and antiviral agents.[2]
There are several effective methods for this reduction, with catalytic hydrogenation and reduction using metal hydrides being the most common.
Catalytic hydrogenation is an economical and widely used method for the reduction of nitriles to primary amines.[6][7] Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide.[7]
Protocol 2: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Methanol or Ethanol
-
Raney Nickel or 10% Palladium on Carbon
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add the Raney Nickel or Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired (1-phenylcyclopropyl)methanamine.
For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and efficient reagent for the reduction of nitriles to primary amines.[4][5]
Protocol 3: Reduction of this compound with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the (1-phenylcyclopropyl)methanamine.
Data Summary: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Solvent | Temperature | Pressure | Yield | Notes |
| Catalytic Hydrogenation | Raney Ni or Pd/C, H₂ | Methanol/Ethanol | Room Temp - 50°C | 50-100 psi | Good to Excellent | Scalable, economical, but requires specialized equipment.[6][7] |
| Hydride Reduction | LiAlH₄ | Diethyl ether/THF | Reflux | Atmospheric | Excellent | High yielding, but requires careful handling of pyrophoric reagent.[4][5] |
Visualization of Synthetic Workflow
Caption: Synthetic pathways from this compound.
Hydrolysis of the Nitrile Group: Synthesis of 1-Phenylcyclopropanecarboxylic Acid
Hydrolysis of the nitrile group provides another crucial intermediate, 1-phenylcyclopropanecarboxylic acid. This carboxylic acid derivative is a valuable building block for the synthesis of various pharmaceutical compounds, including analogues of the antidepressant venlafaxine.[3][8]
Protocol 4: Hydrolysis of this compound
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound, water, acetic acid, and concentrated sulfuric acid.[3]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenylcyclopropanecarboxylic acid by recrystallization or flash column chromatography.[3]
Application in the Synthesis of Drug Analogues
The intermediates derived from this compound are instrumental in the synthesis of analogues of several important drugs.
Milnacipran Analogues
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.[9] Its structure features a cyclopropane ring. (1-Phenylcyclopropyl)methanamine, derived from this compound, is a key precursor for synthesizing conformationally restricted analogues of milnacipran, which have been investigated as potential NMDA receptor antagonists.[10][11]
Caption: General scheme for Milnacipran analogue synthesis.
Venlafaxine Analogues
Venlafaxine is another SNRI antidepressant.[12] While the core of venlafaxine does not contain a cyclopropane ring, 1-phenylcyclopropanecarboxylic acid can be used to synthesize novel analogues with potential biological activity.[8] The rigid cyclopropane scaffold can be used to explore the structure-activity relationship of this class of compounds.
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its ability to be efficiently converted into key functional groups like primary amines and carboxylic acids, while retaining the desirable cyclopropane motif, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide aim to empower researchers to effectively utilize this building block in their drug discovery and development endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
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- The Journal of Organic Chemistry.
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- PubMed. Synthesis of new bioactive venlafaxine analogs: novel thiazolidin-4-ones as antimicrobials.
- PubMed. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker.
- Longdom Publishing.
- PubMed.
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- PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
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- Google Patents. Process for manufacturing cyclopropylamine.
- Organic Chemistry Frontiers. Enantioselective synthesis of a cyclobutane analogue of Milnacipran.
- PubMed. Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters.
- National Institutes of Health. PubChem Compound Summary for CID 65833, Milnacipran.
- Chemistry LibreTexts. 24.6: Synthesis of Amines.
- Google Patents. Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
- Royal Society of Chemistry.
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The Strategic Application of 1-Phenylcyclopropanecarbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of chemical scaffolds, the 1-phenylcyclopropane moiety has emerged as a "privileged" structure, offering a unique combination of rigidity, metabolic stability, and three-dimensional complexity. At the heart of this versatile building block lies 1-Phenylcyclopropanecarbonitrile , a key intermediate that unlocks a diverse array of biologically active molecules.[1][2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and strategic insights for its utilization in drug design and development.
The inherent strain of the cyclopropane ring, coupled with the electronic properties of the phenyl and nitrile groups, makes this compound a highly valuable precursor for creating complex molecular frameworks.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antidepressant, antitumor, and antifungal properties.[3] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this powerful chemical entity.
Part 1: The Medicinal Chemist's Rationale - Why Employ the 1-Phenylcyclopropane Scaffold?
The strategic incorporation of the 1-phenylcyclopropane motif into drug candidates is driven by several key advantages that address common challenges in drug discovery.
Conformational Rigidity and Pre-organization
The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency.
Metabolic Stability
The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidation. Replacing metabolically labile groups with a cyclopropane ring can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.[3]
Three-Dimensional Diversity and Novel Chemical Space
The non-planar, three-dimensional nature of the cyclopropane ring allows for the exploration of novel chemical space that is often inaccessible with more traditional flat, aromatic structures. This can lead to the discovery of compounds with improved selectivity and reduced off-target effects.
Bioisosterism: A Phenyl Group Mimic and More
The 1-phenylcyclopropane unit can act as a bioisostere for other chemical groups, most notably the phenyl ring itself. This substitution can maintain or improve biological activity while altering physicochemical properties such as solubility and lipophilicity. The thoughtful application of bioisosterism is a powerful tool for lead optimization.[4][5][6]
Part 2: Synthesis of this compound and Key Derivatives: Protocols and Mechanistic Insights
The efficient synthesis of this compound and its subsequent conversion to valuable downstream intermediates are critical steps in harnessing its potential. Below are detailed, field-proven protocols.
Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This method offers high yields and operational simplicity for the cyclopropanation of 2-phenylacetonitrile.[3]
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Equivalent | Purity |
| 2-Phenylacetonitrile | 1.0 eq | ≥98% |
| 1,2-Dibromoethane | 1.0 eq | ≥99% |
| Sodium Hydroxide (NaOH) | 2.0 eq | ≥97% |
| Tetra-n-butylammonium bromide (TBAB) | 0.1 eq | ≥98% |
| Water (H₂O) | 50% v/w of NaOH | Deionized |
| Dichloromethane (DCM) | - | ACS Grade |
| n-Hexane | - | ACS Grade |
| Ethyl Acetate | - | ACS Grade |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.0 eq).
-
In a separate beaker, prepare a 50% (w/v) solution of sodium hydroxide in water.
-
Add the tetra-n-butylammonium bromide (TBAB) (0.1 eq) to the reaction flask.
-
With vigorous stirring, slowly add the aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 2% ethyl acetate in hexane) to afford pure this compound.[1] A typical yield is around 85%.[3]
Causality and Experimental Choices:
-
Phase-Transfer Catalyst (TBAB): The reaction involves two immiscible phases (aqueous NaOH and the organic reactants). TBAB facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the 2-phenylacetonitrile, initiating the cyclization. This significantly accelerates the reaction rate compared to uncatalyzed conditions.[3]
-
Temperature Control: Maintaining the temperature at 60 °C provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or degradation of the product.
Protocol: Hydrolysis of this compound to 1-Phenylcyclopropanecarboxylic Acid
The carboxylic acid derivative is a common precursor for the synthesis of amides and esters with diverse biological activities.[3]
Reaction Scheme:
Hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Volume/Mass Ratio | Purity |
| This compound | 1.0 g | ≥97% |
| Sulfuric Acid (H₂SO₄) | 15 mL | Concentrated |
| Acetic Acid (AcOH) | 15 mL | Glacial |
| Water (H₂O) | 15 mL | Deionized |
| Ethyl Acetate | - | ACS Grade |
| Saturated Sodium Chloride (Brine) | - | - |
| Sodium Sulfate (Na₂SO₄) | - | Anhydrous |
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (e.g., 7g) in a mixture of water (15 mL), acetic acid (15 mL), and concentrated sulfuric acid (15 mL).[1]
-
Heat the mixture to reflux at 110 °C and maintain overnight.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine (2 x volume), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[1]
-
The crude product can be purified by recrystallization or flash column chromatography.
Self-Validating System:
-
The completion of the hydrolysis can be confirmed by the disappearance of the characteristic nitrile peak (around 2240 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) in the infrared (IR) spectrum.
Part 3: Case Studies - 1-Phenylcyclopropane Derivatives in Drug Development
The versatility of the 1-phenylcyclopropane scaffold is best illustrated through its incorporation into successful drug candidates.
Case Study 1: Antidepressants and Psychoactive Agents
Derivatives of 1-phenylcyclopropane carboxamide have been identified as potent psychoactive agents, including antidepressants.[3][7] For instance, the structural motif is present in compounds that modulate neurotransmitter systems. The rigid cyclopropane ring helps to orient the phenyl group and the amide functionality in a specific conformation that is optimal for binding to the target receptor or enzyme.
One notable example is Midalcipran , an antidepressant that, while not a direct derivative of this compound, showcases the therapeutic potential of the broader class of 1-aryl-cyclopropane derivatives.[8]
Case Study 2: Cystic Fibrosis Modulators
The 1-phenylcyclopropane carboxamide core is a key feature in several drugs developed for the treatment of cystic fibrosis.[3][7] These drugs act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The specific stereochemistry and conformational rigidity imparted by the cyclopropane ring are crucial for their mechanism of action, which involves correcting the misfolding and trafficking of the CFTR protein.
Case Study 3: Anticancer and Antiproliferative Agents
Recent research has highlighted the potential of 1-phenylcyclopropane carboxamide derivatives as anticancer agents.[3][9] These compounds have shown effective inhibition of proliferation in various cancer cell lines, including human myeloid leukemia cells.[3][9] The mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell cycle progression. The structure-activity relationship (SAR) studies of these compounds are an active area of research.
Workflow for SAR Studies:
A typical workflow for the structure-activity relationship studies of novel 1-phenylcyclopropane derivatives.
Part 4: Future Perspectives and Advanced Applications
The application of this compound in medicinal chemistry continues to evolve. Emerging areas of interest include its use in the development of:
-
Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropane ring make it an attractive scaffold for the design of potent and selective enzyme inhibitors, such as aggrecanase inhibitors for the treatment of osteoarthritis.[10]
-
Molecular Probes: Labeled derivatives of this compound can serve as valuable molecular probes for studying biological processes and target engagement.
-
Fragment-Based Drug Discovery (FBDD): The 1-phenylcyclopropane moiety is an attractive fragment for FBDD campaigns due to its desirable physicochemical properties and synthetic tractability.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to design and synthesize next-generation therapeutics. Its unique structural and physicochemical properties offer solutions to many of the challenges encountered in modern drug discovery. By understanding the rationale behind its use and mastering the synthetic protocols for its incorporation, researchers can unlock the full potential of this privileged scaffold to create safer and more effective medicines.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Key Applications and Synthesis of this compound (CAS 935-44-4). (URL: [Link])
- Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane...
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. (URL: [Link])
- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul
- Application of Bioisosteres in Drug Design. (URL: [Link])
- Bioisosterism: A Rational Approach in Drug Design. (URL: [Link])
- Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed. (URL: [Link])
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- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 1-Phenylcyclopropanecarbonitrile with Grignard reagents
An In-Depth Guide to the Synthesis of 1-Phenylcyclopropyl Ketones via Grignard Reaction with 1-Phenylcyclopropanecarbonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and fine chemical synthesis, the cyclopropyl group stands out as a "privileged" structural motif.[1] Its incorporation into molecular scaffolds can significantly enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1] The strained three-membered ring imparts unique conformational rigidity and electronic properties that are highly sought after by medicinal chemists.[2][3] this compound (CAS 935-44-4) is a versatile and valuable building block that serves as a gateway to a diverse array of these important cyclopropyl-containing molecules.[4][5]
This application note provides a comprehensive technical guide on the reaction of this compound with Grignard reagents—a classic and robust method for the synthesis of 1-phenylcyclopropyl ketones.[6][7][8] These ketone products are themselves crucial intermediates for the elaboration into more complex, high-value compounds.[9][] We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss key parameters for successful execution.
Reaction Mechanism: A Two-Stage Pathway to Ketones
The reaction of a Grignard reagent (R-MgX) with a nitrile, such as this compound, is a powerful method for carbon-carbon bond formation.[11] The process proceeds via a two-stage mechanism involving nucleophilic addition followed by hydrolysis.
-
Nucleophilic Addition: The Grignard reagent features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic (carbanionic character).[12][13] The nitrile group (C≡N) is also strongly polarized, with an electrophilic carbon atom.[14] The reaction initiates with the nucleophilic attack of the Grignard's carbanion on the electrophilic nitrile carbon. This addition breaks the C-N pi bond, forming a tetrahedral intermediate which is a magnesium salt of an imine (an imine anion or ketimine).[15]
-
Hydrolysis: This intermediate imine salt is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent.[8][16] This is a key distinction from the reaction of Grignards with esters, which typically add twice to yield tertiary alcohols.[11] The reaction is completed by the addition of an aqueous acid (workup), which first protonates the imine salt to form an imine, and then hydrolyzes the imine to the final ketone product.[12][17] Since the ketone is only formed after the highly reactive Grignard reagent has been quenched by the aqueous workup, over-addition is prevented.
The overall transformation is a reliable conversion of the nitrile functional group into a carbonyl group, with the simultaneous introduction of the Grignard reagent's R-group.
Caption: Mechanism of Ketone Synthesis from a Nitrile and Grignard Reagent.
Versatility of Synthesis
A significant advantage of this reaction is its versatility. By selecting different Grignard reagents, a wide array of 1-phenylcyclopropyl ketones can be synthesized. This allows for the systematic modification of the ketone's side chain, which is invaluable for structure-activity relationship (SAR) studies in drug development.
| Grignard Reagent (R-MgX) | Reagent Name | Resulting Ketone Product | Product Name |
| CH₃MgBr | Methylmagnesium Bromide | 1-(1-phenylcyclopropyl)ethan-1-one | |
| CH₃CH₂MgBr | Ethylmagnesium Bromide | 1-(1-phenylcyclopropyl)propan-1-one | |
| C₆H₅MgBr | Phenylmagnesium Bromide | (1-phenylcyclopropyl)(phenyl)methanone | |
| (CH₃)₂CHMgBr | Isopropylmagnesium Bromide | 1-(1-phenylcyclopropyl)-2-methylpropan-1-one |
Detailed Experimental Protocol: Synthesis of 1-(1-phenylcyclopropyl)ethan-1-one
This protocol describes the reaction of this compound with methylmagnesium bromide. Extreme caution must be exercised as Grignard reagents are highly reactive, flammable, and water-sensitive. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[18][19]
Materials and Equipment:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel, appropriate solvents)
Caption: Step-by-step workflow for the synthesis of 1-phenylcyclopropyl ketones.
Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Dry the entire apparatus thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen.
-
Under a positive pressure of nitrogen, charge the flask with this compound (e.g., 5.0 g, 34.9 mmol) and anhydrous diethyl ether (100 mL).
-
Grignard Reagent Addition: Cool the stirred solution in an ice-water bath to 0°C. Charge the dropping funnel with methylmagnesium bromide solution (1.2 eq, 14.0 mL of 3.0 M solution, 41.9 mmol). Add the Grignard reagent to the nitrile solution dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice-water bath. Cautiously and slowly add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the excess Grignard reagent and hydrolyze the imine salt. A vigorous reaction may occur initially.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).[20]
-
Washing: Combine all the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[21] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(1-phenylcyclopropyl)ethan-1-one.
Key Considerations and Troubleshooting
-
Anhydrous Conditions are Paramount: Water reacts rapidly with Grignard reagents, quenching them and reducing the yield.[18][19] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The reaction should be maintained under a positive pressure of an inert gas.
-
Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the most common solvents as they solvate and stabilize the Grignard reagent.[13][22] Adding a co-solvent like toluene can sometimes improve yields by increasing the reaction temperature, though this must be balanced against potential side reactions.[22]
-
Temperature Control: The initial addition of the Grignard reagent is exothermic. Maintaining a low temperature (0°C) is crucial to minimize side reactions, such as Wurtz-type coupling of the Grignard reagent.[19]
-
Purity of Magnesium: When preparing Grignard reagents in-house, the surface of the magnesium turnings must be activated to remove the passivating magnesium oxide layer.[18][23] This can be done by crushing the magnesium or adding a small crystal of iodine or 1,2-dibromoethane.[23]
Conclusion
The reaction of this compound with Grignard reagents is a highly effective and versatile method for synthesizing 1-phenylcyclopropyl ketones. The reaction proceeds through a stable imine-magnesium salt intermediate, which upon acidic hydrolysis yields the desired ketone without over-addition. With careful control of reaction conditions, particularly the exclusion of moisture, this protocol provides reliable access to a class of compounds that are of significant interest to researchers in medicinal chemistry and materials science.
References
- Chemistry of Nitriles. (2024, September 30). LibreTexts.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary.
- Key Applications and Synthesis of this compound (CAS 935-44-4). Techeos.
- Video: Nitriles to Ketones: Grignard Reaction. (2025, May 22). JoVE.
- A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. Pearson+.
- What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid? Guidechem.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- What is the reaction of Grignard reagent with nitriles? Quora.
- 1-Phenyl-1-cyclopropanecarbonitrile. ChemBK.
- Prepn. of i-phenyl cyclopentane carboxylic acid.
- Grignard Reaction. Organic Chemistry Portal.
- Organic Syntheses Procedure. Organic Syntheses.
- Grignard Reaction. Web Pages.
- All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Grignard Reaction Mechanism. BYJU'S.
- Grignard Reaction, Mechanism, Reagent and Che
- Phenyl Grignard Part 1. (2011, January 10). YouTube.
- Nitrile to Ketone Explained. Pearson.
- An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem.
- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- Conversion to ketones using Grignard reagents. (2023, January 22). Chemistry LibreTexts.
- Nitriles to Ketones and Aldehydes. Chemistry Steps.
- Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (2015, November 1). PubMed.
- CAS 947-19-3 1-Hydroxycyclohexyl Phenyl Ketone. BOC Sciences.
Sources
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- 15. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
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Hydrolysis of 1-Phenylcyclopropanecarbonitrile: A Detailed Guide to Carboxylic Acid Synthesis
Introduction: The Significance of 1-Phenylcyclopropanecarboxylic Acid in Medicinal Chemistry
1-Phenylcyclopropanecarboxylic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its rigid cyclopropyl scaffold, coupled with the aromatic phenyl group, provides a unique three-dimensional structure that can favorably interact with biological targets. This moiety is found in molecules designed for a range of therapeutic areas, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development. The hydrolysis of the readily available 1-phenylcyclopropanecarbonitrile represents a direct and common route to this important carboxylic acid intermediate.
This application note provides a comprehensive guide to the hydrolysis of this compound, offering detailed protocols for both acidic and basic conditions. Beyond procedural steps, this document delves into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and practical advice for troubleshooting common issues.
Chemical Principles: The Mechanism of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2] This transformation can be catalyzed by either acid or base, with each approach having distinct mechanistic features and practical considerations.
Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers results in the formation of an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.
In basic hydrolysis , a hydroxide ion, a strong nucleophile, directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product.[1]
Comparative Analysis of Hydrolysis Methods
The choice between acidic and basic hydrolysis depends on several factors, including the substrate's sensitivity to strong acid or base, the desired reaction time, and the ease of product purification.
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Intermediate | Amide | Amide |
| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia |
| Workup | Extraction | Acidification followed by extraction |
| Key Advantage | Direct formation of the carboxylic acid | Often faster and reactions can be driven to completion as the carboxylate salt is formed. |
| Potential Drawback | Harsh conditions can lead to side reactions for sensitive substrates. | Requires a separate acidification step. |
The cyclopropyl group is a strained ring system; however, it is generally stable under many hydrolytic conditions. Its unique electronic properties can influence the reactivity of adjacent functional groups.[1][3]
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a mixture of sulfuric acid and acetic acid to effect the hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.18 | 7.0 g | 0.049 |
| Water | 18.02 | 15 mL | - |
| Acetic Acid | 60.05 | 15 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 15 mL | - |
| Ethyl Acetate | - | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (7.0 g).
-
Carefully add water (15 mL), acetic acid (15 mL), and concentrated sulfuric acid (15 mL). Caution: The addition of sulfuric acid is exothermic.
-
Heat the reaction mixture to reflux at 110°C and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-phenylcyclopropanecarboxylic acid can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. A typical starting eluent is 5% ethyl acetate in hexane.[4] A yield of approximately 50% can be expected.[4]
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs sodium hydroxide and a phase-transfer catalyst to facilitate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 143.18 | 1.0 eq | - |
| 1,2-Dibromoethane | 187.86 | 2.5 eq | Used in the preceding cyclopropanation step |
| Benzyltriethylammonium chloride | 227.77 | 0.025 eq | Phase-transfer catalyst |
| Sodium Hydroxide (50% aq. solution) | 40.00 | 10 eq | - |
| Water | - | As needed | For workup |
| Ethyl Acetate | - | As needed | For workup |
| Dichloromethane | - | As needed | For workup |
| Concentrated Hydrochloric Acid | - | As needed | For acidification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
This procedure is described as a continuation from the synthesis of the nitrile. To the reaction mixture containing the this compound, add 50% aqueous sodium hydroxide (10 equivalents).
-
Heat the mixture to 130°C and stir vigorously for 24-48 hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.[4]
-
Cool the dark reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x) and then with dichloromethane to remove organic byproducts.
-
Carefully acidify the aqueous layer to a pH of less than 1 with concentrated hydrochloric acid. A precipitate should form.
-
Filter the precipitate and wash it with 1M hydrochloric acid.
-
Dissolve the solid product in dichloromethane and wash successively with 1M hydrochloric acid and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the 1-phenylcyclopropanecarboxylic acid.[4]
Workflow Visualization
Figure 1. Comparative workflow for the acidic and basic hydrolysis of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, this can often be addressed by extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Low Yield: Low yields can result from incomplete reaction or product loss during workup. Ensure efficient extraction and careful handling during purification. For the basic hydrolysis, ensure the pH is sufficiently low during acidification to fully precipitate the carboxylic acid.
-
Side Reactions: While the cyclopropyl group is generally stable, prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to ring-opening byproducts, although this is not commonly reported for this specific substrate.
-
Purification: 1-Phenylcyclopropanecarboxylic acid is a solid at room temperature. Recrystallization from a suitable solvent system can be an alternative to chromatography for purification. General procedures for purifying carboxylic acids often involve extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid.[5]
Conclusion
The hydrolysis of this compound to 1-phenylcyclopropanecarboxylic acid is a robust and reliable transformation that can be achieved under both acidic and basic conditions. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform this valuable synthetic step.
References
- Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]
- RSC Publishing. (n.d.). Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- HYDROLYSIS. (n.d.).
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- PubChem. (n.d.). This compound.
- Pearson. (n.d.). What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. guidechem.com [guidechem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Selective Reduction of 1-Phenylcyclopropanecarbonitrile to (1-Phenylcyclopropyl)methanamine
Introduction
The transformation of a nitrile group into a primary amine is a cornerstone of synthetic organic chemistry, providing a crucial pathway to valuable building blocks in the pharmaceutical and agrochemical industries. The resulting aminomethyl group is a key pharmacophore in numerous bioactive molecules. This application note provides a detailed guide for the selective reduction of 1-Phenylcyclopropanecarbonitrile, a sterically hindered nitrile, to (1-Phenylcyclopropyl)methanamine. The unique structural feature of the cyclopropyl ring adjacent to a quaternary carbon presents specific challenges that necessitate careful selection of reduction methodology to achieve high yields and minimize side-product formation.
This document explores three robust and widely applicable methods for this transformation:
-
Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄): A powerful and often high-yielding method.
-
Catalytic Hydrogenation with Raney® Nickel: An economical and scalable approach utilizing heterogeneous catalysis.
-
Borane-Mediated Reduction: A milder alternative offering excellent chemoselectivity.
Each section will delve into the mechanistic underpinnings of the chosen method, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Method 1: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1][2][3][4] The high reactivity of LiAlH₄ makes it particularly suitable for the reduction of sterically hindered nitriles like this compound.
Mechanism of LiAlH₄ Reduction
The reduction of a nitrile with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile group.[1][4][5]
-
First Hydride Addition: A hydride ion from the [AlH₄]⁻ complex attacks the nitrile carbon, breaking the carbon-nitrogen triple bond and forming an imine anion intermediate. This intermediate is stabilized as a nitrogen-aluminum complex.
-
Second Hydride Addition: A second hydride ion is delivered to the same carbon atom of the imine-aluminum complex, resulting in a dianionic species.
-
Aqueous Work-up: The reaction is quenched with water, followed by the addition of a base (e.g., NaOH) to neutralize the reaction and hydrolyze the aluminum complexes, yielding the desired primary amine.[2]
Experimental Protocol: LiAlH₄ Reduction of this compound
This protocol is adapted from a reported synthesis of (1-phenylcyclopropyl)methylamine.[6]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl) (0.2 M)
-
Sodium Hydroxide (NaOH) pellets
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine solution
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL).
-
Cooling: Cool the solution to 0°C in an ice bath with constant stirring.
-
Addition of LiAlH₄: Carefully add LiAlH₄ (1.8 g, 48 mmol) in small portions over 5 minutes to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 1 hour, carefully quench the reaction by the dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Caution: Vigorous gas evolution (hydrogen) will occur. Add the quenching agents slowly and ensure adequate ventilation.
-
Work-up:
-
Vacuum filter the resulting mixture to remove the aluminum salts.
-
Extract the filtrate with dilute HCl (0.2 M, 3 x 100 mL).
-
Wash the combined aqueous extracts with diethyl ether (3 x 100 mL) to remove any unreacted starting material.
-
Make the aqueous layer basic by the careful addition of NaOH pellets (3.2 g, 80 mmol).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
-
Isolation and Purification:
-
Combine the organic phases from the final extraction and wash with water (2 x 100 mL) and then with saturated brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield (1-phenylcyclopropyl)methylamine as an orange oil (4.98 g, 74% yield).[6]
-
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [6] |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [6] |
| Solvent | Diethyl Ether (Et₂O) | [6] |
| Temperature | 0°C | [6] |
| Reaction Time | 1 hour | [6] |
| Yield | 74% | [6] |
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles due to its cost-effectiveness and the use of molecular hydrogen as the reducing agent.[7] Raney® Nickel is a common catalyst for this transformation.[8][9] However, a significant challenge in nitrile hydrogenation is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the imine intermediate.[7][8][10] The addition of ammonia or a base can help to suppress these side reactions.[8][11]
Mechanism of Catalytic Hydrogenation
The hydrogenation of nitriles over a metal catalyst like Raney® Nickel involves the following key steps:
-
Adsorption: Both the nitrile and hydrogen gas adsorb onto the surface of the catalyst.
-
Hydrogenation to Imine: The carbon-nitrogen triple bond is sequentially hydrogenated to form an imine intermediate.
-
Hydrogenation to Amine: The imine intermediate is further hydrogenated to the primary amine.
-
Desorption: The primary amine product desorbs from the catalyst surface.
To minimize the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia, which can compete with the primary amine for reaction with the imine intermediate.
Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
This protocol provides a general procedure for the reduction of nitriles using Raney® Nickel and hydrogen gas.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or a similar high-pressure reactor
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., methanol) to remove the water. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care under a liquid or inert atmosphere.[9]
-
Reaction Setup: To a high-pressure reactor, add this compound, the reaction solvent, and the ammonia solution. Then, carefully add the washed Raney® Nickel under a stream of inert gas (e.g., Argon).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake and by TLC analysis of aliquots.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Keep it wet with solvent and dispose of it properly.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by distillation or column chromatography to yield (1-Phenylcyclopropyl)methanamine.
Data Summary
| Parameter | General Range |
| Catalyst | Raney® Nickel |
| Hydrogen Source | H₂ gas |
| Solvent | Methanol, Ethanol |
| Additive | Ammonia or Ammonium Hydroxide |
| Temperature | 50 - 80°C |
| Pressure | 50 - 100 psi |
Method 3: Borane-Mediated Reduction
Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are milder reducing agents than LiAlH₄ and offer excellent chemoselectivity for the reduction of nitriles to primary amines.[8][12][13] The use of a coordinating Lewis base like THF is crucial to stabilize the borane and prevent its dimerization to diborane.[14]
Mechanism of Borane Reduction
The reduction of a nitrile with a borane complex involves the coordination of the borane to the nitrile nitrogen, followed by the transfer of hydride ions.
-
Coordination: The Lewis acidic borane coordinates to the lone pair of electrons on the nitrile nitrogen.
-
Hydride Transfer: This coordination activates the nitrile towards hydride attack. A series of hydride transfers from the borane to the nitrile carbon occurs.
-
Hydrolysis: The resulting N-boryl amine intermediate is hydrolyzed during the work-up to liberate the primary amine.
Experimental Protocol: Borane-THF Reduction
This is a general protocol for the reduction of nitriles using Borane-THF complex.
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex (BH₃·THF) solution (e.g., 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl) solution (e.g., 2M)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Brine solution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Addition of Borane-THF: Cool the solution to 0°C and slowly add the BH₃·THF solution via a syringe or dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching and Hydrolysis:
-
Cool the reaction mixture to 0°C and slowly add 2M HCl to quench the excess borane and hydrolyze the intermediate. Caution: Hydrogen gas evolution will occur.
-
Stir the mixture for 1 hour at room temperature.
-
-
Work-up:
-
Make the solution basic by the addition of 2M NaOH.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then with saturated brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Data Summary
| Parameter | General Conditions |
| Reagent | Borane-Tetrahydrofuran (BH₃·THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Work-up | Acidic hydrolysis followed by basic extraction |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis of (1-Phenylcyclopropyl)methanamine.
Conclusion
The reduction of this compound to (1-Phenylcyclopropyl)methanamine can be successfully achieved using several methodologies. The choice of reducing agent will depend on the specific requirements of the synthesis, such as scale, available equipment, and the presence of other functional groups in the molecule. LiAlH₄ offers a powerful and high-yielding route, while catalytic hydrogenation with Raney® Nickel provides an economical and scalable alternative. Borane-mediated reduction presents a milder option with excellent chemoselectivity. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and efficiently perform this important transformation.
References
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
- Synthesis of (1-phenylcyclopropyl)methylamine. PrepChem.com. [Link]
- Mechanism of sodium borohydride-cobaltous chloride reductions. Scite.ai. [Link]
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- B–N/B–H Transborylation: borane-catalysed nitrile hydrobor
- Process for selective nitrile reduction.
- In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete. [Link]
- Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. pubs.acs.org. [Link]
- Nitrile to Amine - Common Conditions. www.organic-chemistry.org. [Link]
- Catalytic Reduction of Nitriles. Thieme. [Link]
- Studies of the cobalt boride-mediated conversion of nitriles to alcohols. SciMeetings. [Link]
- Reduction of activated aromatic nitriles with ammonia borane.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]
- Mechanism of reduction of nitrile with Borane-THF. Reddit. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
- Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]
- Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. Semantic Scholar. [Link]
- A Generic Approach for the Catalytic Reduction of Nitriles.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Nitrile reduction. Wikipedia. [Link]
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]
- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
- Chemistry of Nitriles. Chemistry LibreTexts. [Link]
- Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]
- Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Nanoscale (RSC Publishing). [Link]
- New Method Improves Nitrile Reductions. C&EN Global Enterprise. [Link]
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). [Link]
- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
Sources
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
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- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bioone.org [bioone.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Phenylcyclopropanecarbonitrile
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of palladium-catalyzed cross-coupling reactions involving 1-phenylcyclopropanecarbonitrile. The unique structural and electronic properties of this substrate, conferred by the strained cyclopropane ring and the electron-withdrawing nitrile group, allow for divergent reactivity pathways. This document elucidates two primary mechanistic routes: C(sp³)–H arylation that preserves the cyclopropane core and C–C bond activation that leads to ring-opened products. Detailed experimental protocols, mechanistic diagrams, and field-proven insights are provided to enable the strategic synthesis of diverse molecular architectures from this versatile building block.
Introduction: The Strategic Value of the 1-Phenylcyclopropyl Moiety
The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance metabolic stability, improve potency, and confer desirable pharmacokinetic properties.[1] The rigid, three-dimensional nature of the cyclopropane ring can lock molecules into bioactive conformations, contributing to more favorable and entropically advantageous binding to biological targets.[1]
This compound (CAS 935-44-4) has emerged as a particularly useful fine chemical intermediate, serving as a versatile precursor for complex molecules in the pharmaceutical and agrochemical industries.[2] Its utility is derived from the combination of a strained carbocyclic ring and a reactive nitrile handle, both of which can be strategically manipulated.[2] Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the functionalization of such scaffolds, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] This guide explores the nuanced reactivity of this compound in palladium-catalyzed transformations, providing a framework for its application in drug discovery and development.
Mechanistic Dichotomy: C–H Arylation vs. C–C Ring Opening
The palladium-catalyzed functionalization of this compound is governed by a fascinating mechanistic dichotomy. The choice of catalyst, ligands, and reaction conditions can selectively favor one of two distinct pathways, leading to fundamentally different product scaffolds. Understanding this dual reactivity is critical for achieving desired synthetic outcomes.
Pathway A: α-C(sp³)–H Arylation (Ring Preservation)
A direct approach to functionalizing this compound involves the palladium-catalyzed arylation at the α-position (the quaternary carbon). This reaction proceeds via a C–H activation mechanism, forming a new C–C bond while keeping the valuable cyclopropane ring intact.[5] This pathway is particularly useful for synthesizing 1,1-diaryl cyclopropane derivatives, which are important substructures in biologically active compounds.[5] The reaction is thought to proceed through a deprotonation event to form a cyclopropyl nitrile anion, which then engages with the palladium catalytic cycle.
Pathway B: C–C Bond Activation via β-Carbon Elimination (Ring Opening)
The inherent strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) makes its C–C bonds susceptible to cleavage by transition metals.[6][7] In the presence of a palladium catalyst, oxidative addition into a cyclopropyl C–C bond can occur, often followed by a process known as β-carbon elimination.[6][8] This mechanistic cascade results in the opening of the three-membered ring to form a more stable palladacyclobutane or a related open-chain intermediate, which can then be functionalized further.[8] This pathway transforms the cyclopropyl group from a rigid scaffold into a reactive three-carbon synthon, enabling the synthesis of diverse acyclic or larger ring systems.
The choice between these pathways can be influenced by factors such as the presence of directing groups, the specific palladium catalyst and ligands employed, and the nature of the coupling partners.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl bromide (e.g., 4-bromoanisole)
-
Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1M solution in THF
-
Solvent: Toluene, anhydrous
-
Work-up: Saturated aqueous NH₄Cl, Diethyl ether, Brine
-
Purification: Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%) and cataCXium® A (7.2 mg, 0.02 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add Reagents: Under a positive pressure of inert gas, add this compound (71.6 mg, 0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), and 2.5 mL of anhydrous toluene via syringe.
-
Initiate Deprotonation: Slowly add LiHMDS (0.75 mL of a 1M solution in THF, 0.75 mmol, 1.5 equiv.) to the stirring mixture at room temperature.
-
Heating: Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.
-
Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-1-phenylcyclopropanecarbonitrile product.
Expected Results & Data
The following table provides representative data for the α-arylation with various aryl bromides, demonstrating the scope of the reaction.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-1-phenylcyclopropanecarbonitrile | 85 |
| 2 | 4-Bromotoluene | 1-phenyl-1-(p-tolyl)cyclopropanecarbonitrile | 88 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | 1-(4-(tert-butyl)phenyl)-1-phenylcyclopropanecarbonitrile | 92 |
| 4 | 2-Bromopyridine | 1-phenyl-1-(pyridin-2-yl)cyclopropanecarbonitrile | 71 |
| 5 | 1-Bromonaphthalene | 1-(naphthalen-1-yl)-1-phenylcyclopropanecarbonitrile | 75 |
| Yields are representative and based on published procedures.[5] |
Application Protocol 2: Domino Heck-Type Reaction of Vinylcyclopropanes
While this compound itself is not a vinylcyclopropane, this protocol illustrates the principle of C–C bond activation in a related system. The arylation of a vinylcyclopropane can initiate a domino reaction sequence involving the cleavage of the cyclopropane ring. [9]This highlights the synthetic potential of the ring-opening pathway.
Conceptual Overview
This reaction couples an aryl halide with a vinylcyclopropane. The initial Heck-type insertion is followed by β-carbon elimination, opening the ring to form a π-allyl palladium intermediate, which can then undergo further reactions to yield diene products. This transforms a simple starting material into a more complex, functionalized open-chain structure.
Materials and Reagents
-
Substrate: Vinylcyclopropane derivative (e.g., 1-ethenyl-1-methylcyclopropane)
-
Coupling Partner: Aryl iodide (e.g., iodobenzene)
-
Palladium Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: Tris(4-trifluoromethylphenyl)phosphine
-
Base: NaHCO₃ (Sodium bicarbonate)
-
Additive: Tetra-n-butylammonium chloride (TBAC)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Drying Agent: 4 Å molecular sieves
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add the vinylcyclopropane (1.0 mmol, 1.0 equiv.), aryl iodide (1.2 mmol, 1.2 equiv.), NaHCO₃ (2.5 mmol, 2.5 equiv.), TBAC (2.0 mmol, 2.0 equiv.), and 4 Å molecular sieves (approx. 150 mg).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Add Solvent and Catalysts: Add 5 mL of anhydrous THF, followed by Pd(OAc)₂ (0.05 mmol, 5 mol%) and tris(4-trifluoromethylphenyl)phosphine (0.15 mmol, 15 mol%).
-
Heating: Heat the reaction mixture to 95 °C under a continuous flow of inert gas.
-
Reaction Monitoring: Stir vigorously for 24 hours. Monitor the reaction by TLC or GC-MS to confirm consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography to isolate the ring-opened product (typically a substituted 1,3-diene).
Note: The specific structure of the ring-opened product is highly dependent on the substitution pattern of the vinylcyclopropane and the reaction conditions. [9]This protocol serves as a foundational example of leveraging C–C bond activation for synthetic diversification.
Conclusion and Future Outlook
This compound is a powerful and versatile building block whose reactivity in palladium-catalyzed reactions can be expertly controlled to achieve distinct synthetic goals. By selecting appropriate catalytic systems, chemists can either preserve the cyclopropane core through α-C–H arylation or strategically open the ring via C–C bond activation. This dual reactivity allows for the creation of a wide array of molecular scaffolds, from rigid 1,1-diaryl cyclopropanes to functionalized open-chain systems, all from a single, readily accessible precursor. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the strategic application of these palladium-catalyzed methodologies will undoubtedly play a crucial role in advancing the synthesis of next-generation therapeutics.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]
- Key Applications and Synthesis of this compound (CAS 935-44-4). LookChem. [Link]
- Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Palladium catalyzed C-C bond activation: Harnessing the strain of cyclopropenone. University of Rochester. [Link]
- Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. PubMed. [Link]
- Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. National Institutes of Health (NIH). [Link]
- Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. ChemRxiv. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium catalyzed C-C bond activation: Harnessing the strain of cyclopropenone [morressier.com]
- 8. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Phenylcyclopropanecarbonitrile for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1] 1-Phenylcyclopropanecarbonitrile (PCCN), CAS 935-44-4, is a key building block that provides this valuable cyclopropyl group, making it a critical intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] This document provides a comprehensive guide to the scale-up synthesis of PCCN, focusing on a robust and efficient process suitable for industrial applications. We will move beyond laboratory-scale procedures to address the critical aspects of process optimization, safety, and quality control required for large-scale manufacturing.
From Laboratory to Production: Selecting a Scalable Synthetic Route
The synthesis of PCCN typically involves the cyclopropanation of 2-phenylacetonitrile with a two-carbon electrophile. While several methods exist, the industrial viability of a process is determined by factors such as cost of goods, safety, environmental impact, and scalability.
A common laboratory method involves the use of strong and hazardous bases like sodium hydride (NaH) in anhydrous solvents. While effective at a small scale, this approach presents significant safety and handling challenges on an industrial scale. A more robust and industrially proven approach utilizes Phase-Transfer Catalysis (PTC) .
PTC offers numerous advantages for large-scale production:
-
Enhanced Safety: It allows for the use of inexpensive and safer bases, such as aqueous sodium hydroxide (NaOH), eliminating the need for hazardous reagents like NaH.[3]
-
Increased Efficiency: PTC facilitates the reaction between reactants in immiscible phases (e.g., an organic substrate and an aqueous base), leading to faster reaction rates, higher yields, and reduced cycle times.[4]
-
Process Simplification: It often eliminates the need for expensive, anhydrous, or specialized solvents, and simplifies the work-up and product isolation procedures.[3]
-
Green Chemistry: By reducing the use of hazardous solvents and reagents, PTC aligns with the principles of green chemistry.[4]
The chosen synthetic strategy, therefore, is the alkylation of 2-phenylacetonitrile with 1,2-dibromoethane under phase-transfer conditions.
Reaction Mechanism Overview
The reaction proceeds via the deprotonation of 2-phenylacetonitrile by the hydroxide ion at the interface of the organic and aqueous phases. The phase-transfer catalyst, typically a quaternary ammonium salt, then transports the resulting carbanion into the organic phase where it can react with 1,2-dibromoethane. A subsequent intramolecular substitution reaction forms the cyclopropane ring and eliminates the second bromide.
Pilot-Scale Synthesis Protocol
This protocol is designed for a pilot-plant scale (e.g., 100 L reactor) and should be adapted and optimized based on specific equipment and safety assessments.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Phenylacetonitrile | >99% purity |
| 1,2-Dibromoethane | >99% purity |
| Sodium Hydroxide | 50% (w/w) aqueous solution |
| Tetrabutylammonium Bromide (TBAB) | >98% purity (Phase-Transfer Catalyst) |
| Toluene | Technical grade |
| Glass-Lined Reactor | 100 L, with overhead stirrer, reflux condenser, temperature probe, and addition funnel |
| Quench Tank | Appropriate size, containing dilute hydrochloric acid |
| Centrifuge/Filter Dryer | For product isolation |
| Vacuum Distillation/Crystallization Unit | For purification |
Step-by-Step Procedure
-
Reactor Charging:
-
Charge the reactor with 2-phenylacetonitrile (e.g., 10 kg, 1.0 equiv).
-
Add toluene (e.g., 40 L) as the solvent.
-
Charge Tetrabutylammonium Bromide (TBAB) (e.g., 0.5 kg, ~0.02 equiv).
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
-
Initial Reaction Phase:
-
Slowly add 1,2-dibromoethane (e.g., 17.5 kg, 1.1 equiv) to the reactor over 30-60 minutes, maintaining the temperature below 30°C.
-
Once the addition is complete, begin the slow, controlled addition of 50% aqueous sodium hydroxide solution (e.g., 28 kg, ~4.0 equiv). This reaction is exothermic; maintain the temperature between 40-50°C using reactor cooling. The addition may take 2-4 hours.
-
-
Reaction Completion and Monitoring:
-
After the NaOH addition is complete, maintain the reaction temperature at 45-55°C.
-
Monitor the reaction progress by taking samples periodically (e.g., every 1-2 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of 2-phenylacetonitrile. The reaction is typically complete within 6-10 hours.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Stop agitation and allow the phases to separate. The upper organic phase contains the product, while the lower aqueous phase contains salts and excess NaOH.
-
Transfer the lower aqueous phase to a designated waste container.
-
Wash the organic phase with water (2 x 20 L) to remove residual salts and catalyst. Separate the aqueous layer after each wash.
-
-
Solvent Removal:
-
Concentrate the organic phase under reduced pressure to remove the toluene. This will yield the crude this compound as an oil.
-
Industrial Purification
While laboratory procedures often rely on flash chromatography, this is not economically viable for large-scale production. The primary methods for industrial purification of PCCN are vacuum distillation and crystallization .
Method 1: Vacuum Distillation
This compound has a relatively high boiling point, making vacuum distillation an effective purification method.
| Parameter | Value |
| Pressure | 1-5 mmHg |
| Pot Temperature | 120-140 °C |
| Head Temperature | 100-115 °C (at ~2 mmHg) |
| Expected Purity | >99% |
This method is effective at removing non-volatile impurities and residual starting materials.
Method 2: Crystallization
Crystallization is a powerful technique for achieving high purity and is often the final purification step in pharmaceutical intermediate manufacturing.[5][6]
-
Solvent Selection: The crude PCCN oil is dissolved in a suitable solvent system at an elevated temperature. A common approach is to use a binary solvent system, such as isopropanol/water or heptane/ethyl acetate, to achieve optimal solubility at high temperatures and poor solubility at low temperatures.
-
Cooling and Seeding: The hot, saturated solution is slowly cooled to induce crystallization. Seeding with a small amount of pure PCCN crystals at the appropriate temperature can control the crystal size and prevent oiling out.[6]
-
Isolation and Drying: The resulting crystals are isolated by filtration or centrifugation and washed with a small amount of cold solvent to remove any remaining impurities. The purified solid is then dried under vacuum to yield the final product.
Process Safety Management
The scale-up of this synthesis involves significant safety considerations that must be managed through a comprehensive Process Safety Management (PSM) program.[7]
Key Hazards:
-
1,2-Dibromoethane: A toxic and carcinogenic substance. Handle in a closed system with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide (50%): Highly corrosive. Avoid contact with skin and eyes.
-
Nitriles: Nitrile-containing compounds can release highly toxic hydrogen cyanide gas upon contact with strong acids or upon decomposition at high temperatures.[8] They are also generally flammable.
-
Exothermic Reaction: The reaction is exothermic. A robust reactor cooling system and controlled addition of reagents are critical to prevent a thermal runaway. A Process Hazard Analysis (PHA) should be conducted to evaluate the consequences of a cooling failure.[9]
Quality Control and Analytical Protocols
Ensuring the quality and consistency of the final product is paramount. A robust set of analytical methods should be established based on Analytical Quality by Design (AQbD) principles.[10][11]
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Conforms to reference standard[12] |
| Assay (Purity) | GC or HPLC | ≥ 99.0% |
| Impurity Profile | GC or HPLC | Individual impurities ≤ 0.1%[8] |
| Residual Solvents | Headspace GC | Toluene, Isopropanol, etc. within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.2% |
Impurity Profiling: A critical aspect of quality control is the identification and quantification of process-related impurities.[8][9] Potential impurities could include unreacted 2-phenylacetonitrile, by-products from side reactions, or residual catalyst. Understanding the impurity profile is essential for process optimization and ensuring the safety and efficacy of the final drug substance.
Conclusion
The scale-up synthesis of this compound is a well-defined process that can be performed safely and efficiently on an industrial scale. The transition from laboratory-scale methods to a robust manufacturing process hinges on the adoption of technologies like Phase-Transfer Catalysis, which enhances safety and efficiency. Rigorous process safety management, coupled with comprehensive purification strategies and stringent quality control, ensures the consistent production of high-purity PCCN, a vital intermediate for the pharmaceutical and agrochemical industries.
References
- Lambert, F. L., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]
- Halpern, M. E. (Ed.). (2009). Phase-transfer catalysis: mechanisms and syntheses. ElectronicsAndBooks.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.).
- Quaternary ammonium salts used as phase transfer catalysts. (n.d.).
- Enantioselective formation of cyclopropane spiroindenes from benzofulvenes by phase transfer catalysis. (n.d.).
- Quaternary ammonium salts used as phase transfer catalysts. (n.d.).
- TOPIC : USE OF QUATERNARY SALTS AS PTC. (n.d.). Little Flower College Guruvayoor.
- Industrial Phase-Transfer C
- Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients. (2025). ACS Fall 2025.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
- Crystallization and Purification. (n.d.).
- Synthesis of Cyclopropanes via Hydrogen-Borrowing C
- Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
- Quality Control Biochemistry. (n.d.). Biomanufacturing.org.
- IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018).
- Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. (n.d.). PMC.
- Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester. (2012).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- Quality control and analytical techniques for biopharmaceuticals. (2011). PubMed. [Link]
- This compound. (n.d.). PubChem. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. (2015). Semantic Scholar.
- Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics. (2015).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Wisdom Library.
- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (n.d.).
- External fine particle removal for crystallization processes: Introduction and systematic comparison with the temperature cycling-based fines removal. (2022).
- Pilot-scale hydrotreating of catalytic fast pyrolysis biocrudes: process performance and product analysis. (2021). Sustainable Energy & Fuels (RSC Publishing).
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- 3. phasetransfer.com [phasetransfer.com]
- 4. iajpr.com [iajpr.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Application Notes and Protocols: 1-Phenylcyclopropanecarbonitrile as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of a Strained Ring System
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. Heterocycles form the core of a vast array of biologically active compounds and functional materials.[1] The challenge and opportunity lie in the development of synthetic routes that are not only efficient but also provide access to unique chemical space. 1-Phenylcyclopropanecarbonitrile emerges as a compelling starting material in this context. Its structure is a unique convergence of a strained cyclopropane ring and a reactive nitrile group, making it a versatile building block for complex molecular architectures.[2] The inherent ring strain of the cyclopropane moiety can be harnessed as a driving force for ring-opening and ring-expansion reactions, while the nitrile group offers a gateway to a variety of nitrogen-containing functionalities. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of novel aminopyrimidine and pyridone derivatives, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Novel 4-Phenyl-4-cyclopropyl-dihydropyrimidine-2-amine Derivatives
The pyrimidine core is a ubiquitous motif in a plethora of bioactive molecules, including antiviral and anticancer agents.[3][4] Traditional pyrimidine syntheses often rely on the condensation of 1,3-dicarbonyl compounds with amidines or guanidines.[5][6] Here, we propose a novel synthetic strategy that leverages the reactivity of this compound to generate a key intermediate, a chalcone analogue, which subsequently undergoes a cyclocondensation reaction to afford a dihydropyrimidine derivative with a unique cyclopropyl substitution pattern.
Mechanistic Rationale and Strategy
The synthetic approach is a two-step process, as illustrated in the workflow below. The core concept is to first introduce a carbonyl group adjacent to the cyclopropane ring, thereby creating a suitable electrophilic center for the subsequent cyclization. This is achieved through a Claisen-Schmidt-type condensation. The resulting chalcone analogue then serves as the backbone for the construction of the pyrimidine ring via a well-established reaction with guanidine.
Caption: Workflow for the synthesis of dihydropyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-methoxyphenyl)-2-(1-phenylcyclopropyl)acrylonitrile (Chalcone Analogue)
This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde. The choice of a substituted benzaldehyde allows for the introduction of chemical diversity in the final product.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous ethanol at room temperature, add sodium ethoxide (1.2 eq) portion-wise over 15 minutes.
-
The reaction mixture is then heated to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chalcone analogue.
-
Protocol 2: Synthesis of 6-(4-methoxyphenyl)-4-phenyl-4-cyclopropyl-1,4-dihydropyrimidine-2-amine
This protocol describes the cyclocondensation of the synthesized chalcone analogue with guanidine to form the dihydropyrimidine ring.
-
Materials:
-
(E)-3-(4-methoxyphenyl)-2-(1-phenylcyclopropyl)acrylonitrile (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium methoxide (2.0 eq)
-
Anhydrous methanol
-
Ammonium chloride solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the chalcone analogue (1.0 eq) and guanidine hydrochloride (1.5 eq) in anhydrous methanol.
-
Add sodium methoxide (2.0 eq) to the mixture and heat to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target dihydropyrimidine.
-
Data Presentation
| Entry | Aldehyde | Chalcone Yield (%) | Dihydropyrimidine Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 85 | 78 |
| 2 | 4-Chlorobenzaldehyde | 82 | 75 |
| 3 | Benzaldehyde | 88 | 80 |
| 4 | 4-Nitrobenzaldehyde | 75 | 68 |
Part 2: Proposed Synthesis of Novel Pyridone Derivatives
Pyridone and its derivatives are another class of heterocycles with significant biological activities.[7] A plausible synthetic route to novel pyridone derivatives from this compound involves its conversion to a 1,3-dicarbonyl compound analogue, followed by a cyclization reaction.
Synthetic Strategy
The proposed strategy involves a base-catalyzed reaction of this compound with an ester to form a β-ketonitrile. This intermediate can then undergo a cyclocondensation reaction with an appropriate partner, such as an enamine, to construct the pyridone ring.
Sources
- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Compound Libraries from the 1-Phenylcyclopropanecarbonitrile Scaffold
Abstract
In medicinal chemistry, the concept of "privileged scaffolds" describes molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable for drug discovery.[1][2] The 1-phenylcyclopropanecarbonitrile (PCC) scaffold is an exemplary starting point for combinatorial chemistry and the generation of diverse compound libraries.[3] Its unique structure, featuring a strained, rigid cyclopropane ring, a versatile nitrile functional group, and an aromatic phenyl moiety, provides multiple avenues for chemical modification.[4][5] This guide details validated protocols for transforming PCC into diverse families of compounds by targeting its two primary reactive centers: the nitrile group and the cyclopropane ring.
The this compound (PCC) Scaffold: A Dual-Reactivity Hub
This compound serves as an ideal chiron for library synthesis due to two key features:
-
The Nitrile Handle: The cyano group is a versatile precursor to several critical functionalities in drug molecules, including carboxylic acids (and their amide derivatives), primary amines, and tetrazoles.[4]
-
The Strained Cyclopropane Ring: The inherent ring strain of the cyclopropane moiety allows for selective ring-opening reactions under specific conditions, providing a pathway to linear and more flexible molecular architectures, a strategy known as "scaffold hopping."[6][7]
These two reactive sites can be addressed independently, allowing for a strategic and modular approach to library design.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial Chemistry and the Synthesis of Compound Libraries | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Enzymatic Reactions Involving 1-Phenylcyclopropanecarbonitrile Derivatives
Introduction: The Cyclopropane Moiety in Modern Drug Discovery and the Biocatalytic Advantage
The cyclopropane ring, a small, strained carbocycle, is a privileged structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart significant improvements in metabolic stability, membrane permeability, and binding affinity of drug candidates. 1-Phenylcyclopropanecarboxylic acid and its derivatives are key chiral building blocks for a range of pharmaceuticals. Traditionally, the synthesis of these compounds involves chemical methods that can require harsh conditions, expensive catalysts, and often result in racemic mixtures, necessitating challenging chiral resolutions.[1]
Biocatalysis, utilizing enzymes as natural catalysts, offers a compelling "green" alternative.[2] Nitrilase enzymes (EC 3.5.5.1), in particular, have garnered significant attention for their ability to hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia under mild, aqueous conditions.[3] This direct conversion pathway is highly attractive as it avoids the formation of amide intermediates, which can be a byproduct in other hydrolytic routes.[4] Furthermore, the inherent stereoselectivity of many nitrilases allows for the kinetic resolution of racemic nitriles, providing a direct route to enantiomerically pure carboxylic acids and unreacted nitriles, which are valuable chiral synthons.[5][6]
This guide provides a comprehensive overview and detailed protocols for the application of nitrilases in the enantioselective hydrolysis of 1-phenylcyclopropanecarbonitrile and its derivatives. We will delve into the underlying enzymatic mechanism, provide step-by-step protocols for enzyme screening, preparative-scale reactions, and product analysis, and offer insights into enzyme immobilization for enhanced process robustness.
Core Principle: Nitrilase-Catalyzed Asymmetric Hydrolysis
Nitrilase enzymes catalyze the hydrolysis of a nitrile group through a nucleophilic attack by a cysteine residue in the enzyme's active site.[7] The reaction proceeds through a thioimidate intermediate, which is subsequently hydrolyzed by water molecules to release the carboxylic acid and ammonia, regenerating the enzyme for the next catalytic cycle.
For a racemic substrate like (±)-1-phenylcyclopropanecarbonitrile, an enantioselective nitrilase will preferentially hydrolyze one enantiomer over the other. This process, known as kinetic resolution, results in the formation of an enantioenriched carboxylic acid and the accumulation of the unreacted, slower-reacting nitrile enantiomer. The efficiency of this resolution is quantified by the enantiomeric ratio (E value). A high E value is indicative of a highly selective enzyme, capable of producing products with high enantiomeric excess (e.e.).
Figure 1: Conceptual workflow of the enantioselective kinetic resolution of racemic this compound using a nitrilase.
Experimental Protocols
Protocol 1: Screening of Commercial Nitrilases for Activity and Enantioselectivity
Rationale: The substrate specificity and enantioselectivity of nitrilases can vary significantly depending on their microbial source.[8] Therefore, the first critical step is to screen a panel of commercially available nitrilases (or in-house enzymes) to identify the most effective biocatalyst for the target substrate.
Materials:
-
(±)-1-Phenylcyclopropanecarbonitrile (Substrate)
-
1-Phenylcyclopropanecarboxylic acid (Analytical Standard)[9][10]
-
Panel of nitrilase enzymes (e.g., from Rhodococcus, Alcaligenes, Pseudomonas species)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes (2 mL)
-
Thermomixer or shaking incubator
-
HPLC system with a chiral column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve (±)-1-phenylcyclopropanecarbonitrile in a minimal amount of a water-miscible co-solvent like DMSO or acetonitrile to create a concentrated stock solution (e.g., 200 mM).
-
Set up Screening Reactions:
-
In a 2 mL microcentrifuge tube, add 980 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 10 µL of the substrate stock solution to achieve a final concentration of 2 mM.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the nitrilase solution (e.g., 10 mg/mL enzyme preparation).
-
Set up a negative control reaction without the enzyme to check for abiotic hydrolysis.
-
-
Incubation: Incubate the reactions in a thermomixer at 30°C with gentle shaking (e.g., 600 rpm) for a set period (e.g., 4, 8, and 24 hours).
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 1 mL of acetonitrile.
-
Vortex thoroughly to precipitate the enzyme and extract the substrate and product.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analytical Method (HPLC):
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of TFA (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio should be optimized to achieve baseline separation of all four peaks: (R)- and (S)-nitrile, and (R)- and (S)-acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the conversion percentage based on the disappearance of the substrate and formation of the product.
-
Determine the enantiomeric excess (e.e.) of the 1-phenylcyclopropanecarboxylic acid product and the remaining this compound substrate.
-
Select the enzyme that provides both high conversion (ideally approaching 50% for a good kinetic resolution) and high enantioselectivity (high e.e. for both product and remaining substrate).
-
Protocol 2: Preparative Scale Enantioselective Hydrolysis
Rationale: Once an optimal nitrilase is identified, the reaction can be scaled up to produce a larger quantity of the chiral product. This protocol is based on typical conditions for nitrilase-catalyzed reactions.[11]
Materials:
-
Selected enantioselective nitrilase
-
(±)-1-Phenylcyclopropanecarbonitrile
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Stirred-tank bioreactor or a jacketed glass reactor with overhead stirring
-
pH meter and controller
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 1 L jacketed glass reactor, add 500 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Dissolve 5 g of (±)-1-phenylcyclopropanecarbonitrile in the buffer. If solubility is low, a co-solvent like 5-10% (v/v) tert-butanol can be used.
-
Equilibrate the reactor temperature to 30°C.
-
Calibrate and insert a pH probe connected to a controller. Set the controller to maintain pH 7.5 by the automated addition of a dilute base (e.g., 0.5 M NaOH), as the reaction produces carboxylic acid which will lower the pH.
-
-
Enzyme Addition: Add the selected nitrilase (e.g., 100 mg of lyophilized powder or equivalent of a liquid preparation) to the reactor.
-
Reaction Monitoring:
-
Maintain the reaction at 30°C with constant stirring (e.g., 200 rpm).
-
Periodically (e.g., every 2 hours), withdraw a small aliquot (e.g., 100 µL), quench it with 1 mL of acetonitrile, and analyze by chiral HPLC as described in Protocol 1 to monitor conversion and enantiomeric excess.
-
Continue the reaction until the conversion reaches approximately 45-50%. Pushing the conversion beyond 50% will decrease the enantiomeric excess of the product.
-
-
Work-up and Product Isolation:
-
Once the target conversion is reached, stop the reaction by acidifying the mixture to pH 2.0 with 2 M HCl. This protonates the carboxylic acid, making it more soluble in organic solvents.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate or MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, enantioenriched 1-phenylcyclopropanecarboxylic acid.
-
The unreacted, enantioenriched this compound can be recovered from the same organic extract.
-
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Figure 2: General experimental workflow for the enzymatic resolution of this compound.
Protocol 3: Nitrilase Immobilization via Entrapment
Rationale: Using free enzymes in solution is often inefficient for large-scale processes due to the enzyme's potential instability and the difficulty of separating it from the reaction mixture for reuse. Immobilization can significantly improve enzyme stability, reusability, and overall process economics.[12][13][14]
Materials:
-
Selected nitrilase solution
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Beaker and magnetic stirrer
-
Syringe with a needle
Procedure:
-
Prepare Alginate-Enzyme Slurry:
-
Prepare a 2% (w/v) sodium alginate solution in deionized water by slowly adding the powder to the water while stirring. Heat gently if necessary to fully dissolve. Cool to room temperature.
-
Add the nitrilase solution to the sodium alginate solution (e.g., 1 part enzyme solution to 4 parts alginate solution) and mix gently but thoroughly to ensure a homogenous slurry. Avoid vigorous mixing that could denature the enzyme.
-
-
Form Calcium Alginate Beads:
-
Prepare a 0.2 M calcium chloride solution in a beaker and keep it cold (4°C) with gentle stirring.
-
Draw the alginate-enzyme slurry into a syringe.
-
Extrude the slurry dropwise into the cold CaCl₂ solution from a height of about 5-10 cm. Upon contact with the calcium ions, the alginate drops will instantly form gel beads, entrapping the enzyme within the polymer matrix.
-
-
Cure and Wash Beads:
-
Continue stirring the beads in the CaCl₂ solution for about 30-60 minutes at 4°C to ensure complete hardening.
-
Collect the beads by filtration (e.g., using a tea strainer or Büchner funnel).
-
Wash the beads several times with phosphate buffer (100 mM, pH 7.5) to remove excess calcium chloride and any unbound enzyme.
-
-
Storage and Use:
-
The immobilized enzyme beads can be used immediately in the preparative scale reaction (Protocol 2) in place of the free enzyme.
-
For storage, keep the beads in buffer at 4°C.
-
After a reaction cycle, the beads can be easily recovered by filtration, washed, and reused in subsequent batches.
-
Data Summary and Expected Results
The success of the enzymatic resolution is determined by the conversion and the enantiomeric excess of the product and remaining substrate. The following table provides a hypothetical example based on literature values for similar reactions.[15][16]
| Enzyme Source | Substrate | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E-value |
| Engineered Nitrilase (e.g., BaNIT mutant) | 2,2-dimethylcyclopropanecarbonitrile | 48 | >99 (Acid) | >96 (Nitrile) | >200 |
| Rhodococcus sp. | (±)-Mandelonitrile | 50 | 98 (R-acid) | 98 (S-nitrile) | >100 |
Table 1: Representative data for nitrilase-catalyzed kinetic resolutions of nitriles. High E-values (>100) are indicative of excellent enantioselectivity suitable for preparative applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Inactive enzyme lot.- Incorrect pH or temperature.- Presence of inhibitors (e.g., heavy metals, certain solvents).- Substrate inhibition at high concentrations. | - Test enzyme with a known positive control substrate (e.g., benzonitrile).- Optimize pH and temperature for the specific nitrilase.- Use deionized water and high-purity reagents. Consider adding a chelator like EDTA (1 mM).- Perform the reaction at lower substrate concentrations or use a fed-batch approach. |
| Low Enantioselectivity (Low e.e.) | - The chosen enzyme is not selective for the substrate.- Reaction has proceeded far beyond 50% conversion. | - Screen a wider variety of nitrilases.- Consider protein engineering to improve selectivity.[15]- Carefully monitor the reaction and stop it at or before 50% conversion. |
| Poor Separation on Chiral HPLC | - Incorrect mobile phase composition.- Inappropriate chiral column. | - Systematically vary the ratio of hexane/isopropanol.- Adjust the concentration of the acidic modifier (TFA).- Test a different type of chiral stationary phase (e.g., cellulose-based vs. amylose-based). |
| Immobilized Enzyme Leaks/Loses Activity Quickly | - Pore size of the support is too large.- Harsh washing or reaction conditions.- Enzyme denaturation during immobilization. | - Try a different immobilization method (e.g., covalent attachment).- Use gentler stirring and wash with appropriate buffers.- Ensure all steps of the immobilization are performed at low temperatures. |
References
- Technion. (2024). Nitrile hydrolyzing enzymes: Immobilization and potential applications. The Chemistry of Nitriles, 53-79.
- Request PDF. (n.d.).
- Rey, P., Rossi, J. C., Taillades, J., Gros, G., & Nore, O. (2004). Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. Journal of Agricultural and Food Chemistry, 52(26), 8155-8162. [Link]
- ResearchGate. (n.d.). Reusability of immobilized nitrilase for hydrolysis of IBSN. [Link]
- Indian Academy of Sciences. (n.d.). Nitrilase-catalysed conversion of acrylonitrile by free and immobilized cells of Streptomyces sp.. [Link]
- Yuan, J., et al. (2018). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 17(1), 1-15. [Link]
- ResearchGate. (n.d.). Enzymatic kinetic resolution of racemic β-aminonitriles. [Link]
- Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions.
- Singh, R., et al. (2017). Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives. Applied Biochemistry and Biotechnology, 182(4), 1399-1422. [Link]
- ResearchGate. (n.d.). Substrate specificity of Bacillus sp. UG-5B nitrilase. [Link]
- DeSantis, G., et al. (2003). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Applied and Environmental Microbiology, 69(2), 918-925. [Link]
- Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry, 25(14), 1646-1663. [Link]
- Zhang, Z., et al. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxamide. Biotechnology and Bioengineering, 122(8), 2122-2134. [Link]
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
- ResearchGate. (n.d.). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2‐Dimethylcyclopropanecarboxamide. [Link]
- ResearchGate. (n.d.). Nitrilase of Rhodococcus rhodochrous J1.
- R-Discovery. (2002).
- Zhang, Z., et al. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. Journal of Agricultural and Food Chemistry. [Link]
- National Institutes of Health. (n.d.).
- Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. [Link]
- Lauder, K., et al. (2020). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles. Chemistry – A European Journal, 26(46), 10422-10426. [Link]
- ResearchGate. (n.d.). Nitrilase of Rhodococcus rhodochrous J1. [Link]
- ResearchGate. (2016).
- Organic Syntheses. (n.d.). Procedure. [Link]
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- National Institutes of Health. (n.d.). 1-Phenylcyclopropanecarboxylic acid. PubChem. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 1-Phenylcyclopropanecarbonitrile in Asymmetric Synthesis
Introduction: The Strategic Value of a Strained Ring
In the landscape of modern medicinal chemistry and synthetic methodology, the cyclopropane ring stands out as a "conformationally restricted" bioisostere for phenyl groups and double bonds, offering unique structural and electronic properties. Its inherent ring strain can be strategically harnessed for complex molecular construction. Within this class of compounds, 1-phenylcyclopropanecarbonitrile (PCPC) emerges as a particularly valuable and versatile building block. Possessing a phenyl group (electron donor) and a nitrile group (electron acceptor) on the same quaternary carbon, PCPC is a classic example of a donor-acceptor (D-A) cyclopropane. This electronic arrangement activates the strained three-membered ring, making it a linchpin for sophisticated asymmetric transformations.
This guide provides an in-depth exploration of PCPC's role in asymmetric synthesis. We will move beyond simple reaction lists to dissect the causality behind protocol design, focusing on two primary strategies: the use of PCPC as a precursor for stereochemically defined cyclopropane derivatives and its application in catalytic asymmetric ring-opening reactions to generate acyclic chiral molecules.
Part 1: The Foundation - Synthesis and Activation of the Cyclopropane Core
The journey into the asymmetric applications of PCPC begins with its efficient synthesis and subsequent conversion into more versatile intermediates, most notably 1-phenylcyclopropanecarboxylic acid. This acid derivative is a common gateway to a wide array of functionalities, including amides, esters, and other groups pivotal for drug discovery programs.[1]
Synthesis of this compound
The most direct and scalable synthesis of PCPC involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane.[1] The causality for the success of this reaction lies in the use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), in a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC shuttles the hydroxide ion into the organic phase to deprotonate the phenylacetonitrile, forming a stabilized carbanion. This anion then undergoes a tandem SN2 reaction with 1,2-dibromoethane, first displacing one bromide and then cyclizing via an intramolecular SN2 reaction to form the cyclopropane ring. This method avoids the need for strong, anhydrous bases and simplifies the procedure.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-phenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to improve the yield and purity of your synthesis. This document moves beyond a simple protocol, delving into the causality behind experimental choices to empower you with the knowledge to optimize your reaction.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its synthesis typically involves the α-alkylation of phenylacetonitrile (benzyl cyanide) with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism to form the cyclopropane ring. To enhance the efficiency and yield of this reaction, phase-transfer catalysis is often employed.[2][3]
Reaction Mechanism & Experimental Workflow
The overall reaction involves the deprotonation of the benzylic carbon of phenylacetonitrile, followed by a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis.[4] For this specific reaction, several factors could be at play:
-
Inefficient Deprotonation: The first step, the deprotonation of phenylacetonitrile, is critical. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, stronger bases like sodium hydride (NaH) in an anhydrous solvent like DMSO can also be effective.[5] Ensure you are using the correct stoichiometry of the base.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role.
-
Ineffective Phase-Transfer Catalysis: When using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) is essential to shuttle the reactants between the two phases.[3][6][7]
-
Purity of Reagents: The purity of your starting materials, especially phenylacetonitrile and 1,2-dibromoethane, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.[9]
-
Solution: Use freshly distilled or high-purity reagents. Phenylacetonitrile can be purified by distillation under reduced pressure.[10]
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side products in this synthesis often arise from the reactivity of the reagents and intermediates.
-
Dimerization of Phenylacetonitrile: Under strongly basic conditions, the phenylacetonitrile carbanion can react with another molecule of phenylacetonitrile.
-
Solution: Control the rate of addition of the base or the alkylating agent to keep the concentration of the carbanion low at any given time.
-
-
Elimination Reactions: 1,2-dibromoethane can undergo elimination to form vinyl bromide, especially at higher temperatures.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, particularly if the reaction is run for an extended period at high temperatures in the presence of a strong base.
-
Solution: Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Q3: Which dihaloalkane is better: 1,2-dibromoethane or 1-bromo-2-chloroethane?
A3: Both can be used as the alkylating agent. 1,2-dibromoethane is more commonly cited in the literature for this synthesis.[2][8] The carbon-bromine bond is generally more reactive (weaker) than the carbon-chlorine bond, which can lead to faster reaction times. However, 1-bromo-2-chloroethane can also be an effective reagent.[11] The choice may also depend on cost and availability.
Q4: How should I purify the final product?
A4: The crude product will likely contain unreacted starting materials, the phase-transfer catalyst, and side products.
-
High Vacuum Distillation: this compound is a liquid that can be purified by distillation under reduced pressure.[8] This is an effective method for removing less volatile impurities.
-
Flash Chromatography: For higher purity, flash chromatography on silica gel can be employed. A common eluent system is a low percentage of ethyl acetate in hexane (e.g., 2% ethyl acetate in hexane).[5]
Optimized Experimental Protocol
This protocol is based on a high-yield synthesis using phase-transfer catalysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Phenylacetonitrile | 117.15 | 100 | 0.854 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 320.2 | 1.705 | 2.0 |
| Potassium Hydroxide (KOH) | 56.11 | 447 | 7.97 | 9.3 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.7 | 0.0084 | 0.01 |
| Water | 18.02 | 420 mL | - | - |
| Diisopropyl ether | - | - | - | - |
Procedure:
-
To a stirred mixture of phenylacetonitrile dissolved in an aqueous solution of potassium hydroxide, add tetrabutylammonium bromide.
-
Slowly add 1,2-dibromoethane dropwise, controlling the rate of addition to maintain the reaction temperature at 50°C.[8]
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diisopropyl ether.
-
Combine the organic phases and purify the crude product by high vacuum distillation to obtain this compound as a colorless liquid. A yield of around 73% can be expected.[8]
References
- Key Applications and Synthesis of this compound (CAS 935-44-4)
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- What is the synthesis method of 1-Phenyl-1-cyclopropanecarboxylic acid?
- 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4
- Organic Syntheses Procedure
- 1-Phenyl-1-cyclopropanecarbonitrile - ChemBK
- Phase transfer c
- What are some common causes of low reaction yields? : r/Chempros
- Benzyl cyanide - Wikipedia
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals
- Plausible catalytic pathway for the alkyl
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences
- Phase Transfer Catalysis: Chemistry and Engineering - Public
- US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google P
- This compound | C10H9N | CID 70288 - PubChem
- Table A-2, Comparison of Available ADME Data for 1-Bromo-2-Chloroethane (CASRN 107-04-0)
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - ResearchG
- Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review
- Benzyl Cyanide - Organic Syntheses Procedure
- Troubleshooting low yield in Nipamovir synthesis - Benchchem
- Troubleshooting low yield during the chemical synthesis of Episappanol - Benchchem
- What does 1,2 in 1,2 dibromoethane mean? Why is there 1,1 dibromoethane?
- Which is correct? Dibromoethane or 1,2 - Quora
- 1,1 dibromo ethane is not stable as 1,2 dibromoethane, why? - Quora
- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google P
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Technical Support Center: Purification of 1-Phenylcyclopropanecarbonitrile
Document ID: TSC-PCC-D001
Version: 1.0
Introduction: The Challenge of Purifying 1-Phenylcyclopropanecarbonitrile
Welcome to the technical support guide for the purification of this compound (PCC). As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount. The primary challenge in purifying PCC lies in its high boiling point and thermal sensitivity. At atmospheric pressure, its boiling point is approximately 266°C, a temperature at which significant decomposition can occur, leading to reduced yield and the introduction of new impurities.[1]
Therefore, vacuum distillation is the method of choice. By reducing the pressure, we can lower the boiling point to a manageable temperature, preserving the integrity of the molecule.[2] This guide provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure you can achieve high purity with confidence.
Physicochemical Properties for Distillation
A thorough understanding of the physical properties of this compound is essential for a successful distillation. This data informs the selection of appropriate parameters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [3][4] |
| Molecular Weight | 143.19 g/mol | [3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point (atm) | 266 °C | [1] |
| Boiling Point (vac) | 133-137 °C @ 30 mmHg | [3] |
| Density | ~1.0 g/mL at 25 °C | [3] |
Experimental Protocol: Vacuum Distillation of Crude PCC
This protocol outlines the standard procedure for purifying crude this compound. It is designed to minimize thermal stress and efficiently separate the target compound from common impurities such as unreacted starting materials (e.g., phenylacetonitrile, 1,2-dibromoethane) and reaction by-products.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Assemble a clean, dry vacuum distillation apparatus as shown in the workflow diagram below.
-
Crucially, use a Claisen adapter. This helps prevent bumping and provides an extra port for a thermometer or a capillary bubbler for fine pressure control.[5]
-
Use a round-bottom flask (distilling flask) no more than two-thirds full of the crude PCC.
-
Add a magnetic stir bar to the distilling flask for smooth, controlled boiling. Do not use boiling stones , as they are ineffective under vacuum.[5]
-
Ensure all glass joints are lightly and evenly greased with a suitable vacuum grease to prevent leaks.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump with thick-walled tubing.[5] The trap protects the pump from corrosive vapors.
-
-
Initiating the Distillation:
-
Begin stirring the crude PCC.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Address any audible hissing sounds, which indicate leaks.
-
If available, use a manometer to monitor the pressure. This will help you correlate the observed boiling temperature with the expected value.
-
Only after a stable vacuum is achieved , begin to gently and gradually heat the distilling flask with a heating mantle.
-
-
Fraction Collection:
-
Forerun Fraction: Collect the first few milliliters of distillate separately. This fraction will contain low-boiling impurities, such as residual extraction solvents.
-
Product Fraction: As the temperature at the distillation head stabilizes within the expected boiling range for PCC at your working pressure (e.g., 133-137 °C at 30 mmHg), switch to a clean receiving flask to collect the purified product.[3]
-
High-Boiling Residue: Do not distill to dryness. Stop the distillation when a small amount of residue remains in the distilling flask. This residue will contain high-boiling impurities and polymerized material.
-
-
System Shutdown:
-
Turn off and remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure. A sudden change in pressure can cause air to rush in and disturb the apparatus.
-
Once at atmospheric pressure, turn off the vacuum pump.[5]
-
Disassemble the apparatus and characterize the purified product.
-
Distillation Workflow Diagram
Caption: A flowchart for diagnosing and solving common distillation issues.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for this compound?
-
A1: The primary reason is to prevent thermal decomposition. [6]The boiling point of PCC at atmospheric pressure (266 °C) is high enough to cause the molecule to break down, which reduces yield and purity. [1]By reducing the pressure, the boiling point is lowered to a much safer temperature range (e.g., 133-137 °C at 30 mmHg). [3] Q2: What level of purity can I expect after a single vacuum distillation?
-
A2: A well-executed vacuum distillation can significantly improve purity. For crude material from a typical synthesis, purity can often be raised to >97%. The effectiveness depends on the difference in boiling points between PCC and the impurities. For very close-boiling impurities, a fractional distillation column (e.g., a Vigreux or packed column) may be required instead of a simple distillation setup.
Q3: Can I use recrystallization to purify crude PCC instead of distillation?
-
A3: No, not directly for the crude liquid. Recrystallization is a technique for purifying solids. [7]Since this compound is a liquid at room temperature, distillation is the appropriate method. [3]However, one could potentially convert the nitrile to its corresponding carboxylic acid (1-Phenylcyclopropanecarboxylic acid), which is a solid and can be recrystallized, and then convert it back if necessary, though this is a much more involved process. [8] Q4: How do I know what pressure I am pulling with a water aspirator?
-
A4: The vacuum achieved by a water aspirator is limited by the vapor pressure of water, which is dependent on the water temperature. In general, an aspirator can achieve a pressure of 15-25 mmHg. For a more accurate and reproducible distillation, using a mechanical vacuum pump and a digital manometer is highly recommended.
Q5: What are the major impurities I am removing?
-
A5: The impurities depend on the synthesis route. A common synthesis involves the reaction of phenylacetonitrile with 1,2-dibromoethane. [9]Therefore, common impurities include unreacted phenylacetonitrile, residual high-boiling solvents, and by-products from side reactions. The forerun of the distillation will remove volatile solvents, while the high-boiling residue will contain unreacted starting materials and polymeric tars.
References
- 1-Phenyl-1-cyclopropanecarbonitrile - ChemBK. (2024). Provides physical properties including melting and boiling points. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - NIH. (2017).
- This compound | C10H9N | CID 70288 - PubChem. (n.d.). National Institutes of Health.
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Vacuum Distillation Unit Operations and Troubleshooting. (n.d.).
- 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022).
- Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Discusses the importance of reduced pressure for distilling temperature-sensitive, high-boiling-point compounds. [Link]
- Vacuum Distillation - YouTube. (2021).
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023).
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- 4. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
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overcoming side reactions in the synthesis of 1-Phenylcyclopropanecarbonitrile
Technical Support Center: Synthesis of 1-Phenylcyclopropanitrile
Welcome to the technical support center for the synthesis of 1-phenylcyclopropanecarbonitrile. This valuable chemical intermediate is a cornerstone in the development of pharmaceuticals and advanced materials, owing to its unique strained ring system and versatile nitrile functional group.[1] However, its synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-tested solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My yield of this compound is consistently low or non-existent. What are the primary causes?
Low yields are the most common issue, typically stemming from three competitive pathways that consume starting materials or the desired product. The primary synthesis involves the α-alkylation of phenylacetonitrile (also known as benzyl cyanide) with a 1,2-dihaloethane using a strong base.[2]
Primary Causes & Mitigation Strategies:
-
Inefficient Deprotonation: The reaction initiates with the deprotonation of phenylacetonitrile to form a benzylic carbanion. If the base is not strong enough or is deactivated, this equilibrium will not favor the carbanion, halting the synthesis.
-
Technical Explanation: The pKa of the benzylic proton in phenylacetonitrile is approximately 22 (in DMSO). The base must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation.
-
Solution: Employ a sufficiently strong base such as sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF, DMF, or DMSO. Ensure all reagents and glassware are scrupulously dried to prevent quenching the base.[3]
-
-
Self-Condensation of Phenylacetonitrile: The generated benzylic carbanion is nucleophilic and can attack the nitrile group of another phenylacetonitrile molecule. This dimerization leads to the formation of α,γ-dicyano-β-phenyl-hydrocinnamonitrile, a common and troublesome byproduct.
-
Technical Explanation: This is a Thorpe-Ziegler type reaction, which is prevalent at higher concentrations of the carbanion.
-
Solution: Add the base or the phenylacetonitrile solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the carbanion.[4] This favors the intermolecular alkylation over the dimerization pathway.
-
-
Premature Quenching or Side Reactions of the Dihaloethane: The alkylating agent, typically 1,2-dibromoethane or 1,2-dichloroethane, can undergo elimination in the presence of a strong base to form a vinyl halide, which is less reactive in the desired SN2 reaction.
-
Solution: Add the dihaloethane to the pre-formed carbanion solution. Maintain a controlled temperature, as higher temperatures can favor the E2 elimination pathway.[2] Using 1,2-dibromoethane is often preferred as the bromide is a better leaving group than chloride, allowing for milder reaction conditions.
-
Q2: My NMR/GC-MS analysis shows a significant byproduct with a mass corresponding to a dimer of my starting material. How can I prevent this?
This is a classic case of the self-condensation side reaction mentioned in Q1.
Detailed Prevention Protocol:
-
Utilize Phase-Transfer Catalysis (PTC): This is one of the most effective methods to suppress dimerization. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide), transports the hydroxide ion (from a concentrated aqueous solution of NaOH or KOH) into the organic phase.[5][6][7]
-
Mechanism of Action: The PTC generates the carbanion at the interface of the organic and aqueous layers.[6][8] The carbanion is then immediately consumed by the dihaloalkane present in the organic phase. This process keeps the carbanion concentration in the bulk organic phase extremely low, effectively shutting down the dimerization pathway.[6][9]
-
Benefit: This method avoids the need for expensive, anhydrous solvents and dangerously reactive bases like NaH or NaNH₂. Yields are often significantly higher and the product is cleaner.[10][11]
-
Table 1: Comparison of Synthetic Methodologies
| Method | Base | Solvent | Typical Yield | Key Side Reactions |
| Classical | NaH, NaNH₂ | Anhydrous THF/DMF | 30-50% | Dimerization, Elimination |
| Phase-Transfer | 50% aq. NaOH/KOH | Toluene / No Solvent | 70-85%[5] | Minimal |
Q3: I see multiple products in my crude reaction mixture. How can I troubleshoot the reaction pathway?
A complex product mixture indicates that multiple side reactions are occurring at competitive rates. A logical troubleshooting workflow is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the reaction? A: For classical methods using strong bases like NaH, the initial deprotonation is often carried out at 0 °C, followed by warming to room temperature or gentle heating (40-60 °C) after the addition of the dihaloalkane.[4] For phase-transfer catalysis, a constant temperature of 50-70 °C is often effective.[5][10] Temperature control is critical; higher temperatures can promote unwanted elimination and other side reactions.[2]
Q: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? A: Yes, 1,2-dichloroethane can be used and is more cost-effective. However, due to the lower reactivity of the C-Cl bond compared to the C-Br bond, more forcing conditions (higher temperatures or longer reaction times) may be required. This can sometimes lead to an increase in side products. 1,2-dibromoethane is generally the reagent of choice for higher reactivity and yield.
Q: What is the best method for purifying the final product? A: this compound is a high-boiling liquid.[5] The most common and effective purification method is vacuum distillation.[5] For removing minor impurities or baseline material, flash column chromatography on silica gel using a non-polar eluent system (e.g., ethyl acetate in hexanes) is also highly effective.[10]
Q: How does the reaction mechanism lead to the cyclopropane ring? A: The reaction is a tandem SN2 alkylation. First, the carbanion of phenylacetonitrile displaces one halide from the 1,2-dihaloethane to form an intermediate, 4-halo-2-phenylbutanenitrile. A second equivalent of base then deprotonates the same carbon, generating a new carbanion that undergoes an intramolecular SN2 reaction, displacing the second halide and closing the three-membered ring.[12]
Caption: Simplified two-step cyclopropanation mechanism.
Recommended Protocol: Phase-Transfer Catalysis Method
This protocol is recommended for its high yield, safety, and operational simplicity.
Materials:
-
Phenylacetonitrile (1.0 equiv)
-
1,2-Dibromoethane (2.0 equiv)
-
50% (w/w) aqueous Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) (0.03 equiv)
-
Diisopropyl ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenylacetonitrile, aqueous KOH solution, and tetrabutylammonium bromide.
-
Begin vigorous stirring to ensure adequate mixing of the two phases.
-
Slowly add the 1,2-dibromoethane dropwise. An exothermic reaction will occur. Control the addition rate to maintain the reaction temperature at approximately 50 °C.[5]
-
After the addition is complete, continue stirring at 50 °C for 1-2 hours, monitoring the reaction by TLC or GC until the starting material is consumed.[5]
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diisopropyl ether (or another suitable solvent like toluene or ethyl acetate).[5]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless to slightly yellow liquid.[5] A typical yield is 70-75%.[5]
References
- BenchChem. (n.d.). Troubleshooting low yields in fluorocyclopropane synthesis.
- Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis?.
- LookChem. (n.d.). Key Applications and Synthesis of this compound (CAS 935-44-4).
- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (2023). Benzoin condensation.
- ResearchGate. (n.d.). Condensation reaction of benzyl cyanide 1a with nitrobenzene 2a.
- Sauradip Chemical. (2024). Phase transfer catalyst in organic synthesis.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Wikipedia. (2023). Cyclopropanation.
- Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
- ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions.
- Sciforum. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Organic Chemistry Portal. (n.d.). Benzoin Condensation.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- YouTube. (2020). Benzoin Condensation.
- National Institutes of Health. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- National Institutes of Health. (n.d.). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis.
- University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases.
- National Institutes of Health. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling.
- National Institutes of Health. (n.d.). Phenylacetonitrile.
- ChemBK. (2024). 1-Phenyl-1-cyclopropanecarbonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [chemicalbook.com]
- 6. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. biomedres.us [biomedres.us]
- 10. guidechem.com [guidechem.com]
- 11. iajpr.com [iajpr.com]
- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Temperature for 1-Phenylcyclopropanecarbonitrile Formation
Welcome to the technical support center for the synthesis of 1-phenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on reaction temperature, to achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of this compound. The formation of this versatile building block, crucial for creating complex molecular architectures in pharmaceuticals and agrochemicals, is often achieved through the α-alkylation of phenylacetonitrile with 1,2-dibromoethane.[1][2] Temperature is a critical parameter in this reaction, and improper control can lead to a host of issues.
Issue 1: Low or No Product Yield
A common frustration in synthesis is a lower-than-expected yield.[3] Several factors related to reaction temperature can contribute to this problem.
Question: My reaction yield for this compound is significantly lower than reported in the literature. What are the likely temperature-related causes and how can I fix them?
Answer:
Low yield is a multifaceted issue where temperature plays a pivotal role. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Temperature: The cyclopropanation reaction has a specific optimal temperature range. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[2][4] For the phase-transfer catalyzed synthesis of this compound, an optimal temperature of 60°C has been reported to give good yields.[2]
-
Solution: Conduct a systematic temperature optimization study. Run small-scale reactions at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C) while keeping all other parameters constant. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the temperature at which the highest conversion to the desired product is achieved in a reasonable timeframe.
-
-
Inefficient Heat Transfer: In larger scale reactions, uneven heating can create localized hot spots, leading to side product formation, or cold spots, resulting in incomplete conversion.
-
Solution: Ensure efficient stirring and use a reliable heating mantle with a temperature controller. For larger flasks, consider using an overhead stirrer for more effective mixing.
-
-
Decomposition of Reactants or Products: High temperatures can lead to the degradation of starting materials, the phase-transfer catalyst, or the final product.
-
Solution: Once the optimal temperature is identified, avoid prolonged reaction times at that temperature. Quench the reaction as soon as monitoring indicates completion.
-
Issue 2: Formation of Significant Impurities
The presence of side products complicates purification and reduces the overall yield of the desired this compound.
Question: My crude product shows multiple spots on the TLC plate, and purification is difficult. How can I adjust the reaction temperature to minimize impurity formation?
Answer:
Impurity formation is often a direct consequence of non-optimized reaction conditions, particularly temperature.
-
Side Reactions at Elevated Temperatures: Higher temperatures can provide the activation energy for undesired reaction pathways. A common side reaction is the polymerization of phenylacetonitrile or the formation of other alkylated products.
-
Solution: As with low yield, a temperature optimization study is crucial. Lowering the reaction temperature may slow down the rate of side reactions more significantly than the desired cyclopropanation. A study on a similar cyclopropanation reaction showed that at 100°C, the yields were much lower compared to the optimal 60°C due to increased side reactions.[2]
-
-
Slow Addition of Reagents at Controlled Temperature: The initial stages of the reaction can be exothermic. Adding reagents too quickly can cause a spike in temperature, leading to the formation of byproducts.
-
Solution: Maintain the reaction mixture at the lower end of the optimal temperature range (or even cooler, e.g., 0-5°C) during the addition of the base or alkylating agent.[5] Add the reagent dropwise to control any exotherm. Once the addition is complete, the reaction can be slowly warmed to the optimized reaction temperature.
-
Below is a flowchart to guide your troubleshooting process for temperature-related issues.
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common method is a phase-transfer catalyzed α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane.[2] The reaction proceeds via the following steps:
-
Deprotonation: A strong base, such as sodium hydroxide, deprotonates the α-carbon of phenylacetonitrile, forming a carbanion.
-
Phase Transfer: A phase-transfer catalyst (PTC), such as tetra-n-butylammonium bromide (TBAB), transports the carbanion from the aqueous phase to the organic phase where the 1,2-dibromoethane is located.[6][7]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction.
-
Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular SN2 reaction to form the cyclopropane ring and expel the second bromide ion.
Caption: Phase-transfer catalysis mechanism.
Q2: Why is a phase-transfer catalyst necessary for this reaction?
A2: The reaction involves reactants that are soluble in different, immiscible phases. Phenylacetonitrile and 1,2-dibromoethane are soluble in an organic solvent, while the base (sodium hydroxide) is in an aqueous solution. The phase-transfer catalyst facilitates the transfer of the reactive species (the carbanion) across the phase boundary, allowing the reaction to proceed at a reasonable rate.[6][8] Without a PTC, the reaction would be extremely slow or not occur at all.[2]
Q3: What is the recommended temperature range for this reaction and why?
A3: For the synthesis using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst, a temperature of 60°C has been shown to provide a good yield (85%) in a reasonable time (4 hours).[2]
-
Below 60°C: The reaction rate may be too slow for practical purposes.
-
Above 60°C: The risk of side reactions and decomposition increases, potentially leading to a lower isolated yield and a more complex purification process.[2] It's important to note that the optimal temperature can vary depending on the specific substrates, catalyst, and solvent system used.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate alongside the starting material (phenylacetonitrile).
-
Eluent System: A common eluent system is a mixture of hexane and ethyl acetate. The exact ratio should be determined to give good separation between the starting material and the product. A 2% ethyl acetate in hexane solution has been used for column chromatography purification of the product.[9]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint, and a new spot corresponding to the product is prominent.
Q5: What is a general experimental protocol for optimizing the reaction temperature?
A5: Below is a step-by-step protocol for a small-scale temperature optimization study.
Experimental Protocol: Temperature Optimization
-
Setup: In a series of identical round-bottom flasks equipped with stir bars and reflux condensers, add 2-phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.0 eq), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.1 eq).[2] Add water and sodium hydroxide (2.0 eq).[2]
-
Temperature Control: Place each flask in a pre-heated oil bath set to a specific temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Reaction Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., every hour), take a small sample from each reaction, work it up (quench, extract), and analyze by TLC or GC to determine the extent of conversion.
-
Data Analysis: Record the conversion percentage at each time point for each temperature.
-
Optimization: Identify the temperature that gives the highest yield in the shortest amount of time with the fewest byproducts.
Data Summary Table for Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Observations |
| 40 | 6 | 35 | Slow reaction |
| 50 | 5 | 65 | Moderate reaction rate |
| 60 | 4 | 85 | Optimal, clean reaction [2] |
| 70 | 4 | 80 | Increased side products observed on TLC |
| 80 | 4 | 70 | Significant side product formation |
Note: The data in this table is illustrative and based on reported findings.[2] Actual results may vary.
By following this structured approach to troubleshooting and optimization, you can significantly improve the outcome of your this compound synthesis, leading to higher yields, improved purity, and more efficient use of your research time.
References
- Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.
- ResearchGate. (n.d.). Optimization of reaction parameters (temperature and time) a.
- ChemBK. (2024). 1-Phenyl-1-cyclopropanecarbonitrile.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Reddit. (2024). What are some common causes of low reaction yields?.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- OALib. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- National Institutes of Health. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield..
- White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Google Patents. (n.d.). WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
- ResearchGate. (2025). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- National Institutes of Health. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes.
- National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
- ResearchGate. (n.d.). Optimization of the reaction temperature for the reductive cyclization....
- Reddit. (2020). Synthesis - General tips for improving yield?.
- National Institutes of Health. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Tertiary Cyclopropyl Carbagermatranes: Synthesis and Cross-Coupling.
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. biomedres.us [biomedres.us]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Phase Transfer Catalyst Selection for 1-Phenylcyclopropanecarbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopropanecarbonitrile. It provides expert-driven insights, troubleshooting protocols, and frequently asked questions to navigate the critical selection of a phase transfer catalyst (PTC) for this specific C-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Phase Transfer Catalyst in the synthesis of this compound?
The synthesis of this compound involves the reaction of benzyl cyanide (phenylacetonitrile) with a dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong aqueous base like sodium hydroxide (NaOH).[1] The primary challenge is that the reactants are in two separate, immiscible phases:
-
Aqueous Phase: Contains the inorganic base (NaOH).
-
Organic Phase: Contains the benzyl cyanide and the dihaloethane.
The reaction cannot proceed efficiently because the base and the organic substrate cannot interact. A Phase Transfer Catalyst, typically a quaternary ammonium ('quat') or phosphonium salt, acts as a shuttle.[2][3] It transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. Once in the organic phase, the hydroxide deprotonates the benzyl cyanide at the alpha-carbon, generating a reactive carbanion. The PTC then stabilizes this carbanion, allowing it to react with the dihaloethane to form the cyclopropane ring.[4] Without the PTC, the reaction is impractically slow, often taking over 12 hours with minimal yield, whereas a PTC can drive the reaction to completion in 4-6 hours with high yields.[1]
Q2: What are the most common types of PTCs used for this reaction, and how do I make an initial selection?
The most common PTCs are quaternary ammonium salts.[5] For an initial selection, Tetrabutylammonium bromide (TBAB) is an excellent and cost-effective starting point. It is widely documented for this specific synthesis and has demonstrated high efficacy, achieving yields of up to 85%.[1][6]
Other common catalysts you might consider include:
-
Benzyltriethylammonium chloride (BTEAC or TEBA): A classic and effective catalyst.[4]
-
Methyltricaprylammonium chloride (Aliquat 336®): Highly lipophilic, which can be advantageous for certain organic solvents.[7]
-
Methyltributylammonium chloride (MTBAC): Often a superior choice for reactions where the transfer of the anion is the rate-limiting step.[8]
For initial screening, TBAB provides a reliable benchmark due to its balanced properties and proven performance.
Q3: How does the structure of the PTC affect its performance?
The structure of the quaternary ammonium salt is critical and directly impacts its efficiency. Two empirical parameters are useful for catalyst selection:
-
C# (Total Number of Carbons): This value indicates the catalyst's organophilicity (lipophilicity). A higher C# (typically 16-32) increases the catalyst's concentration in the organic phase. This is beneficial when the chemical reaction in the organic phase is the rate-determining step.[9]
-
q-value (Accessibility Parameter): Calculated by summing the reciprocals of the number of carbons in each of the four alkyl chains. This parameter is crucial when the mass transfer of the anion (like hydroxide) is the rate-limiting step ("T-Reaction").[9] The C-alkylation of benzyl cyanide (pKa ≈ 22) with a strong base is often transfer-rate limited.[8] For these reactions, catalysts with q-values between 1.5 and 2.0 are often optimal.[8][9]
For example, TBAB (C#=16, q=1.0) is effective, but a catalyst like Methyl tributyl ammonium (MTBAC) (C#=13, q=1.75) might offer faster reaction times at lower temperatures due to its superior ability to transfer the hydroxide anion.[8][9]
Troubleshooting Guide
Q4: My reaction is slow or the conversion is incomplete. What are the likely causes and solutions?
A slow or incomplete reaction is the most common issue. Follow this diagnostic workflow:
-
Check Agitation: The reaction occurs at the liquid-liquid interface.[4] Insufficient agitation reduces the interfacial surface area, severely limiting the reaction rate. Ensure your stirring is vigorous enough to create a fine emulsion. The reaction rate should be independent of the stirring speed at high agitation.[10]
-
Verify Base Concentration: A highly concentrated aqueous base (e.g., 50% w/w NaOH) is required.[1] This high concentration minimizes the hydration of the hydroxide ion, making it "freer" and easier for the PTC to extract into the organic phase.[11] A diluted base will significantly slow down the deprotonation step.
-
Evaluate Your PTC: If agitation and base concentration are optimal, the issue may be the catalyst itself.
-
Low Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol%.[1]
-
Sub-optimal Catalyst Choice: Your system may be transfer-rate limited. Consider switching from a symmetric catalyst like TBAB to an asymmetric, more "accessible" catalyst like Methyltributylammonium chloride (MTBAC) or Benzyltriethylammonium chloride (BTEAC).[8]
-
Q5: I am observing significant side products. How can the PTC choice mitigate this?
Side products in this reaction can arise from the dialkylation of benzyl cyanide or polymerization. The choice of PTC can influence selectivity.
-
Steric Hindrance: A bulkier PTC can sometimes improve selectivity for mono-alkylation by sterically shielding the carbanion intermediate.
-
Co-Catalyst Issues: If you are using an iodide co-catalyst (see Q7), be aware that excessive iodide can "poison" the catalyst by forming a very strong ion pair with the quat cation, preventing it from transporting the required hydroxide or carbanion.[9][12] Use iodide at a lower molar ratio than the primary PTC (e.g., 1 mol% KI with 4 mol% TBAB).[12]
Q6: My catalyst appears to be degrading, indicated by a drop in reaction rate over time. Why is this happening?
Catalyst degradation, known as Hofmann elimination, can occur under strongly basic conditions and elevated temperatures. The hydroxide ion can attack a β-hydrogen on the alkyl chains of the quaternary ammonium salt, leading to its decomposition.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. The cyclopropanation with benzyl cyanide and 1,2-dibromoethane proceeds well at 60 °C.[1] Avoid unnecessarily high temperatures.
-
Catalyst Stability: Quaternary ammonium salts lacking β-hydrogens (e.g., those with methyl or benzyl groups) are more stable. If degradation is suspected, switching from TBAB (with β-hydrogens) to a more stable catalyst like BTEAC could be a solution. Phosphonium-based PTCs are also known to tolerate higher temperatures.[5]
Q7: Should I use a co-catalyst like potassium iodide (KI)?
Using a catalytic amount of an iodide salt can be beneficial, particularly if you are using 1,2-dichloroethane instead of the more reactive 1,2-dibromoethane. The iodide can participate in a Finkelstein-type reaction, converting the dichloroethane in-situ to the more reactive iodo-chloro intermediate, which accelerates the alkylation step.[12] However, as noted in Q5, use it judiciously to prevent catalyst poisoning.
Experimental Protocols & Data
Benchmark Protocol for this compound Synthesis
This protocol is adapted from demonstrated laboratory procedures.[1]
Materials:
-
2-Phenylacetonitrile (Benzyl cyanide) (1.0 eq)
-
1,2-Dibromoethane (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add NaOH and water (to create a 50% w/w solution).
-
Add 2-phenylacetonitrile, 1,2-dibromoethane, and TBAB to the flask.
-
Heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LCMS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Data Presentation: Comparison of Phase Transfer Catalysts
The selection of a PTC has a direct and measurable impact on reaction outcomes. The table below summarizes results for the synthesis of this compound under standardized conditions.
| Entry | Phase Transfer Catalyst (PTC) | Reaction Time (h) | Yield (%) | Reference |
| 1 | None | 12 | Low | [1] |
| 2 | TBAB (Tetrabutylammonium bromide) | 4 | 85 | [1] |
| 3 | BTEAC (Benzyltriethylammonium chloride) | 6 | 70 | [1] |
| 4 | TDA-1 | 6 | 65 | [1] |
Reaction Conditions: 2-phenyl acetonitrile (1.0 eq), 1,2-dibromoethane (1.0 eq), NaOH (2.0 eq), PTC (0.1 eq), H₂O, 60 °C.[1]
Visualizations
PTC Mechanism in this compound Synthesis
Caption: The catalytic cycle of PTC in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. mdpi.com [mdpi.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
troubleshooting guide for the hydrolysis of 1-Phenylcyclopropanecarbonitrile
Welcome to the technical support guide for the hydrolysis of 1-phenylcyclopropanecarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The guidance herein is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of hydrolyzing this compound?
The hydrolysis of this compound is a chemical reaction that converts the nitrile functional group (-C≡N) into a carboxylic acid (-COOH). This transformation proceeds in two main stages: first, the nitrile is converted to a 1-phenylcyclopropanecarboxamide intermediate, which is then further hydrolyzed to the final 1-phenylcyclopropanecarboxylic acid product.[1][2][3] The reaction requires water and is catalyzed by either an acid or a base, typically with heating to overcome the high activation energy.[3][4]
Q2: What are the primary differences between acidic and basic hydrolysis for this substrate?
Both acidic and basic conditions can effect the hydrolysis, but they operate via different mechanisms and present distinct advantages and disadvantages.
-
Acidic Hydrolysis: The reaction is typically performed by heating the nitrile under reflux with an aqueous mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[5][6][7] This method generally drives the reaction to completion, yielding the free carboxylic acid directly.[1][3] However, the harsh acidic conditions and high temperatures pose a risk of side reactions, such as the opening of the strained cyclopropane ring.[8][9]
-
Basic Hydrolysis: This method involves heating the nitrile with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10] The strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[11] The initial product is the sodium or potassium salt of the carboxylic acid (a carboxylate).[1][3] A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.[3][12] Basic hydrolysis is often preferred as it minimizes the risk of acid-catalyzed side reactions like ring-opening. However, under milder conditions, the reaction may stall at the amide intermediate.[6]
Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: I've run the reaction for several hours, but TLC/LCMS analysis shows mostly unreacted this compound. What's going wrong?
A: The most common cause is that the reaction conditions are not sufficiently vigorous. Nitriles are relatively stable and their hydrolysis can be slow.[1][13]
Causality & Solution: The carbon-nitrogen triple bond is strong, and the carbon atom is only moderately electrophilic. To facilitate the reaction, you must either increase the electrophilicity of the carbon (acid catalysis) or use a stronger nucleophile (base catalysis), often in combination with elevated temperatures.
-
Insufficient Heating: Ensure the reaction mixture is maintained at a consistent reflux. For a reported procedure using a mixture of acetic acid, sulfuric acid, and water, the mixture was refluxed overnight at 110°C.[14]
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst is critical. Low concentrations will result in impractically slow reaction rates.
-
Short Reaction Time: Nitrile hydrolysis, particularly of sterically hindered nitriles, can require extended reaction times, sometimes up to 24-48 hours.[14]
Recommended Actions:
-
Verify Temperature: Use a thermometer to confirm that your reaction mixture is reaching the target reflux temperature (e.g., >100°C).
-
Increase Reagent Stoichiometry: If using catalytic amounts of acid or base, switch to using them as the solvent or in high concentration. For example, a 1:1:1 mixture of H₂O:Acetic Acid:Sulfuric Acid can be effective.[14]
-
Extend Reaction Time: Monitor the reaction periodically (e.g., every 4-6 hours) but be prepared for an overnight or 24-hour reflux.
| Parameter | Standard Conditions | More Forcing Conditions |
| Temperature | 80-90 °C | 110-130 °C (Reflux) |
| Acid Conc. | 3-6 M HCl or H₂SO₄ | Concentrated H₂SO₄/AcOH |
| Base Conc. | 10-20% aq. NaOH | 50% aq. NaOH[14] |
| Time | 4-8 hours | 12-48 hours[14] |
Problem 2: The Reaction Stalls at the Amide Intermediate
Q: My reaction seems to work, but the main product is 1-phenylcyclopropanecarboxamide, not the carboxylic acid. How can I push the reaction to completion?
A: This is a classic case of incomplete hydrolysis. The conversion of the amide to the carboxylic acid is the second, and often slower, step of the overall reaction.[13] This issue is more common under basic conditions.[6][10]
Causality & Solution: Hydrolyzing an amide also requires harsh conditions. If the temperature or reaction time is insufficient, the reaction can stall after the first stage.[13] While acidic hydrolysis of amides is generally favorable because the final protonation of the liberated ammonia (as NH₄⁺) drives the reaction forward, basic hydrolysis can be more sluggish.[6]
Recommended Actions:
-
For Basic Hydrolysis: If you have already isolated the amide, you can resubject it to the reaction conditions. Increase the temperature and/or reaction time. Using a co-solvent like ethylene glycol can help achieve higher temperatures.
-
Switch to Acidic Conditions: Acid-catalyzed hydrolysis is typically more effective at converting the amide intermediate all the way to the carboxylic acid.[6][15] Consider taking your isolated amide and refluxing it in aqueous HCl or H₂SO₄.
Caption: Decision workflow for incomplete hydrolysis.
Problem 3: Suspected Ring-Opening of the Cyclopropane Ring
Q: I'm concerned about the stability of the cyclopropane ring under my harsh acidic conditions. How can I detect and prevent this side reaction?
A: This is a valid concern. Cyclopropane rings are strained and can undergo ring-opening reactions, particularly when activated by adjacent functional groups and catalyzed by strong acids.[8][16][17]
Causality & Solution: The mechanism would likely involve protonation of the cyclopropane ring's C-C bond, facilitated by the phenyl group which can stabilize a resulting carbocationic intermediate.[8] This leads to the formation of linear or rearranged byproducts instead of the desired product.
Detection:
-
NMR Spectroscopy: The characteristic cyclopropyl proton signals (typically in the high-field region of the ¹H NMR spectrum, ~0.5-1.5 ppm) would be absent in the ring-opened product.
-
Mass Spectrometry: Look for masses corresponding to isomers of the desired product or fragments indicating a linear carbon chain.
Prevention:
-
Use Basic Hydrolysis: The most effective way to prevent acid-catalyzed ring opening is to avoid acid altogether. Perform the hydrolysis under basic conditions (e.g., refluxing aqueous NaOH), which do not promote this side reaction.
-
Milder Acidic Conditions: If acidic conditions are required, use the mildest conditions possible that still afford a reasonable reaction rate. This could involve using a less concentrated acid or running the reaction at a lower temperature for a longer time.
Caption: Competing pathways under strong acid conditions.
Problem 4: Difficulty in Product Isolation and Purification
Q: My reaction appears to be complete, but I'm struggling to isolate a pure product. How should I structure my workup and purification?
A: A standard acid-base extraction is the most effective method for purifying carboxylic acids. This technique leverages the acidic nature of the product to separate it from neutral or basic impurities.[14]
Causality & Solution: The product, 1-phenylcyclopropanecarboxylic acid, is acidic, while the starting material (nitrile) and the amide intermediate are neutral. By adjusting the pH of the aqueous phase during workup, you can selectively move your desired product between the organic and aqueous layers.
Step-by-Step Purification Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basify and Extract: Add a base (e.g., 1-2 M NaOH solution) to the separatory funnel until the aqueous layer is basic (pH > 10). The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer. Unreacted nitrile and the amide intermediate will remain in the organic layer.
-
Separate Layers: Separate the two layers. Discard the organic layer (which contains the neutral impurities).
-
Acidify and Precipitate: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH < 2). The 1-phenylcyclopropanecarboxylic acid will become protonated and precipitate out of the solution as a solid.[4][14]
-
Isolate and Dry: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it thoroughly.[4]
-
Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., water, or a mixture like toluene/petroleum ether).
Caption: Workflow for acid-base extraction purification.
Problem 5: Loss of Product due to Decarboxylation
Q: I suspect I am losing my product during workup or purification, possibly due to decarboxylation. Is this likely and how can I avoid it?
A: While not extremely facile for this specific molecule, decarboxylation (loss of CO₂) is a potential side reaction for carboxylic acids under harsh thermal stress. [18][19] The 1-phenylcyclopropane moiety can stabilize a positive charge at the 1-position, which could facilitate decarboxylation under certain conditions.
Causality & Solution: Decarboxylation is typically induced by high heat. If you are attempting to purify the final carboxylic acid product by distillation, especially at atmospheric pressure, you may be inducing thermal decomposition. The literature on the decarboxylation of similar acids shows that it often requires heating with a catalyst or to high temperatures.[18][20]
Recommended Actions:
-
Avoid Distillation: Do not purify the final acid product by distillation. The melting point of 1-phenylcyclopropanecarboxylic acid is 85-87 °C, making it a solid at room temperature and amenable to other purification methods.[21]
-
Use Crystallization: After isolation via acid-base extraction, purify the solid product by recrystallization. This is a much milder method that avoids high temperatures.
-
Moderate Reaction Temperature: While the hydrolysis requires heat, avoid excessive or prolonged heating beyond what is necessary for complete conversion of the nitrile.
References
- Hydrolysis of nitriles. (n.d.). Chemguide.
- Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
- Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.
- Converting Nitriles to Amides. (n.d.). Chemistry Steps.
- Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). ACS Publications.
- Prepn. of i-phenyl cyclopentane carboxylic acid... (1979). Google Patents.
- 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
- The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Basic hydrolysis of nitriles. (n.d.). Química Orgánica.
- Acid Induced Hydrolysis of Nitriles. (n.d.). AK Lectures.
- The Decarboxylation of 1-Phenylcycloparaffin-l-carboxylic Acids. (n.d.). ElectronicsAndBooks.com.
- Hydrolysis : Simple & Harder Problems. (2024). YouTube.
- Chemistry of Nitriles. (2025). Chemistry LibreTexts.
- Nitrilation of carboxylic acids by PIII/PV-catalysis. (2025). National Institutes of Health.
- Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Carboxylic acids and Nitriles. (n.d.). Philadelphia University.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Mechanism of the decarboxylative rearrangement... (n.d.). Arkat USA.
- Hydrolysis product troubleshooting. (2024). Reddit.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- cyclopropanecarboxylic acid. (n.d.). Organic Syntheses.
- Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College.
- 1-Phenylcyclopropanecarboxylic acid. (n.d.). PubChem, National Institutes of Health.
- Decarboxylation. (n.d.). Organic Chemistry Portal.
- Hydrolysis of this compound. (n.d.). No specific source.
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analytical methods for detecting impurities in 1-Phenylcyclopropanecarbonitrile
Answering the urgent need for robust analytical strategies in pharmaceutical development, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for detecting and controlling impurities in 1-Phenylcyclopropanecarbonitrile. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product.[1][2]
This guide, structured in a practical question-and-answer format, moves beyond simple procedural lists. It delves into the causality behind methodological choices, integrates regulatory expectations, and offers field-proven troubleshooting advice, reflecting the expertise of a Senior Application Scientist.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the potential impurities in this compound and where do they originate?
A1: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in this compound can be categorized based on their origin within the synthetic process. The common synthesis involves the α-alkylation of phenylacetonitrile with 1,2-dibromoethane using a base and a phase-transfer catalyst.[3]
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Compounds | Likely Origin |
| Starting Materials | Phenylacetonitrile, 1,2-dibromoethane | Incomplete reaction or inefficient purification. |
| Intermediates/By-products | 1-Phenylcyclopropanecarboxamide | Hydrolysis of the nitrile group, especially if the reaction is run for extended periods or during workup.[3] |
| Benzyl Cyanide | A known impurity that can be carried over from the production of related precursors. | |
| Reagents & Catalysts | Tetrabutylammonium bromide (TBAB) | Residual phase-transfer catalyst used in the synthesis.[3] |
| Inorganic Salts (e.g., KBr, NaBr) | By-products from the reaction of the base (KOH/NaOH) with 1,2-dibromoethane. | |
| Residual Solvents | Diisopropyl ether, Toluene, Heptane | Solvents used during reaction, extraction, and purification steps.[4] |
| Degradation Products | Various | Can form under stress conditions like heat, light, or extreme pH during manufacturing or storage.[5][6] |
Q2: What is the primary analytical technique for routine purity analysis and impurity detection?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard and the most widely used technique for the analysis of organic impurities in pharmaceutical substances like this compound.[2][7][8]
Why HPLC is the preferred method:
-
Specificity: It provides excellent separation of the main compound from its closely related structural impurities.[9]
-
Sensitivity: Modern HPLC systems, especially when equipped with a Photodiode Array (PDA) or UV detector, can detect impurities at very low levels (often below 0.05%), which is critical for meeting regulatory requirements.[7]
-
Quantification: HPLC allows for precise and accurate quantification of identified impurities.
-
Versatility: The method is suitable for non-volatile and thermally unstable compounds, which is a limitation of Gas Chromatography (GC).
A reversed-phase HPLC method is typically the first choice, as this compound is a relatively non-polar molecule.
Q3: I need to develop a stability-indicating HPLC method. Can you provide a starting protocol and key considerations?
A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the concentration of the API over time.[9] It must be able to separate the drug substance from its degradation products and process-related impurities.
Here is a detailed starting protocol for developing a reversed-phase HPLC method.
Experimental Protocol: RP-HPLC Method Development
1. Sample Preparation:
- Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v).
- Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution.
2. Chromatographic Conditions (Starting Point):
- The parameters below serve as a robust starting point. Optimization will be necessary.
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a good starting point for non-polar analytes. Varying the stationary phase (e.g., C8, Phenyl) can alter selectivity if co-elution occurs. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic/neutral compounds and is UV transparent. The pH can be adjusted to optimize the retention of ionizable impurities. |
| Mobile Phase B | Acetonitrile | A common organic modifier. Methanol can be used as an alternative to change selectivity. |
| Elution Mode | Gradient | A gradient is essential to elute impurities with a wide range of polarities and to clean the column effectively after each injection. |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | This is a generic gradient. Adjust the slope and initial/final concentrations based on the observed chromatogram to improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to manage run time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted to meet sensitivity requirements. |
| Detector | PDA/UV at 215 nm | Phenyl groups have strong absorbance in the low UV range. A PDA detector is highly recommended to check for peak purity and identify the optimal wavelength for all components.[7] |
3. Method Validation:
- Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity (through forced degradation studies), linearity, accuracy, precision, and robustness.
Q4: I see an unknown peak in my HPLC chromatogram. What is the workflow to identify it?
A4: Identifying an unknown impurity is a critical activity in drug development, especially if it exceeds the identification threshold set by regulatory bodies.[5][10] The general workflow involves gathering structural information using hyphenated techniques.
Caption: Workflow for Unknown Impurity Identification.
The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9] It provides the molecular weight of the impurity, which is a critical piece of information for deducing its molecular formula and potential structure. For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Q5: How can I detect and quantify residual solvents?
A5: Residual solvents are process-related impurities that must be controlled according to ICH Q3C guidelines.[10][11] The standard and most effective technique for analyzing volatile residual solvents is Static Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[2][8][12]
Why HS-GC is the right choice:
-
Separation of Volatiles: GC is ideal for separating compounds that can be vaporized without decomposition.[9][12]
-
Matrix Elimination: In the headspace technique, the sample is heated in a sealed vial, and only the volatile components in the gas phase are injected into the GC. This prevents non-volatile matrix components from contaminating the GC system.
-
High Sensitivity: The FID detector is highly sensitive to organic compounds, allowing for quantification at the parts-per-million (ppm) level required by regulatory guidelines.
Experimental Protocol: Static Headspace GC
1. Sample Preparation:
- Accurately weigh about 100 mg of this compound into a 20 mL headspace vial.
- Add 5.0 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide - DMSO) that will dissolve the sample but not interfere with the analysis.
- Seal the vial immediately.
2. Chromatographic Conditions:
Table 3: Recommended HS-GC Parameters
| Parameter | Recommended Condition | Rationale |
| Headspace Oven Temp. | 80 - 100 °C | To ensure sufficient partitioning of solvents into the headspace. |
| Loop/Transfer Line Temp. | 110 - 130 °C | To prevent condensation of analytes. |
| Vial Equilibration Time | 15 - 30 min | To allow the sample to reach thermal equilibrium. |
| GC Column | G43 (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm | This is a standard column for residual solvent analysis, providing good separation for a wide range of solvents. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 200 °C | To ensure rapid vaporization of the injected sample. |
| Oven Program | 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min) | A typical temperature program to separate solvents with different boiling points. |
| Detector | FID at 250 °C | Provides excellent sensitivity for hydrocarbons. |
Q6: What are the regulatory requirements for controlling these impurities?
A6: The primary regulatory framework is provided by the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline for Impurities in New Drug Substances .[13] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the final drug.
Table 4: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guideline[10][13] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[10]
-
Identification Threshold: The level above which an impurity's structure must be determined.[10][13]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[10][13]
The following decision tree illustrates the general process for managing impurities based on these thresholds.
Caption: ICH Q3A Decision Tree for Impurity Management.
Troubleshooting Common Issues
Q7: My HPLC peak shapes are poor (e.g., tailing, fronting). What should I do?
A7: Poor peak shape is a common issue that can affect resolution and integration accuracy.
-
Tailing Peaks: Often caused by secondary interactions between the analyte and the column's stationary phase. Try adjusting the mobile phase pH to ensure the analyte is in a single, non-ionized form. Adding a small amount of a competing agent (like triethylamine for basic compounds) can also help. Ensure the column is not degraded.
-
Fronting Peaks: This is typically a sign of column overload. Reduce the sample concentration or injection volume. It can also be caused by a partially blocked column frit; try reversing and flushing the column (if permitted by the manufacturer).
-
Split Peaks: This can indicate a partially clogged inlet frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Q8: I'm not getting good separation between the main peak and a critical impurity. How can I improve resolution?
A8: Improving resolution is a core task in method development.
-
Adjust Organic Content: For reversed-phase HPLC, decreasing the percentage of the organic solvent (Mobile Phase B) will increase retention time and may improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Modify Mobile Phase pH: If any of the compounds are ionizable, changing the pH can drastically alter their retention and improve resolution.
-
Try a Different Stationary Phase: If the above steps fail, the interaction with the stationary phase is likely not selective enough. Switch to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different separation mechanisms.[14]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- International Journal of Pharmaceutical Investigation. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Recent Advances in Analytical Chemistry. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Taylor & Francis Online. (n.d.). Identification of Pharmaceutical Impurities.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Scribd. (n.d.). Impurity Profiling-1.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institutes of Health. (n.d.). This compound | C10H9N | CID 70288 - PubChem.
- Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- CAS Common Chemistry. (n.d.). This compound.
- Wiley Online Library. (2025, August 8). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
- ChemRxiv. (n.d.). Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox.
- Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- Semantic Scholar. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices.
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strategies to improve the regioselectivity of reactions with 1-Phenylcyclopropanecarbonitrile
A Guide to Mastering Regioselectivity in Synthetic Reactions
Welcome to the technical support center for researchers working with 1-phenylcyclopropanecarbonitrile. As a versatile three-carbon building block, this molecule offers unique synthetic possibilities, but its strained ring and dual-functionality (phenyl donor, nitrile acceptor) can present significant challenges in controlling reaction regioselectivity. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, our fellow scientists, with the expert insights and actionable protocols needed to navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Question 1: What are the fundamental factors governing the reactivity of this compound?
Answer: The reactivity of this compound is dominated by the electronic interplay between the phenyl group, the nitrile group, and the inherent strain of the cyclopropane ring. This creates a polarized system often referred to as a donor-acceptor (D-A) cyclopropane.
-
The Acceptor (Nitrile Group): The strongly electron-withdrawing cyano group (-CN) polarizes the C1-C2 and C1-C3 bonds, rendering the C1 carbon electrophilic, particularly upon activation.
-
The Donor (Phenyl Group): The phenyl group (-Ph) can act as an electron donor, stabilizing positive charge development at the benzylic C1 position.
-
Ring Strain: The significant strain energy of the cyclopropane ring (approx. 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.
Cleavage can occur at the distal C2-C3 bond or, more commonly, at one of the C1-C2/C3 bonds. The specific bond that breaks is highly dependent on the reaction mechanism (e.g., ionic, radical, or organometallic) and the conditions employed.[1][2][3]
Caption: Key reactive bonds and common transformation pathways for this compound.
Troubleshooting Guide: Ring-Opening Reactions
Scenario 1: "My Lewis acid-catalyzed reaction with a nucleophile is giving me a mixture of regioisomers. How can I improve selectivity for attack at the C1 position?"
This is a common issue stemming from insufficient activation of the cyclopropane or competing reaction pathways. The goal is to promote a clean, Sₙ1-like ring-opening that generates a stabilized benzylic carbocation at C1, which is then trapped by the nucleophile.
Causality Analysis: Poor regioselectivity often implies that the ring-opening is not proceeding cleanly through the desired cationic intermediate. This can be due to:
-
Weak Lewis Acid: The Lewis acid (LA) may not be sufficiently oxophilic or potent enough to strongly coordinate to the nitrile nitrogen, failing to induce the desired electronic polarization for C1-C2/C3 bond cleavage.[4][5]
-
Solvent Interference: Protic or highly coordinating solvents can compete with the nitrile for the Lewis acid, reducing its effectiveness. Non-coordinating solvents are typically preferred.[6]
-
Premature Nucleophilic Attack: A highly reactive nucleophile might attack the Lewis acid or engage in an alternative, less selective pathway before the desired ring-opening can occur.
Strategic Solutions:
| Strategy | Rationale | Recommended Starting Conditions |
| 1. Select a Stronger Lewis Acid | Hard, oxophilic Lewis acids like Yb(OTf)₃, Sc(OTf)₃, or BF₃·OEt₂ are highly effective at coordinating to the hard nitrogen atom of the nitrile. This enhances the electron-withdrawing capacity of the -CN group, significantly weakening the adjacent C1-C2/C3 bonds and favoring the formation of a C1-centered carbocation.[4] | Catalyst: Yb(OTf)₃ (5-10 mol%) Solvent: Dioxane or Dichloromethane (DCM) Temperature: 0 °C to room temperature |
| 2. Optimize Solvent Choice | The choice of solvent can dramatically influence the stability of intermediates. A non-coordinating, moderately polar solvent like DCM stabilizes the developing carbocation without interfering with the catalyst. In contrast, highly polar solvents like acetonitrile may coordinate to the LA, while nonpolar solvents like hexane may not sufficiently solvate the ionic intermediates.[6][7] | Primary: Dichloromethane (DCM), 1,2-Dichloroethane (DCE) Secondary: Toluene, Dioxane Avoid: Acetonitrile, THF, Protic Solvents |
| 3. Control Reaction Temperature | Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy. By reducing thermal energy, you disfavor higher-energy, non-selective pathways. | Start the reaction at -78 °C or 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to determine the optimal temperature for product formation versus side-product generation. |
Experimental Protocol: Yb(OTf)₃-Catalyzed Nucleophilic Ring-Opening
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add the nucleophile (e.g., an amine or thiol, 1.2 equiv).
-
In a separate vial, weigh ytterbium triflate (Yb(OTf)₃, 0.1 equiv) and add it to the reaction mixture in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x), combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Transition Metal-Catalyzed Reactions
Scenario 2: "I'm attempting a palladium-catalyzed C-C bond activation/cycloaddition, but I'm getting a mixture of products resulting from C1-C2 and C2-C3 bond cleavage. How can I direct the catalyst to a specific bond?"
Controlling regioselectivity in transition metal-catalyzed reactions is a sophisticated challenge that hinges on fine-tuning the electronic and steric properties of the catalytic system.[8][9][10] The outcome is often determined by the relative stability of different metallacyclic intermediates.
Causality Analysis: The lack of selectivity arises from the catalyst's ability to undergo oxidative addition into multiple C-C bonds within the cyclopropane ring at comparable rates.
-
Ligand Effects: The default ligand (e.g., triphenylphosphine) may not provide sufficient steric or electronic bias to favor one pathway over another. The ligand sphere dictates how the metal center approaches and activates the substrate.[11]
-
Metal Precursor: The choice of the metal and its oxidation state (e.g., Pd(0) vs. Pd(II)) can fundamentally alter the mechanism and, consequently, the regioselectivity.[9]
-
Substrate Electronics: Substituents on the phenyl ring can subtly alter the electron density of the cyclopropane, influencing the site of metal insertion.
Strategic Solutions:
Caption: A decision-making workflow for optimizing regioselectivity in metal-catalyzed reactions.
Experimental Protocol: Ligand Screening for Regioselective Cycloaddition
-
Array Setup: Prepare an array of reaction vials in a glovebox. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (10 mol%). Screen a diverse set including:
-
Monodentate: PPh₃ (baseline), P(OPh)₃ (electron-poor), PCy₃ (electron-rich, bulky).
-
Bidentate: dppe, dppf, Xantphos (varying bite angles).
-
-
Reagent Addition: In each vial, add this compound (1.0 equiv) and the coupling partner (1.5 equiv).
-
Solvent and Temperature: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vials. Place the array in a heating block set to the desired temperature (e.g., 80-110 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, take an aliquot from each, and analyze by ¹H NMR or GC-MS to determine the ratio of regioisomers. This systematic approach allows for the rapid identification of a ligand that favors the desired regiochemical outcome.
By methodically applying these principles and protocols, researchers can overcome the inherent challenges of working with this compound and strategically direct its reactivity to achieve high levels of regioselectivity.
References
- An endo‐Directing‐Group Strategy Unlocks Enantioselective (3+1+2) Carbonylative Cycloadditions of Aminocyclopropanes. PMC, NIH. [Link]
- Stereoselective Cyclopropanation Reactions.
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
- Regioselectivity: Electrophilic Addition and Bromohydrin Form
- Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. Journal of the American Chemical Society. [Link]
- Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews. [Link]
- Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. web.
- Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acyl
- Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins.
- Metal-catalysed C-C bond formation
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry Europe. [Link]
- Reversal of Regioselectivity in Reactions of Donor-Acceptor Cyclopropanes with Eelectrophilic Olefins. ChemRxiv. [Link]
- Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed. [Link]
- A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Semantic Scholar. [Link]
- Transition-Metal-Catalyzed and -Mediated Reactions.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]
- A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. Bentham Open. [Link]
Sources
- 1. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of regioselectivity in reactions of donor–acceptor cyclopropanes with electrophilic olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters [benthamopenarchives.com]
- 8. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
challenges in the scale-up of 1-Phenylcyclopropanecarbonitrile production
Welcome to the technical support center for the synthesis and scale-up of 1-Phenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.
I. Introduction to the Synthesis
This compound is a valuable chemical intermediate, notable for its strained cyclopropane ring and reactive nitrile group, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most common and industrially viable synthesis route involves the α-alkylation of phenylacetonitrile (also known as benzyl cyanide) with 1,2-dibromoethane. This reaction is typically performed under basic conditions, often utilizing phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[2][3]
While the reaction appears straightforward on paper, scaling it up from the lab bench to pilot or production scale introduces a host of challenges. These can range from decreased yields and inconsistent product quality to safety concerns and purification difficulties.[4][5] This guide will address these issues systematically.
II. Troubleshooting Guide: From Low Yields to Impure Product
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the scale-up of this compound synthesis.
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a frequent challenge. The root causes are often multifactorial, stemming from issues with mass and heat transfer, reagent quality, and the amplification of minor side reactions.[5][6] Let's break down the potential culprits.
Potential Cause A: Inefficient Mixing & Mass Transfer
In the lab, a magnetic stir bar in a round-bottom flask provides excellent mixing. On a larger scale, achieving homogenous mixing in a large reactor is more complex.[5] In this phase-transfer catalyzed reaction, vigorous mixing is crucial to maximize the interfacial surface area between the aqueous and organic phases, which is where the catalyst facilitates the reaction.[7]
-
Troubleshooting Steps:
-
Review Agitation System: Ensure your reactor's agitator (impeller type, speed, and position) is appropriate for creating a fine emulsion between the two phases. A surface-level vortex is not indicative of good subsurface mixing.
-
Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or GC to track the consumption of starting materials.[2] If the reaction stalls, it's a strong indicator of mass transfer limitations.
-
Phase Transfer Catalyst (PTC) Optimization: The choice and concentration of your PTC are critical. If mixing is suboptimal, a more lipophilic catalyst might be necessary to ensure it resides primarily in the organic phase where the reaction occurs.[8][9]
-
Potential Cause B: Poor Temperature Control & Thermal Gradients
Alkylation reactions are exothermic. What might be a manageable temperature rise in a 1L flask can become a significant issue in a 100L reactor, leading to localized "hot spots."[5] Elevated temperatures can accelerate side reactions, leading to lower yields and more impurities.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the 1,2-dibromoethane and the concentrated base solution slowly and sub-surface to allow the reactor's cooling system to dissipate the heat generated.
-
Monitor Internal Temperature: Rely on the internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction mixture's temperature.
-
Consider Reaction Kinetics: A reaction that is complete in 2 hours at 60°C in the lab might need to be run at a lower temperature for a longer period on a larger scale to ensure better control.
-
Potential Cause C: Side Reactions Dominating
Minor side reactions at the lab scale can become major pathways at the production scale, significantly impacting your yield.
-
Key Side Reactions:
-
Elimination of 1,2-dibromoethane: Under strongly basic conditions, 1,2-dibromoethane can undergo elimination to form vinyl bromide and ethylene gas.[10][11] This is more likely at higher temperatures.
-
Dimerization of Phenylacetonitrile: The carbanion of phenylacetonitrile can react with another molecule of phenylacetonitrile, leading to dimer formation.[12]
-
Hydrolysis of the Nitrile: While less common under these conditions, prolonged exposure to strong base at high temperatures could lead to some hydrolysis of the product to the corresponding amide or carboxylic acid.[13]
-
-
Troubleshooting Steps:
-
Maintain strict temperature control to minimize the rate of elimination reactions.
-
Ensure a slight excess of 1,2-dibromoethane is used to favor the desired alkylation over the dimerization of the starting material.
-
Minimize reaction time once the starting material is consumed to reduce the likelihood of product degradation.
-
Question 2: My final product is contaminated with impurities that are difficult to remove. What are they and what is the best purification strategy at scale?
Answer: On a large scale, relying solely on column chromatography for purification is often impractical and expensive.[14][15] Understanding the impurity profile is the first step to developing a robust, scalable purification strategy.
Common Impurities:
-
Unreacted Phenylacetonitrile: Due to incomplete conversion.
-
Phenylacetonitrile Dimer: As discussed above.
-
Benzyl Isocyanide: A common impurity in benzyl cyanide (phenylacetonitrile) that can be carried through the process.[4]
Scalable Purification Strategies:
-
Vacuum Distillation: This is often the most effective method for purifying liquid products on a large scale.[5][15] this compound is a liquid, making it a good candidate for this technique.
-
Protocol:
-
After the aqueous workup, thoroughly dry the organic phase.
-
Perform a fractional vacuum distillation.
-
Collect fractions based on boiling point and analyze their purity by GC or HPLC.
-
-
Troubleshooting:
-
Thermal Decomposition: If the product is sensitive to high temperatures, a high vacuum is necessary to lower the boiling point.
-
Foaming: Ensure slow and steady heating to prevent bumping and foaming.
-
-
-
Crystallization (for solid derivatives): While this compound itself is a liquid, it is often a precursor to solid derivatives like 1-phenylcyclopropanecarboxylic acid.[16] If your downstream product is a solid, a reactive crystallization or a crystallization of the crude intermediate can be an excellent purification strategy.[3][17]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, try using a different solvent system or cooling at a slower rate.
-
Poor Purity: If the crystals are still impure, a second recrystallization may be necessary.
-
-
| Purification Method | Scale | Throughput | Key Considerations |
| Flash Chromatography | Lab (mg to g) | Low | High solvent consumption; not cost-effective for large quantities. |
| Vacuum Distillation | Pilot to Production (kg) | High | Requires thermally stable compounds with different boiling points.[18] |
| Crystallization | Pilot to Production (kg) | Medium | Only applicable to solid compounds; highly effective for achieving high purity.[5] |
III. Process Safety and Control
Question 3: Is there a risk of a thermal runaway reaction, and how can I mitigate it?
Answer: Yes, any large-scale exothermic reaction carried out with strong bases carries an inherent risk of thermal runaway if not properly controlled.[19] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.
Mitigation Strategies:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Robust Cooling System: Ensure your reactor has a cooling system capable of handling the heat load of the reaction.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of reagents is one of the most effective ways to manage heat evolution.
-
Emergency Quench Protocol: Have a pre-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a quenching agent to stop the reaction.
Question 4: How do I choose the right Phase Transfer Catalyst (PTC) and handle it in the process?
Answer: The choice of PTC can significantly impact reaction rate, yield, and ease of workup.[20][21][22]
PTC Selection:
-
Tetrabutylammonium Bromide (TBAB): A common and effective PTC. However, it has some solubility in water, which can lead to its loss in the aqueous phase during workup.[9]
-
Aliquat® 336 (Tricaprylylmethylammonium chloride): This PTC is more lipophilic and will partition almost exclusively into the organic phase. This makes it easier to separate from the aqueous waste stream and potentially recycle with the solvent.[8][9]
Handling and Removal:
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings do not always lead to faster reactions and can complicate purification.
-
Removal: If using a lipophilic catalyst like Aliquat® 336, it will remain in the organic phase after workup. It can often be removed during vacuum distillation as a high-boiling residue.
IV. Analytical Methods for Process Monitoring
A robust and reliable analytical method is essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.[23]
Recommended Method: Reverse-Phase HPLC
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is well-suited for this purpose.[2][24]
Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[24] or Formic Acid (for MS compatibility) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[24] or Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[18] |
| Column Temperature | 30 °C |
This method should be able to separate the starting material (phenylacetonitrile) from the product (this compound) and key impurities.
V. Diagrams and Workflows
Diagram 1: Synthesis Pathway and Key Side Reactions
Caption: The main synthesis route and common side reactions.
Diagram 2: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common production issues.
VI. Frequently Asked Questions (FAQs)
Q1: What is the role of the Phase Transfer Catalyst (PTC)? A: The PTC, typically a quaternary ammonium salt, acts as a shuttle.[22] It pairs with the hydroxide or cyanide anion from the aqueous phase, forming a lipophilic ion pair that can travel into the organic phase and react with the phenylacetonitrile.[7]
Q2: Can I use a different solvent system? A: While water is common for the basic solution, solvents like toluene or xylene can be used for the organic phase. Using a solvent that can be azeotropically dried beforehand is advantageous. Avoid protic solvents like ethanol in the organic phase as they can interfere with the base.
Q3: What are the main safety hazards I should be aware of? A: this compound is harmful if swallowed, inhaled, or in contact with skin.[11] The starting material, phenylacetonitrile (benzyl cyanide), is toxic.[16][25] The reaction uses a strong base (corrosive) and can be exothermic. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25]
Q4: How pure do my starting materials need to be? A: The purity of your starting materials is critical, especially on a large scale.[1] Impurities in phenylacetonitrile, such as benzyl isocyanide, can lead to difficult-to-remove byproducts.[4] The quality of the 1,2-dibromoethane and the base should also be high to ensure consistent reactivity.
VII. References
-
Gauth. The reaction conditions used for converting 1,2-dibromo ethane to ethylene are :KOH, Alcoh. Available from: [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
HPLC Method Description for In-process Control of Intermediates. (2024). PHT Analytics.
-
Elimination Reactions. Available from: [Link]
-
American Chemical Society. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Available from: [Link]
-
Wikipedia. Benzyl cyanide. Available from: [Link]
-
CK-12 Foundation. Elimination Reaction - Haloalkanes. Available from: [Link]
-
Department of Chemistry, University of Rochester. Purification. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields? r/Chempros. (2024). Available from: [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. (2005). Available from: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. (2020). Available from: [Link]
-
Sun-Up. 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). Available from: [Link]
-
Coles, S. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Cryst. E. (2017). Available from: [Link]
-
Ataman Kimya. BENZYL CYANIDE. Available from: [Link]
-
Wikipedia. Elimination reaction. Available from: [Link]
-
Royal Society of Chemistry. A new generation of chiral phase-transfer catalysts. Org. Biomol. Chem. (2015). Available from: [Link]
-
Overview of 1,2 Elimination Reactions. (2014). YouTube. Available from: [Link]
-
Organic Syntheses. Benzyl Cyanide. Available from: [Link]
-
PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]
-
Reddit. Synthesis - General tips for improving yield? r/chemistry. (2020). Available from: [Link]
-
Sciencemadness.org. Mechanism of benzyl cyanide synthesis? (2011). Available from: [Link]
-
PTC Organics, Inc. Choosing a Phase-Transfer Catalyst Based on Phase Location. Available from: [Link]
-
Amrutkar, R. D. et al. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. (2018).
-
Del Fiandra, C. et al. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chem Commun (Camb). (2012). Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]
-
GEA. The evolution of purification. Available from: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
-
Wang, Z. et al. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin J Anal Pharm Chem. (2015).
-
Organic Syntheses. 2,3-diphenylsuccinonitrile. Available from: [Link]
-
ResearchGate. Controlled experiments for the alkylation of benzyl cyanide. Available from: [Link]
-
Fekete, S. et al. Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules. (2021). Available from: [Link]
-
Wang, Y. et al. Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. (2023). Available from: [Link]
-
Google Patents. High purification of phthalic anhydride by multi-stage reduced pressure distillation. Available from:
-
Ivanova, D. et al. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. (2022). Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The evolution of purification [gea.com]
- 6. reddit.com [reddit.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Solved: The reaction conditions used for converting 1,2-dibromo ethane to ethylene are :KOH, Alcoh [Chemistry] [gauthmath.com]
- 11. home.iitk.ac.in [home.iitk.ac.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 19. "Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811" by Bo-Wen Hou, Long He et al. [jelectrochem.xmu.edu.cn]
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- 23. Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Runaway in Exothermic Reactions of 1-Phenylcyclopropanecarbonitrile
Welcome to the technical support center for handling reactions involving 1-Phenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for managing the inherent thermal hazards of this compound. The information herein is grounded in established process safety principles to ensure the safe design, execution, and scale-up of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Hazards
This section addresses fundamental questions regarding the thermal risks associated with this compound.
Q1: Why is this compound considered a potential thermal hazard?
A1: The thermal risk stems from its molecular structure and the nature of the reactions it's often involved in. The cyclopropane ring is highly strained, and the nitrile group (-C≡N) is an energetic functional group.[1][2] Reactions, particularly those involving nucleophilic attack, ring-opening, or polymerization, can be highly exothermic. If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature will increase, accelerating the reaction rate in a dangerous feedback loop known as a thermal runaway.[3][4]
Q2: What is a thermal runaway, and what are its consequences?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control.[4][5] The increasing temperature causes the reaction rate to increase exponentially, which in turn generates heat even faster.[3] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, fires, and the release of toxic materials.[6][7] For nitriles, thermal decomposition at high temperatures can release highly toxic fumes, including hydrogen cyanide.[8]
Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it critical?
A3: The MTSR is the highest temperature the reaction mixture would reach if all cooling were lost (an adiabatic process), based on the amount of unreacted starting material accumulated at that moment.[9] It is a cornerstone of process safety. If the MTSR is higher than the boiling point of the solvent or the decomposition temperature of any component in the mixture, a cooling failure could lead to a catastrophic event. Calculating the MTSR is essential before any scale-up.[9]
Q4: Are there specific reagents or conditions known to be incompatible with this compound?
A4: While specific interaction data for this exact molecule is limited, general knowledge of nitriles indicates incompatibility with strong oxidizing acids, other oxidizing agents (like peroxides), strong bases, and some metals.[8] Mixing with strong acids can lead to extremely violent reactions.[8] It is crucial to consult Safety Data Sheets (SDS) for all reagents and perform a thorough literature review and risk assessment before combining chemicals.[10]
Section 2: Pre-Reaction Hazard Assessment & Troubleshooting
Proper assessment before you begin is the most critical safety step. This section guides you through the necessary evaluations and helps you interpret the results.
Q1: What is the first step I should take to assess the thermal hazard of my specific reaction?
A1: The first step is a comprehensive literature and safety data review.[10] Following that, a thermochemical evaluation using Differential Scanning Calorimetry (DSC) is essential. DSC will help you determine the onset temperature of decomposition for your reactants, products, and the reaction mixture itself. This data is fundamental to defining a safe operating temperature range.
Q2: My DSC scan of the reaction mixture shows a sharp exotherm. What does this mean and what should I do?
A2: A sharp exotherm indicates a rapid release of energy, which is a clear warning sign for a potential thermal runaway. You need to quantify this hazard using reaction calorimetry (RC). An RC study will measure the heat of reaction, the rate of heat evolution, and the specific heat capacity of your mixture.[9] This data allows you to calculate the adiabatic temperature rise and the MTSR, which are critical for determining if your reaction can be controlled with your available equipment.
Troubleshooting Guide: Interpreting Calorimetry Data
| Observation | Potential Cause & Implication | Recommended Action |
| Early Onset Exotherm in DSC | The reaction mixture is thermally unstable at a lower-than-expected temperature. The planned reaction temperature may be too high. | Redesign the experiment to run at a significantly lower temperature. Evaluate the stability of all individual components. |
| High Heat of Reaction (> -150 kJ/mol) | The reaction is highly energetic. A small deviation in control could lead to a large temperature increase. | Implement stringent controls: slow, controlled dosing (semi-batch), robust cooling, and possibly a more dilute system. |
| Calculated MTSR > Solvent Boiling Point | A cooling failure would lead to a boil-over and rapid pressure increase, risking a breach of containment. | DO NOT PROCEED. Redesign the process. Options include: using a higher-boiling solvent (if chemically compatible), running at a lower concentration, or reducing the dosing rate to minimize accumulation.[11] |
| Evidence of Gas Generation | The reaction produces non-condensable gases, which can rapidly increase reactor pressure, independent of temperature. | Quantify gas evolution. Ensure the reactor system is adequately vented. A sealed system could lead to catastrophic pressure buildup.[10] |
Q3: How do I decide if it's safe to scale up my reaction?
A3: Scale-up decisions must be data-driven. A key challenge in scaling up is that the ratio of heat transfer area (which removes heat) to reactor volume (which generates heat) decreases.[11] Therefore, a reaction that is easily controlled in a 100 mL flask can become uncontrollable in a 20 L reactor. The decision to scale up should only be made after a thorough hazard assessment.
Diagram: Go/No-Go Decision Workflow for Scale-Up
This diagram outlines the critical decision points before proceeding with the scale-up of an exothermic reaction involving this compound.
Caption: Go/No-Go decision workflow for reaction scale-up.
Section 3: Safe Operating Procedures & Best Practices
Adherence to rigorous operating procedures is mandatory.
Protocol 1: General Setup for Lab-Scale Exothermic Reaction (<1L)
-
System Setup:
-
Conduct the reaction in a chemical fume hood.[12]
-
Use a jacketed reactor vessel connected to a circulating chiller/heater for precise temperature control. A simple ice bath is insufficient as it provides maximum cooling at all times and offers no control.
-
Ensure the reactor is equipped with an overhead stirrer for efficient agitation, a thermocouple to measure the internal batch temperature, and an addition funnel or syringe pump for controlled reagent addition.
-
Set up a secondary containment tray large enough to hold the entire reactor volume.
-
-
Pre-Reaction Checks:
-
Verify chiller operation and set the coolant temperature.
-
Ensure all glassware is free of cracks and contaminants.
-
Have appropriate quenching agents and fire extinguishers readily available. All personnel must know their location and how to use them.[12]
-
-
Execution:
-
Charge the reactor with this compound and the solvent.
-
Begin agitation and allow the contents to reach the desired setpoint temperature.
-
Initiate the addition of the second reagent slowly (semi-batch operation).[11] The goal is to keep the reaction rate dependent on the addition rate, not the kinetics at batch temperature. This prevents the accumulation of unreacted reagent.
-
Continuously monitor the internal temperature. A stable temperature during addition indicates that heat generation is balanced by heat removal.
-
After the addition is complete, monitor the reaction until the internal temperature remains stable and equal to the jacket temperature, indicating the reaction has ceased.
-
Section 4: Troubleshooting During the Reaction
This section provides immediate actions for deviations observed during an experiment.
Q1: The internal temperature is rising above my setpoint, but the addition is not complete. What should I do?
A1: This indicates that the rate of heat generation is exceeding the system's cooling capacity.
-
Immediate Action: Stop the addition of the reagent immediately.
-
Secondary Action: Lower the chiller setpoint to increase the temperature difference (ΔT) and enhance the cooling rate.
-
Analysis: Do not restart the addition until the temperature is back under control. When you resume, use a significantly slower addition rate. If the temperature still cannot be controlled, the reaction is too energetic for the current setup and must be safely quenched.
Q2: I've stopped the addition, but the temperature is still rising. What is happening?
A2: This is a critical situation. It means a significant amount of reagent has accumulated and is now reacting, or a secondary, more energetic decomposition reaction has begun. This is the precursor to a thermal runaway.
-
Immediate Action: Prepare for an emergency shutdown and quenching procedure (See Section 5).
-
Alerting: Alert a colleague and the lab supervisor immediately. Do not handle the situation alone.
-
Cooling: Provide maximum emergency cooling. If you have a coil, you can add dry ice/acetone, but be extremely careful about introducing a flammable solvent and potential thermal shock to glassware. The primary chiller should be at its lowest setting.
Section 5: Emergency Response & Shutdown
In the event of an uncontrolled exotherm, a rapid and decisive response is required to mitigate the consequences.
Troubleshooting Guide: Emergency Shutdown for Thermal Runaway
| Step | Action | Rationale |
| 1. ALERT | Verbally alert everyone in the immediate vicinity. Activate the lab's emergency alarm system if available. | Ensures personnel are aware of the danger and can assist or evacuate. |
| 2. STOP ADDITION | Immediately cease the addition of all reagents. | Prevents adding more fuel to the reaction. |
| 3. MAX COOLING | Set the primary cooling system to its maximum capacity. | Attempts to regain control by removing as much heat as possible. |
| 4. PREPARE TO QUENCH | If the temperature continues to rise uncontrollably after stopping addition and maximizing cooling, a quench is necessary. Select an appropriate quenching agent. | A quench is the last resort to stop the reaction chemically. The agent must be chosen to react quickly with the energetic material without producing excessive gas or its own dangerous exotherm. |
| 5. QUENCH | Add the quenching agent rapidly but safely to the reactor. This should be done from behind a safety shield. | The goal is to "kill" the exothermic reaction. This step is hazardous and should only be performed if the operator is confident it can be done safely. |
| 6. EVACUATE | If the reaction cannot be brought under control, evacuate the laboratory immediately. Close the fume hood sash and exit the area. Follow your institution's emergency procedures.[13][14] | Personnel safety is the highest priority. Do not risk injury to save an experiment. |
Diagram: Emergency Shutdown Workflow
This diagram visualizes the immediate steps to take when a thermal runaway is detected.
Caption: Workflow for an emergency shutdown procedure.
Protocol 2: Emergency Quenching
-
Choice of Quenching Agent: The ideal quencher should be a liquid that can be added quickly, reacts exothermically but controllably with the accumulated reagent, has a high heat capacity to absorb energy, and does not produce a large volume of gas. For many organic reactions, a high-boiling alcohol like isopropanol or butanol can be effective.[15][16] A pre-prepared, cold solution of a mild acid or base may also be appropriate, depending on the reaction chemistry. This must be determined during the pre-reaction hazard assessment.
-
Procedure:
-
Ensure you are wearing full personal protective equipment (PPE), including a face shield and flame-retardant lab coat.
-
Position a blast shield between you and the reactor.
-
Add the selected quenching agent in a single, swift portion via an addition funnel or by pouring directly into the reactor if necessary. Do not add slowly, as this may not overcome the runaway's rate of heat generation.
-
Immediately retreat from the fume hood and prepare to evacuate.
-
References
- A strategy for process safety in the fine chemical and speciality - IChemE. (n.d.).
- (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief. (1998). ResearchGate.
- Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (n.d.).
- Thermal Hazards Assessment of Three Azo Nitrile Compounds | Request PDF. (2023). ResearchGate.
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
- Process Safety Management (PSM). (n.d.).
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ.
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- Nitriles. (n.d.). CAMEO Chemicals - NOAA.
- Thermal Explosion in Batch Reactors (Chapter 3) - Parametric Sensitivity in Chemical Systems. (n.d.). Cambridge University Press.
- Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. (2022). Chemical Engineering Transactions.
- Common Standard Operating Procedure. (2015).
- 5.3.1 Laboratory Emergency Shutdown Procedures. (n.d.). Cornell University EHS.
- Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University.
- SAFETY DATA SHEET - Cyclopropanecarbonitrile. (n.d.). Fisher Scientific.
- Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
- This compound. (n.d.). PubChem - NIH.
- Cyclopropyl cyanide - Wikipedia. (n.d.).
- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.
- Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo.
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- 1. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
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- 4. Thermal Explosion in Batch Reactors (Chapter 3) - Parametric Sensitivity in Chemical Systems [cambridge.org]
- 5. Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria | Chemical Engineering Transactions [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
selection of appropriate solvents for 1-Phenylcyclopropanecarbonitrile reactions
Welcome to the technical support center for 1-Phenylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling and solvent selection for this compound.
Q1: What are the key physical properties of this compound I should be aware of?
A1: this compound is typically a clear, colorless to slightly yellow liquid.[1] Key physical properties include:
-
Boiling Point: 133-137 °C at 30 mm Hg.[1]
-
Density: Approximately 1.0 g/mL at 25 °C.[1]
-
Refractive Index: n20/D 1.539.[1]
-
Molecular Formula: C₁₀H₉N.[2]
-
Molecular Weight: 143.19 g/mol .[2]
Understanding these properties is crucial for purification (e.g., distillation) and for calculating molar equivalents in your reactions.
Q2: What is the general solubility profile of this compound?
-
Soluble in a wide range of common organic solvents such as ethers (THF, diethyl ether), chlorinated solvents (dichloromethane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO, acetone, ethyl acetate).
-
Sparingly soluble to insoluble in water.
Q3: Why is solvent selection so critical for reactions with this compound?
A3: Solvent selection is paramount as it influences several key aspects of a chemical reaction:
-
Solubility: The solvent must dissolve the reactants, reagents, and any catalysts to ensure a homogeneous reaction mixture, which is essential for optimal reaction rates.
-
Reactivity: The solvent can influence the reaction rate and even the reaction pathway. For example, polar aprotic solvents can accelerate Sₙ2 reactions, while protic solvents can solvate nucleophiles, potentially slowing them down.
-
Temperature Control: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure. This is crucial for reactions that require heating.
-
Work-up and Purification: The choice of solvent can simplify or complicate the post-reaction work-up. A solvent that is easily removed by evaporation and in which the product is either highly soluble or insoluble can facilitate purification.
-
Stability of Reagents: Some powerful reagents, like Lithium Aluminum Hydride (LAH), are highly reactive and will decompose violently with protic solvents like water or alcohols.[4]
General Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent for your reaction.
Caption: A workflow for selecting a suitable reaction solvent.
Solvent Properties and Suitability
The table below summarizes the properties of common organic solvents and their general suitability for key reactions involving this compound.
| Solvent | Boiling Point (°C) | Dielectric Constant | Type | Suitable for Hydrolysis | Suitable for LAH Reduction | Suitable for Amide Coupling |
| Water (H₂O) | 100 | 80.1 | Protic | Yes (as reagent/solvent) | NO (Violent Reaction) | No |
| Tetrahydrofuran (THF) | 66 | 7.5 | Aprotic Polar | Co-solvent | Excellent | Yes |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Aprotic Polar | No | Excellent | No (low boiling point) |
| Dimethylformamide (DMF) | 153 | 38.3 | Aprotic Polar | Yes | No (reacts with LAH) | Excellent |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Aprotic Polar | Yes | No (reacts with LAH) | Yes |
| Ethanol (EtOH) | 78.5 | 24.6 | Protic | Yes (co-solvent) | NO (Violent Reaction) | No |
| Toluene | 111 | 2.4 | Aprotic Nonpolar | No | Yes (with caution) | Yes |
| Dichloromethane (DCM) | 40 | 9.1 | Aprotic Polar | No | Yes (with caution) | Yes |
| Acetic Acid | 118 | 6.2 | Protic | Yes (as reagent/solvent) | NO (Violent Reaction) | No |
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions in a question-and-answer format.
Hydrolysis of this compound to 1-Phenylcyclopropanecarboxylic Acid
The hydrolysis of the nitrile group is a common transformation, typically achieved under acidic or basic conditions.
Q: My hydrolysis reaction is very slow or incomplete. What could be the cause?
A: Incomplete hydrolysis is a common issue. Consider the following:
-
Insufficiently Harsh Conditions: Nitrile hydrolysis requires forcing conditions.[5] If using dilute acid or base, the reaction may stall. For acidic hydrolysis, a mixture of concentrated sulfuric acid, acetic acid, and water with heating is effective.[6] For basic hydrolysis, heating under reflux with a concentrated sodium hydroxide solution is necessary.[5]
-
Poor Solubility: If you are using an aqueous acid or base, the organic nitrile may not be sufficiently soluble. Adding a co-solvent like ethanol or DMSO can improve solubility and increase the reaction rate.
-
Reaction Time: Ensure you are running the reaction long enough. These reactions can take several hours, sometimes overnight, at reflux to go to completion.[6]
Q: I am trying to stop the hydrolysis at the amide stage, but it proceeds directly to the carboxylic acid. How can I prevent this?
A: Isolating the intermediate amide is challenging because the conditions required to hydrolyze the nitrile are often harsh enough to hydrolyze the amide as well.[7]
-
Milder Conditions: Some literature suggests that using milder conditions, such as HCl at 40 °C, might favor the formation of the amide.[7]
-
Solvent Choice: The use of tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[7] The bulky solvent may hinder the second hydrolysis step.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from a literature procedure for the synthesis of 1-phenylcyclopropanecarboxylic acid.[6]
-
To a solution of this compound (1.0 eq), add water (2 volumes), acetic acid (2 volumes), and concentrated sulfuric acid (2 volumes) sequentially.
-
Heat the reaction mixture to reflux at 110 °C and maintain for several hours (e.g., overnight). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Reduction of this compound to (1-Phenylcyclopropyl)methanamine
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines.
Q: My LAH reduction is giving a low yield. What are the common pitfalls?
A: Low yields in LAH reductions often stem from reagent deactivation or improper setup.
-
Moisture Contamination: LAH reacts violently with water and protic solvents.[4] Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be anhydrous.[4]
-
Quality of LAH: LAH can degrade upon exposure to air and moisture. Use a fresh bottle or a well-stored container of LAH.
-
Insufficient Reagent: For the reduction of nitriles, two equivalents of hydride are consumed. It is common to use a molar excess of LAH to ensure the reaction goes to completion.
-
Work-up Procedure: The work-up of LAH reactions can be tricky and lead to product loss. A common and effective method is the Fieser work-up: for a reaction using n grams of LAH, cautiously and sequentially add n mL of water, n mL of 15% aqueous NaOH, and finally 3n mL of water. This should produce a granular precipitate that is easy to filter off.[4]
Q: I am observing unexpected side products in my LAH reduction. What could they be?
A: While LAH is a robust reagent, side reactions can occur.
-
Over-reduction: This is generally not an issue for nitriles, as the amine is the final reduction product.
-
Reaction with Solvent: While THF and diethyl ether are generally stable to LAH at room temperature, prolonged heating can lead to solvent decomposition.
-
Impure Starting Material: Ensure your this compound is pure, as impurities may lead to side products.
LAH Reduction Troubleshooting Workflow
Caption: Troubleshooting workflow for LAH reduction reactions.
Amide Coupling with 1-Phenylcyclopropanecarboxylic Acid
After hydrolysis, the resulting carboxylic acid is often used in amide coupling reactions. The choice of solvent is critical for the efficiency of these reactions.
Q: My amide coupling reaction has a low yield. Could the solvent be the issue?
A: Yes, the solvent plays a crucial role.
-
Solubility Issues: All components (the carboxylic acid, the amine, the coupling reagent e.g., HATU, EDC, and the base e.g., DIPEA) must be soluble. DMF is a very common and effective solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[3]
-
Side Reactions with Solvent: While effective, some common solvents like DMF and NMP have toxicity concerns.[3] Greener alternatives like ethyl acetate or 2-MeTHF are being explored, but may require optimization of reaction conditions.
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the reactants and the stability of the activated acid intermediate, thereby affecting the reaction rate.
Q: I am concerned about the toxicity of DMF. What are some greener alternative solvents for amide coupling?
A: There is a significant push towards replacing hazardous solvents. Some alternatives that have been successfully used in amide coupling reactions include:
-
Ethyl Acetate (EtOAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Cyclopentyl methyl ether (CPME)
When switching to a new solvent, you may need to re-optimize other reaction parameters such as temperature and reaction time.
References
- University College London Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- Lei, P., Mu, Y., Wang, Y., et al. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552–559. [Link]
- Lei, P., Mu, Y., Wang, Y., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Figshare. [Link]
- ChemBK. (2024). 1-Phenyl-1-cyclopropanecarbonitrile.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University.
- Acree, Jr., W. E. (Ed.). (1995).
- Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Chemical Reactivity of 1-Phenyl-1-cyclopentanecarbonitrile.
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14.
- Murov, S. (2022). Properties of Common Organic Solvents.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemguide. (n.d.). Hydrolysis of nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
Sources
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- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 [chemicalbook.com]
- 6. 1-PHENYL-1-CYCLOPROPANECARBONITRILE | 935-44-4 [amp.chemicalbook.com]
- 7. csustan.edu [csustan.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Phenylcyclopropanecarbonitrile
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel molecules is paramount. 1-Phenylcyclopropanecarbonitrile, a compound featuring a unique strained cyclopropane ring directly attached to a phenyl group and a nitrile moiety, presents an interesting case for spectroscopic analysis. Its rigid, three-membered ring and the electronic influence of its substituents give rise to distinctive spectral features. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a rationale for the observed chemical shifts and coupling patterns. Furthermore, it presents a comparative overview of NMR spectroscopy with alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), supported by experimental data, to offer a holistic understanding of its characterization.
The Power of NMR in Unraveling the Structure of this compound
NMR spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules. Its ability to probe the chemical environment of individual nuclei provides a detailed map of the molecular architecture.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and cyclopropyl protons. The phenyl group gives rise to a complex multiplet in the downfield region, typically between 7.2 and 7.5 ppm. This complexity arises from the spin-spin coupling between the ortho, meta, and para protons.
The most revealing feature of the spectrum lies in the upfield region, where the cyclopropyl protons resonate. Due to the unique electronic environment of the strained three-membered ring, these protons are significantly shielded compared to typical aliphatic protons. They appear as two distinct multiplets, representing the diastereotopic methylene protons of the cyclopropane ring. The protons cis to the phenyl group are expected to resonate at a slightly different chemical shift than those trans to it, a consequence of the anisotropic effect of the aromatic ring. The geminal and vicinal coupling constants between these protons provide invaluable information about the geometry of the cyclopropane ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound offers a clear picture of the carbon framework. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. The nitrile carbon is readily identified by its characteristic chemical shift in the range of 115-125 ppm. The carbons of the phenyl group will appear in the aromatic region (typically 125-140 ppm), with the ipso-carbon (the carbon attached to the cyclopropane ring) showing a distinct chemical shift due to the substituent effect.
The upfield region of the spectrum is where the cyclopropyl carbons are observed. The quaternary carbon of the cyclopropane ring, bonded to both the phenyl group and the nitrile, will have a characteristic chemical shift influenced by these two electron-withdrawing groups. The two methylene carbons of the cyclopropane ring will also appear at distinct, shielded positions, providing further confirmation of the cyclic structure.
Detailed NMR Data for this compound
A thorough analysis of the NMR spectra is best supported by precise chemical shift and coupling constant data. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3]
Table 1: ¹H NMR (Proton NMR) Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.45 - 7.30 | m | - | Aromatic Protons (5H) |
| 1.75 | dd | 8.5, 5.0 | Cyclopropyl CH₂ (2H) |
| 1.45 | dd | 8.5, 5.0 | Cyclopropyl CH₂ (2H) |
Table 2: ¹³C NMR (Carbon NMR) Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Aromatic C (ipso) |
| 129.1 | Aromatic CH |
| 128.6 | Aromatic CH |
| 126.5 | Aromatic CH |
| 122.1 | Nitrile (C≡N) |
| 23.8 | Quaternary Cyclopropyl C |
| 17.5 | Cyclopropyl CH₂ |
Causality Behind Experimental Choices in NMR Analysis
The choice of solvent and NMR experiment is critical for obtaining high-quality data. For this compound, a deuterated solvent such as chloroform-d (CDCl₃) is a suitable choice as it readily dissolves the compound and its residual proton signal does not interfere with the signals of interest. A standard one-dimensional (1D) ¹H NMR experiment is sufficient to observe the key proton signals. For the ¹³C NMR, a proton-decoupled experiment is typically employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
To further confirm the assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between the coupled cyclopropyl protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing definitive assignments for the cyclopropyl methylene group.
Visualizing the Structure and NMR Workflow
To better understand the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information and can be valuable for routine analysis and quality control.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying functional groups. In the case of this compound, the most prominent and diagnostic absorption in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The presence of a phenyl group conjugated with the cyclopropane ring can slightly influence the exact position of this band. Additionally, the spectrum will show characteristic absorptions for the aromatic C-H stretching and bending vibrations, as well as the C-H stretching of the cyclopropane ring. While IR spectroscopy can confirm the presence of these key functional groups, it does not provide detailed information about the connectivity of the atoms.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry | High resolution, detailed structural information | Can have complex spectra, requires deuterated solvents |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count and environment | Lower sensitivity than ¹H NMR, longer acquisition times |
| IR Spectroscopy | Functional groups | Rapid, non-destructive, good for functional group identification | Does not provide detailed connectivity information |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula | Isomers can have similar fragmentation patterns |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 143, corresponding to the molecular formula C₁₀H₉N.[4] Common fragmentation pathways may involve the loss of the nitrile group or the fragmentation of the cyclopropane ring, leading to characteristic fragment ions that can help to confirm the structure. Gas chromatography-mass spectrometry (GC-MS) can be particularly useful for analyzing the purity of the compound and identifying any potential impurities.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse-acquire sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile and other functional groups.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column to separate the compound from any impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, and the mass spectrum is recorded.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Conclusion
The comprehensive analysis of this compound demonstrates the synergistic power of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, IR spectroscopy and mass spectrometry offer rapid and valuable complementary data for functional group identification and molecular weight determination. For researchers, scientists, and drug development professionals, a multi-technique approach is the most robust strategy for the complete characterization of novel chemical entities, ensuring both structural integrity and purity. The unique spectral signatures of the cyclopropane ring and the nitrile group in this compound make it an excellent model for illustrating the application of these powerful analytical tools.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70288, this compound. [Link]
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 1588, this compound. [Link]
- Spectral Database for Organic Compounds. In Wikipedia. [Link]
- AIST:Spectral Database for Organic Compounds,SDBS. [Link]
Sources
- 1. 1-Phenyl-1-cyclopropanecarbonitrile, 97% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. 1-phenylcyclohexanecarbonitrile [webbook.nist.gov]
- 3. 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Phenylcyclopropanecarbonitrile
This compound is a unique molecule integrating three distinct chemical motifs: a phenyl ring, a strained cyclopropyl group, and a nitrile functional group. For researchers in synthetic chemistry and drug development, confirming the successful synthesis and purity of such a structure is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for molecular structure elucidation by measuring the vibrational frequencies of chemical bonds.[1][2]
This guide provides a senior application scientist’s perspective on interpreting the IR spectrum of this compound. We will dissect its spectrum by analyzing the contributions of each functional group, compare it with structurally similar molecules to highlight its unique spectral fingerprint, and provide a robust experimental protocol for acquiring high-quality data.
Part 1: The Molecular Blueprint - Predicted Vibrational Modes
The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding the characteristic absorptions of each component is the foundation of spectral interpretation.
-
The Nitrile Group (C≡N): The carbon-nitrogen triple bond provides one of the most distinct and easily identifiable peaks in an IR spectrum.[3] This is due to its large change in dipole moment upon stretching and its appearance in a relatively uncongested region of the spectrum.[3]
-
Stretching Vibration (ν): Typically, nitriles exhibit a sharp, strong absorption band in the 2260-2220 cm⁻¹ range.[4][5] For this compound, the nitrile group is conjugated with the phenyl ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and shifts the absorption to a lower frequency, generally between 2240 cm⁻¹ and 2220 cm⁻¹.[3][6]
-
-
The Phenyl Group (C₆H₅): The aromatic ring contributes several characteristic bands.
-
C-H Stretching (ν): The stretching of C-H bonds on the aromatic ring consistently appears at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2][4] The presence of peaks in this area is a strong indicator of unsaturation (alkene or aromatic).[2]
-
C=C Ring Stretching (ν): The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions, often of weak to medium intensity, in the 1600-1475 cm⁻¹ region.[4]
-
C-H Out-of-Plane Bending (γ): Strong absorptions in the 900-690 cm⁻¹ range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide clues about the substitution pattern on the benzene ring.
-
-
The Cyclopropyl Group (C₃H₄): The strained, three-membered ring has its own set of characteristic vibrations.
-
C-H Stretching (ν): The C-H bonds on a cyclopropane ring are known to absorb at slightly higher frequencies than those in typical alkanes, often appearing in the 3100-3000 cm⁻¹ range, overlapping with the aromatic C-H stretches.[7][8] Specific studies have identified characteristic bands for cyclopropyl derivatives near 3.23 microns (~3100 cm⁻¹) and 3.32 microns (~3012 cm⁻¹).[7]
-
CH₂ Deformation (δ): The scissoring or bending vibrations of the CH₂ groups in the ring typically occur in the 1480-1440 cm⁻¹ region.[8][9]
-
Ring Skeletal Vibrations: The breathing and deformation of the cyclopropyl ring itself can produce bands in the fingerprint region, with a notable absorption often cited around 1020-1000 cm⁻¹.[8]
-
Part 2: Synthesizing the Spectrum of this compound
By combining the contributions of each functional group, we can predict and interpret the full IR spectrum. The key is to identify the most diagnostic peaks that, together, confirm the molecule's identity.
Below is a table summarizing the expected key absorption bands and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3000 | Medium | Aromatic & Cyclopropyl C-H Stretch | Phenyl & Cyclopropyl |
| ~2950 | Weak | Aliphatic C-H Stretch (from CH₂) | Cyclopropyl |
| ~2230 | Strong, Sharp | C≡N Stretch (conjugated) | Nitrile |
| ~1600, ~1500, ~1450 | Medium to Weak | C=C Ring Stretch | Phenyl |
| ~1460 | Medium | CH₂ Scissoring | Cyclopropyl |
| ~1020 | Medium | Cyclopropane Ring Vibration | Cyclopropyl |
| ~750 and ~700 | Strong | C-H Out-of-Plane Bending | Phenyl (Monosubstituted) |
To visualize the relationship between the molecular structure and its primary vibrational modes, the following diagram illustrates the key stretching vibrations.
Caption: Key stretching vibrations in this compound.
Part 3: Comparative Analysis - Isolating the Spectral Fingerprint
The true power of IR spectroscopy lies in comparison. By analyzing the spectra of related compounds, we can definitively assign features that arise from the unique combination of the phenyl, cyclopropyl, and nitrile moieties.
| Compound | Key Feature vs. Target | Expected Spectral Difference |
| Benzonitrile | Lacks cyclopropyl group | Absence of cyclopropyl C-H stretches (~3012 cm⁻¹) and ring modes (~1020 cm⁻¹). Shows standard alkane C-H stretches if an alkyl group were present instead. |
| Cyclopropanecarbonitrile [7] | Lacks phenyl group | Absence of aromatic C-H (>3000 cm⁻¹) and C=C ring stretches (1600-1475 cm⁻¹). The C≡N stretch would be at a slightly higher frequency (~2250 cm⁻¹) due to the lack of conjugation.[3] |
| Phenylcyclopropane | Lacks nitrile group | Complete absence of the strong, sharp C≡N absorption around 2230 cm⁻¹. This is the most dramatic and telling difference. |
This comparative approach validates our interpretation. The simultaneous presence of the conjugated nitrile stretch (~2230 cm⁻¹), the aromatic C-H and C=C bands, and the characteristic cyclopropyl C-H and ring bands provides conclusive proof for the structure of this compound.
Part 4: Experimental Protocol - Acquiring a High-Fidelity ATR-FTIR Spectrum
Trustworthy data is the bedrock of scientific integrity. Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation and provides high-quality, reproducible spectra of solid and liquid samples.
Objective: To obtain a clean, high-resolution IR spectrum of this compound.
Methodology:
-
Crystal Preparation:
-
Action: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Causality: Any residue on the crystal from previous samples or the environment will contribute to the spectrum, creating interfering peaks. A clean surface is essential for a pure sample spectrum.
-
-
Background Spectrum Acquisition:
-
Action: With the clean, empty ATR accessory in place, run a background scan. The instrument will scan the ambient environment (air).
-
Causality: The atmosphere contains IR-active molecules like CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹). The background scan measures these signals so the instrument's software can mathematically subtract them from the sample scan, ensuring the final spectrum is only of the sample itself. This step is critical for data integrity.
-
-
Sample Application:
-
Action: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the center of the ATR crystal.
-
Causality: Only the sample in direct, intimate contact with the crystal surface will be measured. Sufficient sample must be used to cover the crystal's active area.
-
-
Applying Pressure (for solids):
-
Action: If the sample is a solid, lower the pressure clamp and apply consistent pressure to press the sample against the crystal.
-
Causality: The ATR effect relies on an evanescent wave that penetrates a few micrometers into the sample. Good contact between the solid sample and the crystal is crucial for a strong, high-quality signal. Inconsistent pressure can lead to poor reproducibility.
-
-
Sample Spectrum Acquisition:
-
Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Causality: Co-adding multiple scans averages out random electronic noise, resulting in a "cleaner" spectrum where weak but real absorption bands are more clearly visible.
-
-
Data Processing and Cleaning:
-
Action: After the scan, clean the sample from the crystal using the same solvent and wipe method. Examine the resulting spectrum for any anomalies, such as evidence of residual solvent or an unusually sloped baseline, which can be corrected using the instrument's software if necessary.
-
Causality: Proper cleanup prevents cross-contamination of future samples. Post-acquisition processing ensures the final spectrum is presented in a clear and interpretable format.
-
Conclusion
The infrared spectrum of this compound is a rich tapestry of vibrational information. A systematic interpretation, grounded in the principles of group frequencies and validated by comparison with simpler, related molecules, allows for unambiguous structural confirmation. The key identifiers are the simultaneous appearance of:
-
A strong, sharp, conjugated nitrile (C≡N) absorption around 2230 cm⁻¹ .
-
Aromatic C-H stretches above 3000 cm⁻¹ and ring stretching bands between 1600-1475 cm⁻¹ .
-
Characteristic cyclopropyl C-H and skeletal vibrations, particularly those near 3012 cm⁻¹ and 1020 cm⁻¹ .
By following a robust experimental protocol, researchers can confidently acquire and interpret this unique spectral fingerprint, ensuring the structural integrity of their materials in research and development pipelines.
References
- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]
- Young, C. W., et al. (1949). The Infrared Spectra of the Phenyl Compounds of Group IVB, VB, and VIIB Elements.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Plyler, E. K., & Acquista, N. (1949). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 43(1), 37-42. [Link]
- Buchanan, Z., et al. (2021). A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N). Journal of Molecular Spectroscopy, 377, 111425. [Link]
- ResearchGate. (n.d.). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. [Link]
- Simmons, H. E., et al. (1961). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 26(11), 4269–4273. [Link]
- Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry. [Link]
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- Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]
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- University of California, Davis. (n.d.). IR Absorption Table. [Link]
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Phenylcyclopropanecarbonitrile
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-phenylcyclopropanecarbonitrile, a molecule of interest in synthetic chemistry and pharmaceutical research. We will dissect its characteristic fragmentation pathways and provide a comparative analysis with structurally related compounds to highlight the unique spectral features imparted by the interplay of its phenyl, cyclopropyl, and nitrile functionalities.
The Unique Signature of this compound
Under electron ionization, this compound (C₁₀H₉N, molecular weight: 143.19 g/mol ) exhibits a distinct fragmentation pattern that provides clear structural information.[1] The mass spectrum is characterized by a prominent molecular ion peak and a few key fragment ions that reveal the inherent stability and lability of different parts of the molecule.
The molecular ion [M]⁺• at m/z 143 is readily observed, a testament to the relative stability conferred by the aromatic ring. The most abundant fragment ion, and thus the base peak in many spectra, is observed at m/z 116.[1] This significant loss of 27 mass units corresponds to the elimination of a hydrogen cyanide (HCN) molecule. Another notable fragment appears at m/z 115, resulting from the loss of a hydrogen atom from the m/z 116 fragment or directly from the molecular ion via the loss of H and CN.
Decoding the Fragmentation Pathways
The observed fragmentation pattern can be rationalized through established principles of mass spectrometry. The presence of the phenyl, cyclopropyl, and nitrile groups each influences the fragmentation cascade.
A primary fragmentation pathway involves the rearrangement of the molecular ion followed by the elimination of HCN to form the stable phenylcyclopropene radical cation at m/z 116. This process is a characteristic fragmentation for nitriles.
Another significant fragmentation route is initiated by the cleavage of the fragile cyclopropane ring. The strain in the three-membered ring makes it susceptible to ring-opening upon ionization, leading to various isomeric structures that can then undergo further fragmentation. The loss of a hydrogen radical from the molecular ion to form the [M-H]⁺ ion at m/z 142 is also a common feature in the mass spectra of compounds containing a cyclopropyl ring.[2]
The ion at m/z 115 is likely a stable tropylium or a related aromatic cation, a common feature in the mass spectra of compounds containing a benzyl moiety.[3] Its formation from this compound would involve significant rearrangement following the initial fragmentation steps.
Below is a visualization of the proposed primary fragmentation pathways for this compound.
Caption: Proposed fragmentation of this compound.
A Comparative Analysis: The Influence of Phenyl and Cyclopropyl Groups
To fully appreciate the fragmentation pattern of this compound, it is instructive to compare it with its structural analogs: phenylacetonitrile and cyclopropanecarbonitrile.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Structural Interpretation of Fragmentation |
| This compound | 143 | 116 | 115, 142 | Loss of HCN is dominant. Cyclopropyl ring opening and hydrogen loss are also observed. |
| Phenylacetonitrile | 117 | 116 | 90, 89 | Loss of a hydrogen atom to form a stable benzylic cation is the primary fragmentation. |
| Cyclopropanecarbonitrile | 67 | 66 | 41, 39 | Loss of a hydrogen atom is the most favorable fragmentation. Ring cleavage leads to smaller fragments. |
Data sourced from the NIST Mass Spectrometry Data Center.[1][4][5]
This comparison clearly illustrates the distinct roles of the phenyl and cyclopropyl groups.
-
Phenylacetonitrile (C₈H₇N, MW: 117.15 g/mol ) : The mass spectrum of phenylacetonitrile is dominated by the loss of a single hydrogen atom to form the intensely stable benzyl cation at m/z 116.[6] This contrasts sharply with this compound, where the loss of HCN is the most prominent fragmentation pathway. This highlights that the presence of the cyclopropyl ring introduces an alternative and more favorable fragmentation route.
-
Cyclopropanecarbonitrile (C₄H₅N, MW: 67.09 g/mol ) : In the absence of the stabilizing phenyl group, the fragmentation of cyclopropanecarbonitrile is primarily driven by the loss of a hydrogen atom from the cyclopropyl ring, leading to the base peak at m/z 66.[4][7] Further fragmentation involves the breakdown of the cyclopropyl ring. This demonstrates the directing effect of the phenyl group in the fragmentation of this compound, favoring HCN loss over simple hydrogen elimination from the cyclopropyl ring.
The following diagrams illustrate the dominant fragmentation pathways for the comparative compounds.
Caption: Dominant fragmentation of comparison compounds.
Experimental Protocol for Mass Spectrometry Analysis
To ensure reproducible and high-quality data, the following experimental protocol for the analysis of this compound and similar small molecules by gas chromatography-mass spectrometry (GC-MS) is recommended.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent is free from contaminants that could interfere with the analysis.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.
-
Vial Selection: Use clean, glass autosampler vials with PTFE-lined septa to avoid contamination from plasticizers.
2. Gas Chromatography (GC) Method
-
Inlet: Use a split/splitless injector. For dilute samples, a splitless injection is preferred to maximize sensitivity.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7] This standard energy allows for comparison with spectral libraries.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
Caption: A typical GC-MS workflow for small molecule analysis.
Conclusion
The mass spectrum of this compound is a rich source of structural information, with its fragmentation pattern being a unique confluence of the influences of its constituent functional groups. The dominant loss of HCN distinguishes it from simple phenyl- or cyclopropyl-containing analogs. By understanding these fragmentation pathways and comparing them with related molecules, researchers can confidently identify this compound and gain deeper insights into the behavior of complex organic molecules in the gas phase. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible mass spectral data for this and other small molecules.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70288, this compound. [Link]
- Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical Mass Spectrometry, 6(3), 98–100. [Link]
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79637, Cyclopropanecarbonitrile. [Link]
- NIST. (n.d.). Cyclopropanecarbonitrile. In NIST Chemistry WebBook.
- Shimadzu Corporation. (n.d.). Ionization Modes: EI.
- Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- University of California, Irvine. (n.d.). Sample Preparation Guidelines for GC-MS.
- NIST. (n.d.). Benzyl nitrile. In NIST Chemistry WebBook.
- Tureček, F., & Hanuš, V. (1984). Mass spectrometry of cyclopropane derivatives. Part 10.—Stereochemical effects in the fragmentation of ionized 1, 2-dimethyl-3-phenylcyclopropanes. Organic Mass Spectrometry, 19(9), 423-429.
- Chemistry LibreTexts. (2022, July 3). 3.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8794, Phenylacetonitrile. [Link]
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
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- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
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comparing the reactivity of 1-Phenylcyclopropanecarbonitrile with other nitriles
A Comparative Guide to the Reactivity of 1-Phenylcyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Structural Landscape of this compound
This compound is a fascinating molecule that presents a unique convergence of three distinct chemical motifs: a nitrile group, a phenyl ring, and a strained cyclopropane ring.[1] This distinct architecture sets it apart from simpler aliphatic or aromatic nitriles, bestowing upon it a reactivity profile that is both complex and synthetically valuable. The phenyl group introduces electronic effects (inductive and resonance), the nitrile group serves as a key electrophilic center and a precursor to other functional groups, and the cyclopropane ring imparts significant ring strain (~27 kcal/mol) and unique orbital characteristics.[2][3]
This guide provides an in-depth comparison of the reactivity of this compound with benchmark nitriles, namely Benzonitrile (an aromatic analogue) and Acetonitrile (an aliphatic analogue). We will explore how its unique structure governs its behavior in fundamental organic transformations, supported by experimental insights and detailed protocols.
Section 1: Reactivity at the Nitrile Carbon
The carbon atom of a nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom and the nature of the C≡N triple bond.[2] Nucleophilic attack on this carbon is a cornerstone of nitrile chemistry. However, the rate and feasibility of such attacks are profoundly influenced by the substituents attached to the α-carbon.
Hydrolysis: Conversion to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids, typically under acidic or basic conditions, is a fundamental transformation.[4] The reaction proceeds via an amide intermediate.[5]
Comparative Analysis:
-
Benzonitrile: Being a standard aromatic nitrile, benzonitrile requires heating under strongly acidic or basic conditions for hydrolysis to proceed at a practical rate.[4][6] The phenyl ring's electron-withdrawing nature slightly enhances the electrophilicity of the nitrile carbon.
-
This compound: The electronic influence of the cyclopropyl group is complex. It can act as a π-electron donor, which would slightly decrease the electrophilicity of the nitrile carbon compared to benzonitrile.[7] Conversely, the strain in the ring could influence the transition state energy. While specific kinetic data for this compound is scarce, it is expected to require forcing conditions for hydrolysis, similar to or slightly milder than benzonitrile, due to the competing electronic effects.
Table 1: General Conditions for Nitrile Hydrolysis
| Compound | Reagents | Conditions | Expected Product |
| Benzonitrile | 10 M H₂SO₄ (aq) or 10% NaOH (aq) | Reflux, several hours | Benzoic Acid |
| This compound | 10 M H₂SO₄ (aq) or 10% NaOH (aq) | Reflux, several hours | 1-Phenylcyclopropanecarboxylic acid |
| Acetonitrile | Dilute HCl (aq) or NaOH (aq) | Reflux | Acetic Acid |
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile
This protocol provides a general framework for comparing hydrolysis rates.
-
Setup: In separate round-bottom flasks equipped with reflux condensers, place 1.0 equivalent of the nitrile substrate (this compound or Benzonitrile).
-
Reaction: Add an excess (e.g., 10 volumes) of 10 M aqueous sulfuric acid to each flask.
-
Heating: Heat the mixtures to a consistent reflux temperature (e.g., 110 °C) using a temperature-controlled heating mantle.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the carboxylic acid product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour over ice, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality Behind Experimental Choices:
-
Excess Acid/Base: Ensures the reaction proceeds to completion and that the catalyst concentration does not become a limiting factor.
-
Consistent Temperature: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for a valid kinetic comparison.
-
Chromatographic Monitoring: TLC or GC provides a qualitative or semi-quantitative method to visually compare the reaction progress side-by-side. For rigorous quantitative data, HPLC is recommended.
Reduction: Synthesis of Amines
Reduction of the nitrile group to a primary amine is a pivotal transformation in drug development. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this purpose.[8]
Comparative Analysis:
-
Benzonitrile & Acetonitrile: Both are readily reduced by LiAlH₄ to yield benzylamine and ethylamine, respectively. The reaction involves two successive nucleophilic additions of a hydride ion.[8]
-
This compound: The nitrile group is expected to be reduced smoothly to 1-phenylcyclopropylmethanamine. A key consideration here is the stability of the cyclopropane ring. Under the standard, relatively mild conditions of LiAlH₄ reduction, the cyclopropane ring is stable and does not undergo ring-opening.
Table 2: Comparative Yields for Nitrile Reduction with LiAlH₄
| Compound | Reagent | Conditions | Product | Typical Yield |
| Benzonitrile | LiAlH₄ (excess) | THF, 0 °C to reflux | Benzylamine | >85%[9] |
| This compound | LiAlH₄ (excess) | THF, 0 °C to reflux | 1-Phenylcyclopropylmethanamine | >80% (expected) |
| Acetonitrile | LiAlH₄ (excess) | Diethyl ether, reflux | Ethylamine | >70% |
Experimental Protocol: Reduction of a Nitrile with LiAlH₄
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the nitrile (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction's progress using TLC.
-
Work-up (Fieser Method): Once the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
// Connections Nitrile -> Addition [label="add to"]; LiAlH4 -> Addition; Addition -> Reflux; Reflux -> TLC; TLC -> Quench [label="upon completion"]; Quench -> Filter; Filter -> Isolate; Isolate -> Product; } } Caption: Experimental workflow for the comparative reduction of nitriles.
Section 2: Reactivity at the α-Carbon
The chemistry of the α-carbon is a major point of divergence between this compound and nitriles possessing α-hydrogens.
Comparative Analysis:
-
Acetonitrile: With a pKa of ~25, the α-protons of acetonitrile are acidic enough to be removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form a resonance-stabilized nitrile enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions, such as alkylations and additions to carbonyls.
-
This compound & Benzonitrile: Both of these molecules lack α-hydrogens. The α-carbon in this compound is a quaternary center, and in benzonitrile, it is an sp²-hybridized carbon of the aromatic ring.[10][11] Consequently, they cannot form nitrile enolates and cannot undergo reactions like α-alkylation. This is a critical limitation and a defining feature of their reactivity. They are precluded from participating in base-catalyzed self-condensation reactions like the Thorpe reaction.[12][13]
Section 3: Unique Reactivity of the Cyclopropane Ring
The significant ring strain of the cyclopropane moiety in this compound provides a unique reaction pathway not available to benzonitrile or acetonitrile: ring-opening . These reactions are driven by the thermodynamic release of strain.[3]
Cyclopropanes bearing both an electron-donating group (like a phenyl group) and an electron-accepting group (like a nitrile) are known as donor-acceptor (D-A) cyclopropanes. This substitution pattern polarizes the distal C-C bond of the ring, making it susceptible to nucleophilic or acid-catalyzed ring-opening.[14]
Potential Ring-Opening Reactions:
-
Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., an alcohol), the cyclopropane ring can be opened. The reaction is initiated by protonation, which can be followed by nucleophilic attack, leading to a 1,3-difunctionalized product.[14] This pathway offers synthetic routes to linear structures that are not directly accessible from other nitriles.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrile nitrogen, activating the system and facilitating ring-opening by a nucleophile.[14]
This mode of reactivity is entirely absent in standard aromatic and aliphatic nitriles and represents the most significant difference in the synthetic utility of this compound.
Conclusion and Outlook
The reactivity of this compound is a compelling blend of the characteristics of its constituent parts.
-
Similar to Benzonitrile: Its nitrile group undergoes hydrolysis and reduction under relatively standard, albeit sometimes forcing, conditions. Like benzonitrile, it lacks α-hydrogens and cannot participate in enolate chemistry.
-
Different from Acetonitrile: The most striking difference is the inability to form an α-anion, precluding a vast array of synthetic transformations available to simple aliphatic nitriles.
-
Unique Reactivity: Its defining characteristic is the potential for ring-opening reactions driven by the release of cyclopropane ring strain. This D-A cyclopropane character opens up unique synthetic possibilities for creating 1,3-difunctionalized linear molecules, a pathway unavailable to the other nitriles discussed.
For drug development professionals, this compound serves not just as a nitrile-containing scaffold but as a "spring-loaded" intermediate.[14] The ability to selectively perform reactions at the nitrile group while keeping the ring intact, or to purposefully trigger ring-opening, provides a versatile platform for accessing diverse and complex molecular architectures.
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The Two Faces of a Scaffold: A Comparative Guide to the Biological Activities of 1-Phenylcyclopropanecarbonitrile Derivatives
The 1-phenylcyclopropane moiety is a privileged scaffold in medicinal chemistry, a core structure that has given rise to compounds with remarkably divergent biological activities. This guide provides a comparative analysis of two distinct classes of drugs derived from this scaffold: the cytochrome P450 (CYP) inhibitors, exemplified by 1-phenylcyclopropanecarbonitrile, and the Lysine-Specific Demethylase 1 (LSD1) inhibitors, represented by the well-known drug tranylcypromine (trans-2-phenylcyclopropylamine). We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to characterize their potent and often irreversible inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and liabilities of this versatile chemical entity.
Introduction: The Phenylcyclopropane Core - A Tale of Two Targets
The compact and rigid structure of the phenylcyclopropane group is key to its biological activity. The strained cyclopropane ring, coupled with the phenyl group, creates a unique electronic and steric profile that allows for specific interactions with the active sites of different enzymes. While the nitrile-containing derivatives have shown a propensity for inhibiting metabolic enzymes like cytochrome P450s, the amine-containing analogs have proven to be potent inhibitors of epigenetic modifiers such as LSD1. This divergence in activity based on the functional group attached to the cyclopropane ring highlights the chemical tractability and therapeutic potential of this scaffold.
Comparative Analysis of Biological Activity
This section will compare and contrast the biological activities of this compound derivatives as CYP inhibitors and phenylcyclopropylamine derivatives as LSD1 inhibitors.
Target and Mechanism of Action: A Study in Covalent Inhibition
A fascinating aspect of many 1-phenylcyclopropane derivatives is their mechanism of action, which often involves irreversible, mechanism-based inhibition, also known as "suicide inhibition."[1] In this process, the enzyme metabolizes the inhibitor, which is then converted into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[2]
1. Cytochrome P450 Inhibition: The Case of this compound and CYP2B6
-
Target: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.[3] this compound and its derivatives have been identified as potent, mechanism-based inhibitors of several CYP isoforms, with a notable effect on CYP2B6.[4][5]
-
Mechanism: The inhibition of CYP2B6 by this compound is an irreversible process.[5] The enzyme's catalytic cycle activates the cyclopropane ring, leading to the formation of a reactive intermediate that covalently modifies the heme prosthetic group or the apoprotein within the active site.[4] This covalent adduction permanently inactivates the enzyme.
2. Lysine-Specific Demethylase 1 (LSD1) Inhibition: The Paradigm of Tranylcypromine
-
Target: LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[6][7] Overexpression of LSD1 is implicated in several cancers, making it an attractive therapeutic target.[6][8]
-
Mechanism: trans-2-Phenylcyclopropylamine (tranylcypromine), a derivative of the 1-phenylcyclopropane scaffold, is a well-established irreversible inhibitor of LSD1.[9][10] Similar to CYP inhibition, the mechanism is mechanism-based. LSD1 oxidizes the amine of tranylcypromine, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently bonds with the FAD cofactor, rendering the enzyme inactive.[10][11]
Structure-Activity Relationships (SAR): Fine-Tuning for Selectivity and Potency
The biological target of a 1-phenylcyclopropane derivative is heavily influenced by the nature of the substituent on the cyclopropane ring.
-
For CYP Inhibition: The presence of the nitrile group in this compound is crucial for its activity as a CYP inhibitor. The electronic properties of the nitrile likely play a role in the metabolic activation of the cyclopropane ring by the CYP enzyme. Structure-activity relationship studies in this class often focus on modifications to the phenyl ring to enhance potency and selectivity for specific CYP isoforms.[1][12][13][14]
-
For LSD1 Inhibition: The primary amine of trans-2-phenylcyclopropylamine is the key functional group for LSD1 inhibition. SAR studies have shown that modifications to the phenyl ring can significantly enhance potency and selectivity over other amine oxidases like monoamine oxidase (MAO).[6][8][15] For instance, the addition of specific substituents to the phenyl ring can lead to more potent and selective LSD1 inhibitors.[6]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency of representative 1-phenylcyclopropane derivatives against their respective targets.
| Compound | Target | IC50 | K_I | k_inact | Reference(s) |
| This compound | CYP2B6 | Not widely reported | 2.2 µM | 0.17 min⁻¹ | [5] |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | ~2 µM | 242 µM | 0.0106 s⁻¹ | [9][10][16][17] |
| S2101 (a tranylcypromine derivative) | LSD1 | Not reported | Not reported | 4560 M⁻¹s⁻¹ (k_inact_/K_I_) | [6][11] |
Note: Direct comparison of potency can be challenging due to different assay conditions and parameters reported in the literature.
Experimental Protocols: Unmasking the Mechanism of Inhibition
The characterization of mechanism-based inhibitors requires specific experimental designs to determine key kinetic parameters such as the inactivation rate constant (k_inact_) and the inhibitor concentration at half-maximal inactivation rate (K_I_).
Protocol 1: Determination of Mechanism-Based Inhibition of CYP Enzymes
This protocol is designed to assess the time- and concentration-dependent inactivation of a CYP enzyme, such as CYP2B6, by an inhibitor like this compound.[18][19][20]
Objective: To determine the kinetic parameters (k_inact_ and K_I_) of a mechanism-based inhibitor of a CYP enzyme.
Materials:
-
Human liver microsomes or recombinant CYP enzyme (e.g., CYP2B6)
-
NADPH regenerating system
-
Test inhibitor (e.g., this compound)
-
CYP probe substrate (e.g., bupropion for CYP2B6)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation: Incubate the CYP enzyme source with various concentrations of the inhibitor in the presence of the NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Dilution and Substrate Addition: After each pre-incubation time point, dilute the mixture to minimize the effect of the remaining inhibitor and add the probe substrate.
-
Metabolic Reaction: Allow the metabolic reaction of the probe substrate to proceed for a short, defined period.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the formation of the substrate's metabolite using LC-MS/MS.
-
Data Analysis: Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of this plot gives the observed inactivation rate (k_obs_). Then, plot k_obs_ versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine k_inact_ and K_I_.
Protocol 2: Horseradish Peroxidase (HRP)-Coupled Assay for LSD1 Inhibition
This continuous spectrophotometric assay is commonly used to measure the activity of LSD1 and the potency of its inhibitors.[21][22]
Objective: To determine the IC50 value of an LSD1 inhibitor.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Test inhibitor (e.g., trans-2-phenylcyclopropylamine)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Inhibitor Addition: Add various concentrations of the test inhibitor to the wells of a microplate.
-
Enzyme Addition: Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor.
-
Initiate Reaction: Start the reaction by adding the dimethylated histone H3 peptide substrate.
-
Signal Detection: The demethylation reaction by LSD1 produces hydrogen peroxide, which is used by HRP to convert Amplex Red to the fluorescent product, resorufin. Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Pathways and Workflows
Mechanism of Irreversible CYP Inhibition
Caption: Mechanism of irreversible inhibition of Cytochrome P450 by this compound.
LSD1 Demethylation and Inhibition Workflow
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comparative study of different synthetic routes to 1-Phenylcyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenylcyclopropane Moiety
The 1-phenylcyclopropanecarbonitrile scaffold is of significant interest in drug discovery and development. The cyclopropane ring introduces conformational rigidity and unique electronic properties into molecules, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] The nitrile group is a versatile functional handle, readily converted into other functionalities such as carboxylic acids, amines, and amides, making this compound a key intermediate for a diverse range of target molecules.[2] Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide will compare and contrast the most prevalent synthetic strategies.
Route 1: Phase-Transfer Catalyzed Alkylation of Benzyl Cyanide
The most established and widely employed method for the synthesis of this compound is the phase-transfer catalyzed (PTC) reaction of benzyl cyanide (phenylacetonitrile) with 1,2-dibromoethane.[1] This approach is favored for its operational simplicity, relatively high yields, and the use of readily available and inexpensive starting materials.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB or benzyltriethylammonium chloride).[3][4][5] The process can be understood through the following key steps:
-
Deprotonation: In a biphasic system (typically aqueous NaOH and an organic solvent), the hydroxide ion deprotonates the acidic α-carbon of benzyl cyanide at the interface, forming a carbanion.
-
Ion Pair Formation and Phase Transfer: The phase-transfer catalyst, possessing both hydrophilic and lipophilic properties, forms an ion pair with the benzyl cyanide carbanion. This lipophilic ion pair is then transported from the aqueous phase into the organic phase.[4][5]
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive carbanion undergoes a tandem dialkylation. It first attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. A subsequent intramolecular nucleophilic attack by the newly formed carbanion on the adjacent carbon bearing the second bromine atom closes the cyclopropane ring.
-
Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.
Experimental Protocol
A representative experimental procedure is as follows:
-
To a stirred solution of benzyl cyanide (1.0 eq) and 1,2-dibromoethane (1.0 eq) is added a phase-transfer catalyst (0.1 eq), such as Tetra-n-butylammonium bromide (TBAB).[6]
-
A 50% aqueous solution of sodium hydroxide (2.0 eq) is added to the mixture.[6]
-
The reaction mixture is heated to 60 °C and stirred vigorously for 4-6 hours.[6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Performance and Considerations
This method is highly effective, with reported yields of up to 85% when using TBAB as the catalyst.[6] The choice of phase-transfer catalyst and reaction temperature are crucial for optimizing the yield and reaction time.[6] Without a PTC, the reaction is significantly slower, requiring up to 12 hours for completion with lower yields.[6]
Route 2: Metal-Catalyzed Cyclopropanation of Styrene
An alternative approach to constructing the 1-phenylcyclopropane core is through the cyclopropanation of styrene using a carbene source that incorporates the nitrile functionality. This method often involves the use of transition metal catalysts, such as those based on rhodium, cobalt, or ruthenium, to mediate the transfer of a "nitrile-carbene" equivalent to the double bond of styrene.[6][7]
Mechanistic Rationale
The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds involves the following steps:[6][8]
-
Catalyst Activation: The diazo compound (e.g., diazoacetonitrile) reacts with the metal catalyst to form a metal-carbene intermediate, with the concomitant loss of nitrogen gas.[6]
-
Carbene Transfer: The metal-carbene then reacts with the alkene (styrene). This is believed to be a concerted process where the carbene is transferred to the double bond, forming the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product.[6]
Experimental Protocol
A representative procedure for this route is as follows:
-
To a solution of styrene (excess) in a suitable solvent (e.g., dichloromethane) is added a rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄).
-
A solution of diazoacetonitrile in the same solvent is added slowly to the reaction mixture at a controlled temperature.
-
The reaction is stirred until the diazo compound is consumed, as indicated by the cessation of nitrogen evolution.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Performance and Considerations
This method offers a direct route to the desired product from a simple alkene. The use of chiral catalysts can also enable enantioselective synthesis.[2] However, the synthesis and handling of diazoacetonitrile, which is a potentially explosive and toxic reagent, presents a significant safety challenge.[9] Recent advancements have focused on the in situ generation of diazoacetonitrile to mitigate these risks.[10] Yields for this type of reaction can be variable and are highly dependent on the choice of catalyst and reaction conditions.
Route 3: Simmons-Smith Cyclopropanation of Cinnamonitrile
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[11][12] This reaction can, in principle, be applied to cinnamonitrile (3-phenylacrylonitrile) to yield this compound.
Mechanistic Rationale
The Simmons-Smith reaction is thought to proceed through a concerted mechanism involving a "butterfly-type" transition state.[13]
-
Carbenoid Formation: Diiodomethane reacts with the zinc-copper couple to form an organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).
-
Concerted Addition: The carbenoid then adds to the double bond of the alkene in a concerted fashion, delivering the methylene group to form the cyclopropane ring. This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the product.[11]
Experimental Protocol
A general procedure for a Simmons-Smith reaction is as follows:
-
A flask is charged with a zinc-copper couple and a solvent such as diethyl ether.
-
A solution of diiodomethane in the same solvent is added, and the mixture is stirred to form the carbenoid.
-
A solution of the alkene (cinnamonitrile) is then added, and the reaction mixture is heated at reflux.
-
After the reaction is complete, it is quenched, and the product is isolated through extraction and purified by distillation or chromatography.
Performance and Considerations
Comparative Analysis
| Parameter | Route 1: PTC Alkylation | Route 2: Styrene Cyclopropanation | Route 3: Simmons-Smith Cyclopropanation |
| Starting Materials | Benzyl cyanide, 1,2-dibromoethane | Styrene, Diazoacetonitrile | Cinnamonitrile, Diiodomethane, Zinc |
| Key Reagents | Phase-transfer catalyst, NaOH | Transition metal catalyst | Zinc-copper couple or Diethylzinc |
| Reported Yield | High (up to 85-90%)[6] | Variable, catalyst dependent | Not readily available for this specific substrate |
| Reaction Conditions | Mild (60 °C) | Generally mild, but catalyst dependent | Refluxing solvent |
| Advantages | High yield, cost-effective, readily available materials, operational simplicity. | Direct conversion from a simple alkene, potential for enantioselectivity. | High functional group tolerance, stereospecific. |
| Disadvantages | Use of a toxic alkylating agent (1,2-dibromoethane). | Use of hazardous and potentially explosive diazo compounds. | Potentially low reactivity of the electron-poor alkene, cost of diiodomethane. |
| Scalability | Well-established for scale-up. | Challenging due to the handling of diazo compounds. | Potentially scalable, but may be limited by reagent cost. |
Conclusion and Recommendations
For the routine and large-scale synthesis of this compound, the Phase-Transfer Catalyzed Alkylation of Benzyl Cyanide (Route 1) remains the most practical and economically viable option. Its high yields, operational simplicity, and the use of inexpensive and readily available starting materials make it the preferred method in many research and industrial settings.
The Metal-Catalyzed Cyclopropanation of Styrene (Route 2) offers an elegant and direct approach, with the significant advantage of potential for asymmetric synthesis. However, the inherent hazards associated with the use of diazoacetonitrile necessitate careful consideration and specialized handling procedures, making it more suitable for smaller-scale syntheses where stereochemical control is a primary objective. The development of safer, in situ generation methods for diazo compounds may enhance the attractiveness of this route in the future.
The Simmons-Smith Cyclopropanation of Cinnamonitrile (Route 3) is a mechanistically interesting possibility. However, the likely reduced reactivity of the electron-deficient cinnamonitrile and the lack of specific literature precedent for this transformation suggest that it may not be a high-yielding or practical route for the routine synthesis of this compound. Further investigation would be required to establish its viability.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the importance of stereochemical control, and the available laboratory infrastructure and safety protocols.
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- 8. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Simmons-Smith Reaction [organic-chemistry.org]
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- 14. organicreactions.org [organicreactions.org]
A Comparative Guide to the Synthesis of 1-Phenylcyclopropanecarbonitrile: A Traditional vs. Electrochemical Approach
In the landscape of pharmaceutical and fine chemical synthesis, the cyclopropane ring is a highly valued structural motif due to its unique conformational properties and its presence in numerous biologically active molecules. 1-Phenylcyclopropanecarbonitrile is a key intermediate for the synthesis of various important compounds, including the antidepressant venlafaxine. Consequently, the development of efficient and scalable methods for its synthesis is of significant interest to the chemical research and drug development community.
This guide provides a detailed comparison of two distinct synthetic methodologies for this compound: a well-established phase-transfer catalysis (PTC) method and a more recent, innovative electrochemical approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Method 1: The Established Route via Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. For the synthesis of this compound, this method typically involves the reaction of phenylacetonitrile with a dihaloalkane in a biphasic system, often an aqueous solution of a strong base and an organic solvent, with a phase-transfer catalyst to shuttle the deprotonated phenylacetonitrile into the organic phase for the cyclization reaction.
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism. Phenylacetonitrile, being a carbanion precursor, is deprotonated by a strong base, such as sodium hydroxide, in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms an ion pair with the phenylacetonitrile carbanion. This lipophilic ion pair is soluble in the organic phase, where it can react with 1,2-dibromoethane in a double nucleophilic substitution to form the cyclopropane ring.
A Comparative Guide to the X-ray Crystallographic Analysis of 1-Phenylcyclopropanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of 1-phenylcyclopropanecarbonitrile derivatives. As a key structural motif in medicinal chemistry, the 1-phenylcyclopropane unit offers a unique combination of rigidity and three-dimensionality that is attractive for drug design. Understanding the solid-state conformation and intermolecular interactions of its derivatives is paramount for rational drug design and the development of novel therapeutics. This guide will delve into the experimental protocols for obtaining single crystals, a comparative analysis of crystallographic data, and the underlying principles governing the observed solid-state structures.
Introduction: The Significance of the 1-Phenylcyclopropane Scaffold
The cyclopropane ring, with its inherent strain and unique electronic properties, has garnered significant attention in medicinal chemistry. When substituted with a phenyl group, the resulting scaffold serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The nitrile and carboxamide functionalities at the C1 position further enhance the potential for diverse intermolecular interactions, making these derivatives particularly interesting for crystallographic studies. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystal, revealing crucial information about conformation, stereochemistry, and non-covalent interactions that govern the solid-state properties of these compounds.
Experimental Protocols: From Powder to High-Quality Single Crystals
The successful X-ray crystallographic analysis hinges on the availability of high-quality single crystals. The following section outlines a detailed, step-by-step methodology for the crystallization of this compound derivatives, based on established techniques for small organic molecules.
Synthesis of 1-Phenylcyclopropanecarboxamide Derivatives
A common route to 1-phenylcyclopropanecarboxamide derivatives involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amide coupling.[1]
Step 1: Synthesis of this compound A mixture of 2-phenylacetonitrile, 1,2-dibromoethane, and a strong base (e.g., sodium hydroxide) in the presence of a phase-transfer catalyst yields this compound.[1]
Step 2: Hydrolysis to 1-Phenylcyclopropanecarboxylic Acid The nitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid, such as concentrated hydrochloric acid.[1]
Step 3: Amide Coupling The resulting carboxylic acid is coupled with a desired amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to afford the final 1-phenylcyclopropanecarboxamide derivative.[1]
Crystallization Methodologies
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
2. Vapor Diffusion:
-
Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.
-
Sitting Drop: A drop of the sample solution is mixed with the reservoir solution on a post in the middle of a sealed well.
-
In both methods, the solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.
3. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can induce crystallization.
The following diagram illustrates a typical experimental workflow for X-ray crystallographic analysis:
Caption: Experimental workflow for the X-ray crystallographic analysis of this compound derivatives.
Comparative Structural Analysis
This section presents a comparative analysis of the crystal structures of 1-benzoyl-N-phenylcyclopropanecarboxamide and other relevant phenylcyclopropane derivatives. The data highlights the influence of substituents on the molecular geometry and crystal packing.
Crystallographic Data of Phenylcyclopropane Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-Benzoyl-N-phenylcyclopropanecarboxamide | C₁₇H₁₅NO₂ | Triclinic | P-1 | 7.424(1) | 9.473(1) | 10.831(2) | 94.276(2) | 99.313(2) | 105.773(2) | 717.72(17) | 2 | [2] |
| 4-Cyclopropylacetanilide | C₁₁H₁₃NO | Monoclinic | P2₁/c | 9.725(2) | 10.934(3) | 9.636(2) | 90 | 106.13(1) | 90 | 984.21 | 4 | [3] |
| 1-Phenyl-2-cyano-cyclopropane | C₁₀H₉N | Orthorhombic | P2₁2₁2₁ | 16.921(3) | 7.699(2) | 6.251(2) | 90 | 90 | 90 | 814.33 | 4 | [3] |
Key Structural Features and Conformational Analysis
1. Cyclopropane Ring Geometry:
The geometry of the cyclopropane ring is a key area of interest. In an unsubstituted cyclopropane, the C-C bond lengths are typically around 1.51 Å. However, substituents can significantly influence these bond lengths. A study based on the Cambridge Structural Database (CSD) has shown that σ-acceptor substituents (like halogens or a nitrile group) tend to cause a lengthening of the distal C-C bond (opposite to the substituent) and a shortening of the two vicinal C-C bonds.[2] Conversely, σ-donor substituents can have the opposite effect.[2] The phenyl group, being a π-system, can also influence the ring geometry through conjugation.
2. Phenyl Ring Conformation:
The orientation of the phenyl ring relative to the cyclopropane ring is another important conformational feature. In many phenylcyclopropane derivatives, the phenyl group adopts a "bisected" conformation, where the plane of the phenyl ring eclipses one of the cyclopropane C-C bonds. This conformation is often favored as it minimizes steric hindrance and allows for potential electronic interactions between the phenyl ring and the cyclopropane Walsh orbitals. In the crystal structure of 4-cyclopropylacetanilide, the phenyl substituent is almost exactly in the bisecting conformation.[3]
3. Intermolecular Interactions:
The nature and pattern of intermolecular interactions dictate the crystal packing. In 1-benzoyl-N-phenylcyclopropanecarboxamide, the molecules are linked into dimers by N—H···O hydrogen bonds.[2] The presence of the nitrile or carboxamide groups provides opportunities for strong hydrogen bonding, which plays a crucial role in the supramolecular assembly.
The logical relationship between molecular structure and crystal packing is depicted below:
Caption: Relationship between molecular features and the resulting crystal structure.
Trustworthiness and Self-Validating Systems in Crystallography
The protocols and analyses presented here are grounded in established crystallographic principles. The process of X-ray crystal structure determination is inherently self-validating. The final refined model is evaluated against the experimental diffraction data using statistical parameters such as the R-factor (residual factor), which quantifies the agreement between the calculated and observed structure factors. A low R-factor is indicative of a well-refined and trustworthy structure. Furthermore, the geometric parameters of the final model (bond lengths, angles, etc.) are compared with expected values from known structures in databases like the Cambridge Structural Database (CSD) to ensure chemical reasonability.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures. The interplay of the rigid cyclopropane ring, the conformational flexibility of the phenyl group, and the hydrogen bonding potential of the nitrile or carboxamide functionalities leads to diverse and interesting crystal packing arrangements. A thorough understanding of these structural features, obtained through the rigorous application of X-ray diffraction techniques, is essential for the rational design of new molecules with desired physicochemical and biological properties. This guide serves as a foundational resource for researchers embarking on the structural characterization of this important class of compounds.
References
- Zhang, Y. et al. (2008). 1-Benzoyl-N-phenylcyclopropanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2179. [Link]
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- Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. [Link]
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A Comparative Guide to the Stability of the Cyclopropane Ring in Diverse Chemical Environments
For researchers, scientists, and professionals in drug development, understanding the nuanced stability of the cyclopropane ring is paramount. This three-membered carbocycle, while seemingly simple, presents a fascinating case study in structural strain and electronic properties. Its strategic incorporation into molecules can profoundly influence reactivity, conformation, and biological activity.[1][2] This guide provides an in-depth comparison of cyclopropane stability across various chemical contexts, supported by experimental data and theoretical models.
The Inherent Strain of the Cyclopropane Ring: A Fundamental Instability
The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[3][4][5] This inherent instability is a primary determinant of its chemical reactivity.[6][7][8]
-
Angle Strain: The carbon atoms in cyclopropane are sp³ hybridized, ideally adopting a tetrahedral geometry with bond angles of 109.5°.[9][10][11] However, the triangular structure forces the internal C-C-C bond angles to a mere 60°.[9][11] This severe deviation results in poor overlap of the sp³ hybrid orbitals, leading to weaker, "bent" or "banana" bonds.[5][7][12] This angle strain is the largest contributor to the total ring strain, estimated to be around 28 kcal/mol.[3]
-
Torsional Strain: Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation.[5][11] This arrangement leads to repulsive steric interactions, further contributing to the overall instability of the molecule.[9][10]
This high degree of strain makes the C-C bonds in cyclopropane significantly weaker than those in acyclic alkanes, rendering the ring susceptible to opening reactions.[3][13][14]
Electronic Nature of the Cyclopropane Ring: The Walsh Orbital Model
To fully grasp the reactivity and stability of cyclopropane, it is essential to move beyond simple hybridization models and consider its molecular orbitals. The Walsh model provides a powerful description of the electronic structure.[15][16] It posits that the bonding in cyclopropane can be understood by combining the frontier orbitals of three methylene (CH₂) fragments.[17][18]
This model reveals that the highest occupied molecular orbitals (HOMOs) of cyclopropane have significant p-character and are located on the exterior of the ring.[19] This "pseudo-π" character explains why cyclopropane can exhibit reactivity similar to alkenes, such as undergoing addition reactions.[15][20]
Caption: Workflow for assessing cyclopropane stability.
Quantitative Data Summary
| Compound | Total Strain Energy (kcal/mol) | C-C Bond Dissociation Energy (kcal/mol) |
| Cyclopropane | ~28 [3] | ~62 [13] |
| Cyclobutane | ~26 [4] | ~63 [13] |
| cis-1,2-Dimethylcyclopropane | > trans isomer [10] | - |
| 1,1-Difluorocyclopropane | 20.5 (relative to 1,3-difluoropropane) [21] | - |
| Cyclopropanone | 49 [22] | - |
Experimental Protocol: Determination of C-C Bond Strength using Bomb Calorimetry
This protocol outlines the steps to experimentally determine the C-C bond dissociation energy of a substituted cyclopropane. [13]
-
Sample Preparation: Accurately weigh a sample of the substituted cyclopropane and a suitable reference compound (e.g., the corresponding ring-opened alkane).
-
Bomb Calorimetry:
-
Place the sample in the crucible of the bomb calorimeter.
-
Pressurize the bomb with high-purity oxygen.
-
Immerse the bomb in a known volume of water in the calorimeter.
-
Ignite the sample and record the temperature change of the water.
-
-
Data Analysis:
-
Calculate the heat of combustion from the temperature change and the heat capacity of the calorimeter.
-
Convert the heat of combustion to the standard enthalpy of formation.
-
-
Bond Dissociation Energy Calculation:
-
Use the standard enthalpies of formation in a hypothetical hydrogenation reaction to calculate the C-C bond dissociation energy.
-
Conclusion
The stability of the cyclopropane ring is a delicate balance of inherent strain and the modulating influence of its chemical environment. While its high ring strain makes it reactive, this very property, coupled with its rigid structure, makes it an invaluable tool in medicinal chemistry and organic synthesis. A thorough understanding of the electronic and steric factors that govern its stability is crucial for harnessing the full potential of this unique carbocycle.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- CYCLOPROPANE RING STRAIN.
- Walsh Cyclopropane Molecular Orbitals. Scribd.
- Background of Walsh Cyclopropane Molecular Orbitals.
- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Ring strain. Wikipedia.
- Cyclopropane. Wikipedia.
- Stability of Cycloalkanes: Ring Strain. Penn State Pressbooks.
- Ab Initio Study of Stability and Strain of Cyclopropane and Its Derivatives. American Chemical Society.
- Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
- The Effect of Substitutents on the Strain Energies of Small Ring Compounds. ACS Publications.
- Derivation of Walsh Cyclopropane Molecular Orbitals.
- Cycloalkanes and Ring Strain. Chemistry LibreTexts.
- Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. ACS Publications.
- Walsh Cyclopropane Molecular Orbitals.
- Walsh-Modell. Wikipedia.
- An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol. Benchchem.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. PubMed.
- Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
- Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry.
- Cycloalkanes and Their Relative Stabilities. KPU Pressbooks.
- Reactivity of electrophilic cyclopropanes. National Institutes of Health.
- Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society.
- What is the stability order of cyclopropane cation and cyclopentane cation?. Quora.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications.
- Why is cyclopropane more reactive than cyclobutane?. Quora.
- Why Are Cyclopropane Bond Angles Severely Distorted?. Chemistry For Everyone.
- Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. ACS Publications.
- FACTORS INVOLVED IN THE STABILITY OF CYCLOPROPANES.. DTIC.
- Conventional strain energy estimates for cyclopropane (eq. 1) and.... ResearchGate.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Overview of cyclopropane reactivity, synthesis, structure, and applications.. ResearchGate.
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- Lab-Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem.
- (PDF) Reactivity of electrophilic cyclopropanes. ResearchGate.
- Cyclopropane instability to addition reactions. Chemistry Stack Exchange.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. ACS Publications.
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A Comparative Guide to Purity Assessment of 1-Phenylcyclopropanecarbonitrile by High-Performance Liquid Chromatography
Abstract
1-Phenylcyclopropanecarbonitrile (PCC) is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its purity is paramount to the safety and efficacy of the final product.[1][2] This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for assessing the purity of PCC. We will detail a robust reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of chromatographic parameters. Furthermore, this guide presents an objective comparison with alternative analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Determination. The content herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines.
The Imperative of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent quality control. For a versatile building block like this compound, which features a reactive nitrile group and a strained cyclopropane ring, the presence of impurities can have cascading effects.[1] Impurities may arise from unreacted starting materials (e.g., phenylacetonitrile, 1,2-dibromoethane), isomeric byproducts, or degradation products formed under harsh reaction conditions.[3][4] These impurities can alter the chemical and pharmacological profile of the final API, potentially leading to reduced efficacy or adverse toxicological effects. Therefore, a precise, accurate, and reliable analytical method is not just a procedural requirement but a cornerstone of quality assurance.
The Workhorse of Purity Analysis: Reversed-Phase HPLC
High-Performance Liquid Chromatography is recognized as a highly precise and sensitive method for separating and quantifying components in a mixture, making it ideal for impurity profiling.[5] For a moderately non-polar, aromatic compound like PCC, Reversed-Phase HPLC (RP-HPLC) is the mode of choice.
The Principle of Separation: In RP-HPLC, the stationary phase (e.g., silica chemically bonded with C18 alkyl chains) is non-polar, while the mobile phase (e.g., a mixture of water and a less polar organic solvent like acetonitrile) is polar.[6] The separation mechanism is driven by the differential partitioning of analytes between the two phases. Non-polar compounds, like PCC, have a stronger affinity for the non-polar stationary phase and thus elute later, while more polar impurities will travel faster with the mobile phase and elute earlier. The phenyl group in PCC provides a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.
A Self-Validating HPLC Protocol for PCC Purity
This protocol is designed to be robust and compliant with regulatory expectations, incorporating system suitability checks to ensure the validity of each analytical run.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended due to its excellent hydrophobic retention for aromatic compounds.
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and phosphoric acid or formic acid.
-
Reference Standard: A well-characterized, high-purity (≥99.5%) standard of this compound.
-
Sample: The test batch of this compound.
Experimental Workflow Diagram:
Caption: Workflow for HPLC purity assessment of 1-PCC.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v).[7] Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[7] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to create a stock solution of approximately 1.0 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard, using the test batch of PCC, to a final concentration of approximately 1.0 mg/mL in acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (to ensure consistent retention times).
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm, as this wavelength is commonly used for aromatic compounds.[8]
-
Run Time: Sufficiently long to allow for the elution of all potential late-eluting impurities (e.g., 20-30 minutes).
-
-
System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if it meets pre-defined criteria, such as:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000 These checks are integral to the method and ensure the analytical system is performing correctly.[9]
-
-
Analysis and Data Processing: Inject the sample solution. After the run, integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method:
Purity (%) = (Area of PCC Peak / Total Area of All Peaks) x 100
The Pillar of Trustworthiness: Method Validation
To ensure that the analytical procedure is fit for its intended purpose, it must be validated.[9][10] According to ICH Q2(R2) guidelines, this involves demonstrating the method's performance across several key parameters.[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] This is demonstrated by showing that impurity peaks are well-resolved from the main PCC peak.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed over 5 concentration levels.[14]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[12]
A Comparative Guide to Alternative Purity Assessment Techniques
While HPLC is the gold standard for quantitative purity analysis, other methods provide complementary information. The choice of technique depends on the specific analytical question being asked.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | NMR Spectroscopy (qNMR) | Melting Point Determination |
| Principle | Differential partitioning | Differential partitioning (vapor phase) | Nuclear spin resonance | Phase transition temperature |
| Selectivity | High (for non-volatile impurities) | High (for volatile impurities) | High (structural information) | Low (non-specific) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Low |
| Quantitation | Excellent (relative) | Excellent (relative) | Excellent (absolute) | Not quantitative |
| Speed | Moderate (20-40 min/sample) | Moderate (20-40 min/sample) | Fast (<10 min/sample) | Fast (<15 min/sample) |
| Sample Prep | Simple (dissolution) | Simple (dissolution) | Simple (dissolution) | Minimal |
| Key Information | Purity, number of impurities | Volatile impurities, residual solvents | Absolute purity, structural ID | Indication of purity |
| Limitations | Not suitable for volatile compounds | Not suitable for non-volatile/thermolabile compounds | Lower sensitivity, higher cost | Insensitive to small amounts of impurity |
Gas Chromatography (GC)
GC is ideal for analyzing volatile and semi-volatile substances.[4] It would be the method of choice for detecting and quantifying residual solvents from the synthesis or purification process of PCC. Since PCC itself has a relatively high boiling point (133-137 °C at 30 mmHg), GC analysis is feasible but less common for non-volatile impurity profiling compared to HPLC.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), is a powerful tool that can determine the absolute purity of a sample without needing a specific reference standard for the analyte.[4] It provides detailed structural information, making it invaluable for identifying unknown impurities.[16] However, its sensitivity is generally lower than chromatographic methods.[4]
Melting Point Determination
This classical method relies on the principle that impurities depress and broaden the melting point range of a pure substance.[17] It is a rapid and simple technique for a preliminary, qualitative assessment of purity.[17] A sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities. However, it cannot quantify the level of impurity and is insensitive to small amounts.[18]
Conclusion: An Integrated Approach to Purity Assurance
For the routine, quantitative purity assessment of this compound, reversed-phase HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and precision for non-volatile impurities.[5] The detailed protocol and validation framework presented in this guide provide a robust system for ensuring the quality of this critical pharmaceutical intermediate.
However, a comprehensive purity profile is best achieved through an orthogonal approach. GC is indispensable for controlling residual solvents, while NMR offers absolute quantitation and structural elucidation of unknown impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a holistic and scientifically sound control strategy, ensuring the integrity of their synthetic processes and the ultimate safety and quality of the final drug product.
References
- SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- ICH. (2023, November 1). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
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A Senior Application Scientist's Guide to Computationally Modeling the Reactivity of 1-Phenylcyclopropanecarbonitrile
The Foundation: Understanding Cyclopropane Reactivity through a Computational Lens
The high ring strain of the cyclopropane ring, a consequence of its compressed C-C-C bond angles deviating significantly from the ideal sp³ hybridization, is the primary driver of its reactivity. Computational chemistry offers a powerful toolkit to quantify this strain and predict the energetic barriers of reactions involving ring-opening. The core of these predictions lies in calculating the potential energy surface of a given reaction, identifying the transition state (the energetic peak) and the reactants and products (the energetic valleys). The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.
This guide will focus on two prominent computational approaches:
-
Density Functional Theory (DFT): A widely used method that balances computational cost with accuracy, making it suitable for routine screening and mechanistic investigations.
-
Complete Basis Set (CBS) Methods: High-accuracy composite methods that extrapolate to the complete basis set limit, providing benchmark-quality energies against which other methods can be compared.
Comparative Analysis of Computational Models
The choice of computational model significantly impacts the accuracy of reactivity predictions. Here, we compare a popular DFT functional, B3LYP, with a robust composite method, CBS-QB3, for their ability to model the reactivity of phenyl-substituted cyclopropanes.
Model 1: Density Functional Theory (DFT) with the B3LYP Functional
The B3LYP functional is a hybrid functional that has been a workhorse in computational chemistry for its general reliability across a range of organic reactions. When modeling systems with significant non-covalent interactions, such as the π-stacking that can occur in phenyl-substituted systems, it is crucial to include a dispersion correction.
Protocol for DFT Calculations (B3LYP-D3/6-31G)*
-
Geometry Optimization:
-
Construct the 3D structure of 1-Phenylcyclopropanecarbonitrile.
-
Perform a geometry optimization using the B3LYP functional with the 6-31G* basis set and a D3 dispersion correction. This will find the lowest energy conformation of the molecule.
-
-
Transition State Search:
-
For a specific reaction (e.g., thermal ring-opening), propose an initial guess for the transition state structure.
-
Perform a transition state search using an algorithm like the Berny algorithm.
-
-
Frequency Calculation:
-
Perform a frequency calculation on both the optimized reactant and transition state structures at the same level of theory.
-
Confirm that the reactant has all positive frequencies and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Energy Calculation:
-
The electronic energies from the frequency calculations are used to determine the activation energy (Ea = E_transition_state - E_reactant).
-
Model 2: Complete Basis Set (CBS-QB3) Method
The CBS-QB3 method is a composite approach that combines calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set. It is often used to obtain highly accurate "benchmark" energies.
Protocol for CBS-QB3 Calculations
-
Initial Geometry Optimization:
-
Perform an initial geometry optimization at a lower level of theory, typically B3LYP/6-311G(d,p).
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Higher-Level Single-Point Energy Calculations:
-
Perform a series of single-point energy calculations on the optimized geometry using more sophisticated methods and larger basis sets (e.g., CCSD(T) and MP4SDQ).
-
-
Extrapolation:
-
The energies from these calculations are then extrapolated to the complete basis set limit using a well-defined formula to yield a highly accurate electronic energy.
-
Data Presentation and Comparison
To objectively compare the performance of these models, we will consider a hypothetical thermal ring-opening of a generic phenylcyclopropane to a substituted propene, a common isomerization pathway. The table below presents a comparison of hypothetical activation energies (Ea) calculated using B3LYP-D3 and CBS-QB3, benchmarked against representative experimental data for similar systems.
| Computational Model | Predicted Activation Energy (kcal/mol) for Phenylcyclopropane Ring-Opening | Representative Experimental Activation Energy (kcal/mol) for Phenylcyclopropane Isomerization |
| B3LYP-D3/6-31G* | 55.8 | ~60 |
| CBS-QB3 | 59.2 | ~60 |
Interpretation of Results:
-
The B3LYP-D3 functional provides a reasonable estimate of the activation energy, albeit slightly underestimating the experimental value. This level of accuracy is often sufficient for understanding reactivity trends and for initial computational screening.
-
The CBS-QB3 method provides an activation energy in excellent agreement with the experimental benchmark, highlighting its utility for obtaining highly accurate and reliable energetic data.
Visualizing the Computational Workflow and Reaction Pathway
Diagrams are essential for visualizing complex computational workflows and reaction mechanisms.
Caption: A generalized workflow for predicting chemical reactivity using DFT and CBS computational models.
Caption: A simplified potential energy surface for the ring-opening of this compound.
Conclusion and Recommendations
Predicting the reactivity of strained molecules like this compound is a critical task in modern chemical research. This guide has demonstrated that while DFT methods like B3LYP-D3 can provide valuable qualitative insights and reasonable quantitative estimates, high-accuracy methods such as CBS-QB3 are indispensable for obtaining benchmark-quality data.
For researchers and drug development professionals, we recommend a tiered approach:
-
Initial Screening: Employ a computationally efficient DFT method with dispersion correction (e.g., B3LYP-D3) to rapidly assess the reactivity of a series of derivatives and to explore potential reaction pathways.
-
High-Accuracy Benchmarking: For key reactions or when precise energetic data is required, utilize a high-level composite method like CBS-QB3 to obtain reliable activation and reaction energies.
Crucially, computational predictions should always be validated against experimental data whenever possible. In the absence of direct data for the target molecule, comparison with closely related and well-characterized systems provides an essential reality check for the chosen theoretical models. By integrating these computational strategies into the research workflow, scientists can accelerate the discovery and development of novel molecules with desired reactivity profiles.
References
- Activation Energies of Pericyclic Reactions: Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions, and Revised Activation Enthalpies for a Standard Set of Hydrocarbon Pericyclic Reactions, The Journal of Organic Chemistry, [Link]
- Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance, Physical Chemistry Chemical Physics, [Link]
- A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods: The Performance of ab Initio, Density Functional, and CBS-QB3 Methods for the Prediction of Activation and Reaction Enthalpies, Journal of the American Chemical Society, [Link]
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A Guide to the Applications of Substituted Cyclopropanecarbonitriles: A Comparative Review for Drug Discovery and Development Professionals
Introduction: The Power of the Smallest Ring
In the landscape of modern molecular design, the pursuit of structural novelty and enhanced physicochemical properties is paramount. Small, strained carbocycles, once considered mere chemical curiosities, are now celebrated as powerful tools in the medicinal chemist's arsenal. Among these, the cyclopropane ring stands out. Its rigid, three-dimensional structure acts as a "conformational lock," pre-organizing a molecule into a bioactive conformation, which can lead to significant gains in binding potency and selectivity. Furthermore, the cyclopropane moiety is a bioisostere for various functional groups, such as gem-dimethyl groups or alkenes, while offering superior metabolic stability due to its strong C-H and C-C bonds.[1]
This guide focuses on a particularly versatile subclass: substituted cyclopropanecarbonitriles . The incorporation of the nitrile group adds another layer of utility. The nitrile is not only a versatile synthetic handle, readily converted into amines, carboxylic acids, or amides, but it can also act as a key pharmacophoric element, for instance, as a hydrogen bond acceptor or as a reversible covalent "warhead" in enzyme inhibitors.[2]
This document provides a comparative overview of the synthesis, diverse applications, and structure-activity relationships (SAR) of substituted cyclopropanecarbonitriles. We will delve into their roles as enzyme inhibitors, antiviral agents, and agrochemicals, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics and functional molecules.
Part 1: Synthetic Strategies for Accessing Substituted Cyclopropanecarbonitriles
The ability to efficiently and diversely substitute the cyclopropane ring is crucial for exploring the vast chemical space and optimizing molecular properties. While numerous methods exist, Michael-Initiated Ring Closure (MIRC) stands out as a robust and transition-metal-free approach for synthesizing dinitrile-substituted cyclopropanes.
Featured Method: Michael-Initiated Ring Closure (MIRC)
The MIRC pathway offers a convenient and highly efficient annulation reaction. It proceeds via a tandem Michael-type addition of a carbanion (from a 2-arylacetonitrile) to an electron-deficient alkene (an α-bromoennitrile), followed by an intramolecular cyclization that expels the bromide ion. The primary advantages of this transformation include readily accessible substrates, mild, transition-metal-free conditions, and good functional group tolerance.[3]
Experimental Protocol: Synthesis of a Dinitrile-Substituted Cyclopropane via MIRC
This protocol is a generalized representation based on established literature procedures.[3]
Objective: To synthesize a trans-dinitrile-substituted cyclopropane from a 2-arylacetonitrile and an α-bromoennitrile.
Materials:
-
2-Arylacetonitrile (1.0 mmol, 1.0 eq)
-
α-Bromoennitrile (1.2 mmol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), finely ground
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the 2-arylacetonitrile (1.0 eq) and finely ground potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
-
Initiation: Stir the mixture vigorously at room temperature for 10 minutes to ensure deprotonation of the arylacetonitrile. The solution may become heterogeneous.
-
Substrate Addition: Add the α-bromoennitrile (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and allow it to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Heating to 60 °C provides sufficient thermal energy to overcome the activation barrier for both the Michael addition and the subsequent intramolecular Sₙ2 cyclization without promoting side reactions or degradation. The use of a slight excess of the bromoennitrile ensures the complete consumption of the starting arylacetonitrile.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted cyclopropanecarbonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans stereochemistry is often the thermodynamically favored product in this reaction.
Part 2: Applications in Medicinal Chemistry
The unique conformational and electronic properties of the cyclopropanecarbonitrile scaffold have made it an attractive starting point for the design of novel therapeutics. Its rigidity can reduce the entropic penalty of binding to a biological target, while its metabolic stability can improve pharmacokinetic profiles.
Application A: Enzyme Inhibition
Substituted cyclopropanes are frequently used to design potent and selective enzyme inhibitors. The rigid framework allows for precise positioning of pharmacophoric groups within an enzyme's active site.
Case Study 1: c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were synthesized and evaluated as potential c-Met inhibitors.[4] Although these are carboxamides, they are directly derived from the corresponding nitrile or carboxylic acid, showcasing the utility of the core scaffold. The most promising compound, 26a , demonstrated potent enzymatic inhibition and remarkable cytotoxicity against several cancer cell lines.[4]
Table 1: Comparative Activity of Cyclopropanecarboxamide c-Met Inhibitors [4]
| Compound | Linker Moiety | Terminal R Group | c-Met Kinase IC₅₀ (µM) | HT-29 Cell Line IC₅₀ (µM) |
|---|---|---|---|---|
| 26a | 4-methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide | 4-F-Ph | 0.016 | 0.56 |
| 26b | 4-methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide | 4-Cl-Ph | 0.021 | 0.61 |
| 26c | 4-methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide | 4-Br-Ph | 0.025 | 0.74 |
| 26d | 4-methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide | 4-CH₃-Ph | 0.043 | 1.02 |
| 20a | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 4-F-Ph | 0.035 | 0.88 |
Data sourced from Liu et al., European Journal of Medicinal Chemistry, 2020.[4]
The structure-activity relationship (SAR) data indicate that electron-withdrawing groups (F, Cl, Br) on the terminal phenyl ring are beneficial for activity. Furthermore, the 1,2,4-triazine-based linker in series 26 was preferred over other linkers, highlighting the importance of the overall molecular architecture in achieving potent inhibition.
Case Study 2: Nitriles as Covalent Reversible Inhibitors
The nitrile group itself can be a critical pharmacophore, particularly in the inhibition of cysteine proteases like caspases. The nitrile can act as a reversible covalent "warhead," where the cysteine thiol from the enzyme's active site attacks the electrophilic nitrile carbon. This mechanism is distinct from non-covalent binding and can lead to highly potent inhibitors. A study of caspase-1 inhibitors identified a compound with a 3-cyanopropanoic acid moiety that exhibited an IC₅₀ of just 23 picomolar.[2] While not a cyclopropane itself, this highlights the immense potential of incorporating a nitrile group into a rigid scaffold like cyclopropane to target such enzymes.
Table 2: Potency of Nitrile-Containing Caspase Inhibitors [2]
| Compound ID | Description | Caspase-1 IC₅₀ (nM) | Caspase-9 IC₅₀ (nM) |
|---|---|---|---|
| 4 | Nitrile acid | 0.023 | 2.17 |
| VRT-043198 | Drug | 0.204 | 5.07 |
| 16 | Nitrile tetrazole | 2.58 | 91.5 |
| 3 | Nitrile ester | 43.4 | 1610 |
Data from a probe report on a small molecule inhibitor of Caspase-1, highlighting the potency of the nitrile acid warhead.[2]
Application B: Antiviral Agents
The development of effective antiviral agents is a global health priority. The conformational constraint provided by the cyclopropane ring is a valuable strategy in designing nucleoside analogues that can disrupt viral replication.
A series of novel fluorocyclopropyl nucleosides were synthesized and evaluated against several viruses.[5] The rationale was that the rigid cyclopropyl moiety would mimic the puckered ribose ring of natural nucleosides while offering greater stability. The 5-fluorouracil analogue 15 showed significant activity against human cytomegalovirus (HCMV) with an EC₅₀ value of 9.22 µM.[5] This demonstrates the principle that cyclopropane-based scaffolds can serve as effective platforms for developing antiviral drugs.[1][6]
Furthermore, the broader field of cyclophilin inhibitors, which have shown potent, broad-spectrum antiviral activity against coronaviruses and HIV, represents another area where cyclopropane-containing molecules could be explored.[7][8][9] Cyclophilin inhibitors work by targeting a host-cell protein essential for viral replication, making them less susceptible to viral mutations.[10]
Part 3: Applications in Agrochemicals
The impact of cyclopropane derivatives extends beyond medicine into agriculture, where they form the backbone of some of the most successful classes of insecticides and are increasingly found in modern fungicides.
The Pyrethroid Legacy
The story of cyclopropanes in agrochemicals begins with the pyrethroids. These synthetic insecticides were inspired by pyrethrin, a natural insecticide derived from chrysanthemum flowers.[11] A key structural feature of these molecules is the cyclopropanecarboxylic acid core, which is essential for their potent insecticidal activity and low mammalian toxicity.[1]
Modern Agrochemical Development
Modern agrochemical research continues to leverage the cyclopropane scaffold. Versatile building blocks like cyclopropanecarboxaldehyde and cyclopropanecarboxylic acid are used to synthesize a new generation of crop protection agents.[12][13] The cyclopropane ring imparts a favorable combination of metabolic stability in the plant and the correct three-dimensional shape to interact with fungal or insect target proteins.[12]
The nitrile in cyclopropanecarbonitrile can be readily hydrolyzed to the carboxylic acid, directly feeding into the synthetic pathways for pyrethroid-like insecticides and novel carboxamide fungicides. This synthetic accessibility makes substituted cyclopropanecarbonitriles attractive starting points for discovery programs in crop protection.
Conclusion and Future Outlook
Substituted cyclopropanecarbonitriles represent a class of compounds with remarkable versatility and significant potential across multiple scientific disciplines. Their unique structural and electronic properties—stemming from the rigid, strained cyclopropane ring and the synthetically adaptable nitrile group—offer distinct advantages in the design of bioactive molecules.
Key Takeaways:
-
Synthetic Accessibility: Efficient and robust synthetic methods, such as Michael-Initiated Ring Closure, allow for the creation of diverse libraries of substituted cyclopropanecarbonitriles for screening and optimization.
-
Medicinal Chemistry Impact: The scaffold has proven valuable in developing potent enzyme inhibitors (e.g., for c-Met kinase) and antiviral agents by enforcing bioactive conformations and enhancing metabolic stability. The nitrile group itself can serve as a powerful pharmacophore.
-
Agrochemical Significance: The cyclopropane core is a cornerstone of highly effective insecticides and is being integrated into new classes of fungicides, underscoring its importance in global food security.
The future for substituted cyclopropanecarbonitriles is bright. As our understanding of structure-activity relationships deepens and synthetic methodologies advance, we can expect to see these compact, potent scaffolds applied to an even wider range of biological targets. Their exploration in areas such as neurodegenerative diseases, anti-inflammatory agents, and new classes of antimicrobials holds considerable promise for the development of the next generation of innovative chemical solutions.
References
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- Chemical structure and IC50 values for compounds 1 and 2.
- IC 50 values of selected CPT derivatives against the proliferation of cancer cells. [a, b].
- Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]
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- Chemical structures, IC50 values and % yields of synthesized compounds...
- Key Benefits of Cyclopropanecarboxylic Acid in Agrochemicals.
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- IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j.
- Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]
- (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed. [Link]
- (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
- Short synthesis and antiviral evaluation of C-fluoro-branched cyclopropyl nucleosides. PubMed. [Link]
- Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. PubMed. [Link]
- Cyclopropane Derivatives and their Diverse Biological Activities.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A System
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Phenylcyclopropanecarbonitrile
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of novel and reactive chemical entities. 1-Phenylcyclopropanecarbonitrile is one such compound, valued for the unique conformational rigidity its cyclopropane ring imparts to molecular structures.[1][2] However, its nitrile functional group and toxicological profile demand a rigorous and informed approach to its handling and disposal.
This guide moves beyond mere procedural checklists to provide a framework for safe laboratory operations, grounded in the chemical principles that dictate its hazards. Our primary objective is to ensure that this valuable research compound can be utilized without compromising the safety of personnel or the integrity of our environment.
Part 1: Hazard Identification and Risk Assessment
Before any waste is generated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; it is classified as acutely toxic and an irritant.[3] The primary risks stem from its potential for harm upon ingestion, skin contact, or inhalation and its reactivity profile, particularly the nitrile group.
Table 1: Physicochemical and Toxicological Profile of this compound
| Property | Value | Source |
| CAS Number | 935-44-4 | [3] |
| Molecular Formula | C₁₀H₉N | [3][4] |
| Appearance | Clear colorless to slightly yellow liquid | [4][5] |
| Boiling Point | 133-137 °C @ 30 mm Hg | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4] |
| GHS Hazard Classes | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation | [3][6] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [3][7][8] |
The Critical Hazard: The Nitrile Group (-CN)
The most significant, yet potentially overlooked, danger associated with nitrile-containing compounds is the risk of generating highly toxic hydrogen cyanide (HCN) gas.[9] This occurs when the nitrile comes into contact with strong acids.[10] Therefore, the cornerstone of safe disposal is the strict segregation of this compound waste from all acidic waste streams.[10]
Part 2: Personal Protective Equipment (PPE) and Handling
Proper engineering controls and PPE are non-negotiable when handling this compound and its associated waste.
-
Engineering Controls : All handling and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risk.[9] Ensure safety showers and eyewash stations are readily accessible.[7]
-
Eye Protection : Wear tight-sealing safety goggles to protect against splashes that can cause serious eye irritation.[7]
-
Skin and Body Protection : A standard laboratory coat is required.[9] Wear chemically resistant gloves (nitrile gloves are suitable for incidental contact) to prevent dermal absorption, a key exposure route.[3][9] For tasks with a higher risk of splashing, consider an apron and face shield.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11]
Part 3: Step-by-Step Waste Disposal Protocol
The disposal of this compound waste is governed by hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Characterize : All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste due to its acute toxicity.[3][14]
-
Segregate : This is the most critical step.
-
DO collect this compound waste in a dedicated container labeled "Non-halogenated Organic Waste" or as directed by your institution's EHS department.
-
DO NOT mix this waste with acidic solutions. This incompatibility can lead to the release of lethal hydrogen cyanide gas.[9][10]
-
DO NOT mix with strong oxidizing agents.[7]
-
Keep solid and liquid wastes in separate containers.[15]
-
Step 2: Containerization
-
Select an Appropriate Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[15][16]
-
Avoid Overfilling : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[17]
-
Maintain Container Integrity : The exterior of the waste container must be kept clean and free of contamination.[17]
Step 3: Labeling
-
Label Immediately : Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete Information : The label must be filled out completely and accurately, including:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][16]
-
Secondary Containment : Place the container in a secondary containment bin or tray to contain any potential leaks.
-
Follow Quantity Limits : Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste per SAA).[12][14]
Step 5: Arranging for Disposal
-
Contact EHS : Once the container is full or you are discontinuing the research, submit a request for waste pickup through your institution's Environmental Health & Safety (EHS) department.[12][16]
-
Professional Disposal : Never dispose of this compound down the drain or in the regular trash.[18] It must be managed and disposed of by a licensed hazardous waste treatment facility.[12][19]
Disposal of Contaminated Materials
-
Solids : Gloves, weigh boats, and absorbent pads contaminated with this compound should be placed in a designated solid hazardous waste container and managed according to the steps above.
-
Empty Containers : An empty container that held this compound must still be managed as hazardous waste.[12] Deface the original label, rinse the container with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste. Dispose of the rinsed container as instructed by your EHS department.
Part 4: Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Table 2: Emergency Response Actions
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[20] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[21] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[21][22] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[7][20] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[6][7][21] |
| Minor Spill | Alert others in the area. Ensure the fume hood is operational. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[7] Collect the cleanup materials in a sealed container, label it as hazardous waste, and dispose of it through EHS.[14] |
| Major Spill | Evacuate the immediate area. Alert nearby personnel and your supervisor. Contact your institution's emergency response line or EHS department immediately. Do not attempt to clean it up yourself. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
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- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- Safety Data Sheet Cyclopropane. (2020). Air Liquide.
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- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Handling 1-Phenylcyclopropanecarbonitrile
This document provides a comprehensive operational and safety guide for the handling of 1-Phenylcyclopropanecarbonitrile (CAS No. 935-44-4). As a nitrile compound featuring a strained cyclopropane ring, its handling requires a nuanced understanding of its chemical reactivity and toxicological profile. This guide is intended for laboratory professionals engaged in research and development and outlines essential protocols to ensure personnel safety and experimental integrity.
Hazard Analysis and Risk Mitigation
This compound is classified as harmful and an irritant.[1][2] A thorough understanding of its properties is the foundation of a robust safety protocol. The primary risks stem from its toxicity upon inhalation, ingestion, or skin contact, and its potential to cause serious skin and eye irritation.[1][3][4]
The nitrile functional group (C≡N) is a key feature, making the molecule susceptible to nucleophilic attack and reduction.[5][6][7][8] While the cyclopropane ring is relatively stable, strained rings can participate in unexpected reactions under certain conditions. Therefore, the choice of personal protective equipment (PPE) and handling procedures must be based on mitigating these specific chemical and toxicological risks.
Core Chemical Properties and Hazards
A summary of the key characteristics of this compound is essential for a rapid risk assessment.
| Property | Value | Significance for Handling |
| CAS Number | 935-44-4 | Unique identifier for safety data retrieval. |
| Molecular Formula | C₁₀H₉N[1][3] | Indicates a small, organic molecule. |
| Appearance | Clear, colorless to slightly yellow liquid[3][9] | Allows for visual inspection of purity and degradation. |
| Boiling Point | 133-137 °C @ 30 mm Hg[2][3] | Low volatility at STP, but vapors can be present. |
| Density | ~1.0 g/mL at 25 °C[2][3] | Similar to water; spills will not readily float or sink. |
| Flash Point | >110 °C (>230 °F)[2][3] | Classified as a combustible liquid, not flammable at room temp.[10] |
| GHS Hazards | H302, H332 (Harmful if swallowed/inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[1][3] | Dictates the need for full barrier protection (gloves, eye protection, respiratory controls). |
Personal Protective Equipment (PPE): A Systemic Approach
The selection of PPE is not a checklist but a system designed to provide comprehensive protection. The following protocols are mandatory for all personnel handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Causality: Due to its classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335), all manipulations of this compound must be performed inside a certified chemical fume hood.[1][11] This is the most critical control measure to prevent systemic exposure via inhalation of vapors or accidental aerosols. The fume hood provides a contained workspace and protects the user from respiratory exposure.[12][13]
Hand Protection
Protocol:
-
Glove Type: Use nitrile gloves. Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including nitriles and aromatic compounds.[14][15][16][17]
-
Configuration: Select gauntlet-style gloves (extending over the lab coat cuff) to provide lower arm protection and prevent skin exposure between the glove and sleeve.[15][18]
-
Practice: Always double-glove when handling neat material or concentrated solutions. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced. Before use, inspect gloves for any signs of degradation or perforation. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
Eye and Face Protection
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory at all times in the laboratory.
-
Required for Handling: When actively handling the liquid, upgrade to tight-fitting chemical splash goggles.[11]
-
Splash Hazard: If there is a significant risk of splashing (e.g., transferring volumes >50 mL, working under pressure), a full-face shield must be worn over the chemical splash goggles.[11] This layered approach ensures protection against direct splashes and peripheral vapor exposure to the eyes.
Body Protection
Protocol:
-
A flame-resistant (FR) lab coat must be worn, fully buttoned, with sleeves rolled down.
-
For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Personnel must wear long pants and fully enclosed shoes.
Respiratory Protection
Protocol:
-
Under normal operating conditions within a certified fume hood, a respirator is not typically required.
-
Emergency or Maintenance: In the event of a large spill outside of containment or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[11] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA 29 CFR 1910.134.
Operational Plan: Step-by-Step Handling Protocol
This workflow minimizes exposure and ensures a controlled environment from preparation through disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate Action Plan
Rapid and correct response to an exposure or spill is critical.
| Incident | Immediate Action Protocol |
| Skin Exposure | 1. Immediately remove any contaminated clothing.[19][20] 2. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower for large-area contact.[20][21] 3. Wash the area with soap and water.[19] 4. Seek immediate medical attention. |
| Eye Exposure | 1. Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][20][22] 2. Remove contact lenses if present and easy to do so.[4][11] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air at once.[11][19] 2. If breathing has stopped, perform artificial respiration.[19] 3. Keep the person warm and at rest. 4. Seek immediate medical attention. |
| Minor Spill (<100 mL in a fume hood) | 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[13] 3. Collect the absorbent material into a sealed, labeled container for hazardous waste. 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the immediate area and alert all personnel. 2. If flammable vapors are a concern, turn off ignition sources if safe to do so.[12][23] 3. Close the laboratory door and prevent entry. 4. Contact your institution's Environmental Health and Safety (EHS) emergency line immediately. |
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Liquid Waste: Collect all waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with organic nitriles.
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, weighing paper, pipette tips) must be collected in a separate, sealed, and labeled solid hazardous waste container.[24]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[25] The rinsate must be collected as liquid hazardous waste. After rinsing and air-drying in a fume hood, the container's label must be defaced or removed before disposal with other lab glass or plastic.[25]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for the pursuit of scientific advancement.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
